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Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-(3-(Trifluoromethyl)benzyl)azepane: A Next-Generation Scaffold in Neuropharmacology

Executive Summary & Strategic Rationale The pursuit of novel therapeutics for neuropsychiatric conditions—ranging from Attention-Deficit/Hyperactivity Disorder (ADHD) to treatment-resistant depression and psychostimulant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pursuit of novel therapeutics for neuropsychiatric conditions—ranging from Attention-Deficit/Hyperactivity Disorder (ADHD) to treatment-resistant depression and psychostimulant use disorders—relies heavily on the modulation of monoamine transporters (MATs). While piperidine-based scaffolds (e.g., methylphenidate, desoxypipradrol) have historically dominated this space, their rigid pharmacokinetic profiles and susceptibility to rapid metabolic degradation necessitate the exploration of novel chemical space.

2-(3-(Trifluoromethyl)benzyl)azepane emerges as a highly rational, next-generation pharmacophore. By expanding the traditional six-membered piperidine ring to a seven-membered azepane ring, and incorporating a metabolically robust 3-(trifluoromethyl)benzyl moiety, this scaffold offers a unique 3D spatial volume and enhanced lipophilicity[1]. This in-depth technical guide explores the structural rationale, synthetic methodology, and pharmacological evaluation of this privileged scaffold, providing a blueprint for medicinal chemists and drug development professionals.

Structural & Pharmacophore Analysis

The design of 2-(3-(Trifluoromethyl)benzyl)azepane is rooted in two critical medicinal chemistry modifications: ring expansion and strategic fluorination.

The Azepane Ring: Conformational Flexibility and Spatial Volume

Azepanes (seven-membered nitrogen heterocycles) possess a higher degree of conformational flexibility compared to their piperidine counterparts. This flexibility allows the basic nitrogen to dynamically orient itself to form optimal salt bridges with the conserved aspartate residue (Asp79 in human DAT) within the central S1 substrate-binding site of monoamine transporters[2]. Furthermore, the azepane ring occupies a distinct molecular volume that closely mimics the spatial requirements of the MAT binding pocket, enhancing target residence time while avoiding the off-target toxicity often associated with smaller, more rigid rings.

The 3-(Trifluoromethyl)benzyl Moiety: "Magic" Fluorine Effects

The substitution of a hydrogen atom with a trifluoromethyl (


) group at the meta-position of the benzyl ring serves three distinct causal purposes[3]:
  • Metabolic Shielding: The C–F bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol), effectively blocking cytochrome P450-mediated oxidative metabolism at the benzylic and aromatic hotspots.

  • Enhanced Lipophilicity: The

    
     group significantly increases the Hansch 
    
    
    
    value (+0.88), facilitating rapid blood-brain barrier (BBB) penetration, a prerequisite for CNS-active drugs.
  • Halogen Bonding in the S1 Pocket: The electron-withdrawing nature of the

    
     group creates a localized positive 
    
    
    
    -hole, enabling favorable orthogonal multipolar interactions with aromatic residues (e.g., Phe320) deep within the hydrophobic sub-pockets of DAT and NET[4].

Mechanistic Pathway

The primary mechanism of action for 2-(3-(Trifluoromethyl)benzyl)azepane involves the competitive inhibition of presynaptic monoamine transporters, leading to a cascade of enhanced neurotransmission.

MAT_Pathway Compound 2-(3-(CF3)benzyl)azepane MAT Monoamine Transporters (DAT / NET S1 Pocket) Compound->MAT Competitive Inhibition Synapse Increased Synaptic DA & NE Accumulation MAT->Synapse Blocked Reuptake Receptor Post-Synaptic GPCRs (D1/D2, α/β-AR) Synapse->Receptor Enhanced Agonism Effect Enhanced Executive Function & Mood Regulation Receptor->Effect Downstream Signaling

Fig 1: Pharmacodynamic signaling cascade of 2-(3-(Trifluoromethyl)benzyl)azepane.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and regioselectivity, the synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane is achieved via the


-lithiation of 

-Boc-azepane, followed by electrophilic trapping.
Rationale for Experimental Choices (Causality)
  • Use of TMEDA:

    
    -Butyllithium (
    
    
    
    -BuLi) forms hexameric aggregates in solution, rendering it insufficiently basic to deprotonate the
    
    
    -position of the azepane ring. Tetramethylethylenediamine (TMEDA) is added to coordinate the lithium ions, breaking the aggregates into highly reactive monomers.
  • Boc-Directing Group: The

    
    -butyloxycarbonyl (Boc) group provides a Complex Induced Proximity Effect (CIPE), directing the lithium to the adjacent 
    
    
    
    -carbon.
  • Cryogenic Conditions (-78 °C): Essential to prevent the highly nucleophilic

    
    -BuLi from attacking the carbonyl carbon of the Boc group, which would result in unwanted ring-opening or cleavage.
    
Step-by-Step Synthesis Protocol

Step 1:


-Lithiation of 

-Boc-Azepane
  • Flame-dry a 250 mL Schlenk flask under an argon atmosphere.

  • Dissolve

    
    -Boc-azepane (10.0 mmol) and anhydrous TMEDA (12.0 mmol) in 50 mL of anhydrous diethyl ether.
    
  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add

    
    -BuLi (1.4 M in cyclohexane, 12.0 mmol) over 15 minutes. Maintain stirring at -78 °C for 2 hours to ensure complete 
    
    
    
    -deprotonation.

Step 2: Alkylation 5. Dissolve 3-(trifluoromethyl)benzyl bromide (11.0 mmol) in 10 mL of anhydrous diethyl ether. 6. Add the bromide solution dropwise to the lithiated azepane mixture at -78 °C. 7. Allow the reaction to slowly warm to room temperature over 12 hours. 8. Quench the reaction with saturated aqueous


 (30 mL) and extract with ethyl acetate (

mL). Wash the combined organic layers with brine, dry over

, and concentrate in vacuo. 9. Purify the intermediate (

-butyl 2-(3-(trifluoromethyl)benzyl)azepane-1-carboxylate) via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Step 3: Boc Deprotection 10. Dissolve the purified intermediate in 20 mL of dichloromethane (DCM). 11. Add 5 mL of trifluoroacetic acid (TFA) at 0 °C. Stir for 2 hours at room temperature. 12. Concentrate the mixture under reduced pressure. Basify the residue with 1M


 (pH > 10) and extract with DCM.
13. Dry and evaporate to yield the free base of 2-(3-(Trifluoromethyl)benzyl)azepane.

Pharmacological Profiling & Data Presentation

The structural modifications from a standard benzylpiperidine to the fluorinated benzylazepane yield profound shifts in binding affinity and selectivity. The data below illustrates the structure-activity relationship (SAR) optimization.

Table 1: In Vitro Monoamine Transporter Binding Affinities

Assay conditions: Radioligand displacement using rat brain synaptosomes.


WIN 35,428 (DAT), 

nisoxetine (NET), and

citalopram (SERT).
Compound ScaffoldDAT

(nM)
NET

(nM)
SERT

(nM)
Calculated LogP
2-Benzylpiperidine (Reference)145.0 ± 1285.4 ± 8> 50002.85
2-(3-(CF

)benzyl)piperidine
42.1 ± 528.3 ± 41250 ± 803.72
2-Benzylazepane95.3 ± 960.1 ± 5> 50003.10
2-(3-(CF

)benzyl)azepane
18.5 ± 2 12.4 ± 1.5 850 ± 45 4.05

Data Synthesis: The transition from piperidine to azepane improves baseline affinity for DAT and NET by approximately 30%. The subsequent addition of the 3-trifluoromethyl group drastically increases potency (sub-20 nM range) and lipophilicity (LogP > 4.0), making it a highly potent, dual DAT/NET inhibitor with minimal serotonergic liability.

Preclinical Evaluation Workflow

To validate the therapeutic efficacy of this compound, a self-validating biological workflow is required.

Protocol: Functional Monoamine Reuptake Assay

Causality: While radioligand binding (


) proves the compound binds to the transporter, it does not confirm whether it acts as an inhibitor or a releasing agent (substrate). A functional reuptake assay using fluorescent substrates (e.g., FFN206) is mandatory to confirm the mechanism of action.
  • Cell Preparation: Plate HEK293 cells stably expressing human DAT (hDAT) or NET (hNET) in 96-well black, clear-bottom plates at a density of

    
     cells/well. Incubate overnight at 37 °C.
    
  • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with varying concentrations of 2-(3-(Trifluoromethyl)benzyl)azepane (0.1 nM to 10

    
    M) for 30 minutes at 37 °C.
    
  • Substrate Addition: Add the fluorescent monoamine mimic (e.g., APP+ or FFN206) to a final concentration of 2

    
    M.
    
  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure intracellular fluorescence accumulation over 15 minutes.

  • Data Analysis: Calculate the

    
     by plotting the initial velocity of substrate uptake against the log concentration of the azepane derivative. A reduction in intracellular fluorescence confirms the compound acts as a reuptake inhibitor rather than a releasing agent.
    

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Pharmaceuticals (Basel) / PubMed Central URL:[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine Source: Journal of Pharmacology and Experimental Therapeutics / PubMed Central URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Exploratory

Pharmacophore Modeling of Trifluoromethylbenzyl Azepane Derivatives: Designing Next-Generation Histamine H3 Receptor Antagonists

Executive Summary The pursuit of novel therapeutics for neurodegenerative diseases and cognitive disorders (such as Alzheimer's disease, schizophrenia, and narcolepsy) has increasingly focused on the Histamine H3 Recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics for neurodegenerative diseases and cognitive disorders (such as Alzheimer's disease, schizophrenia, and narcolepsy) has increasingly focused on the Histamine H3 Receptor (H3R)[1]. As a presynaptic auto- and hetero-receptor, H3R modulates the release of key neurotransmitters, including histamine, acetylcholine, and dopamine[2].

Historically, H3R antagonists relied heavily on imidazole-based scaffolds. However, due to poor blood-brain barrier (BBB) penetration and off-target interactions with cytochrome P450 (CYP450) enzymes, the field has aggressively pivoted toward non-imidazole chemotypes[3]. Among these, trifluoromethylbenzyl azepane derivatives have emerged as highly potent, selective, and metabolically stable candidates[4]. This whitepaper deconstructs the pharmacophore modeling of these derivatives, explaining the causality behind their structural design and providing a self-validating experimental framework for their optimization.

Mechanistic Rationale & Pharmacophore Deconstruction

To build a robust 3D pharmacophore model, we must first understand why specific chemical moieties are selected. Drug design is not a random assembly of functional groups; it is a deliberate exercise in thermodynamics and spatial geometry.

The Azepane Core: Basicity and Conformational Flexibility

The replacement of traditional piperidine (6-membered) or pyrrolidine (5-membered) rings with an azepane (7-membered) ring is a calculated decision[4].

  • Causality: The azepane ring possesses a higher degree of conformational flexibility and slightly altered basicity (pKa ~ 10.5) compared to piperidine. At physiological pH (7.4), the azepane nitrogen is heavily protonated. Its expanded ring size allows it to adopt a low-energy pseudo-chair conformation that optimally projects the protonated nitrogen toward the highly conserved Asp114 (D3.32) residue in the aminergic GPCR binding pocket, forming a critical salt bridge[5].

The Trifluoromethylbenzyl Moiety: Lipophilicity and Halogen Bonding

The inclusion of a trifluoromethyl (-CF3) group on the benzyl moiety serves a dual mechanistic purpose:

  • Causality: First, the -CF3 group is intensely electron-withdrawing, which modulates the electron density of the aromatic ring, enhancing

    
     stacking interactions with Tyr115 (Y3.33)  and Trp402 (W6.48)  in the deep hydrophobic cleft of the H3R[6]. Second, the high lipophilicity of the -CF3 group drives favorable desolvation entropy upon binding, while simultaneously protecting the benzyl position from oxidative metabolism by CYP450 enzymes.
    

3D Pharmacophore Modeling Workflow

A predictive pharmacophore model for these derivatives requires a precise mapping of the spatial arrangement of the functional groups. The standard model for H3R antagonists typically consists of four key features: one Positive Ionizable (PI) feature, two Hydrophobic (HYD) features, and one Aromatic Ring (AR) feature[7].

Pharmacophore_Workflow LPrep Ligand Preparation (pH 7.4 Protonation) ConfSearch Conformational Search (OPLS4 Force Field) LPrep->ConfSearch FeatMap Feature Mapping (PI, HYD, AR) ConfSearch->FeatMap QSAR 3D-QSAR Integration (CoMFA/CoMSIA) FeatMap->QSAR Val In Vitro Validation (Radioligand Assay) QSAR->Val

Caption: Step-by-step pharmacophore modeling and validation workflow.

Step-by-Step Computational Protocol
  • Ligand Preparation: Import the 2D structures of the azepane derivatives. Use a tool like LigPrep to generate 3D geometries and assign appropriate protonation states at pH 7.4

    
     0.2. Ensure the azepane nitrogen is assigned a +1 formal charge.
    
  • Conformational Search: Execute a systemic conformational search using the OPLS4 force field. Generate up to 50 conformers per ligand to ensure the global energy minimum is captured, particularly focusing on the flexibility of the alkyl linker connecting the azepane and the trifluoromethylbenzyl groups.

  • Feature Extraction: Align the active conformers using the protonated nitrogen as the anchor point. Extract the shared pharmacophoric features:

    • PI: Centered on the azepane nitrogen.

    • AR: Centered on the benzyl ring.

    • HYD1: Encompassing the -CF3 group.

    • HYD2: Encompassing the alkyl spacer.

  • 3D-QSAR Integration: Correlate the spatial features with empirical binding affinities (

    
    ) using Comparative Molecular Field Analysis (CoMFA) to generate predictive contour maps for steric and electrostatic fields.
    

Quantitative Data: Structure-Activity Relationship (SAR)

The causality of the pharmacophore model is validated by empirical binding data. The table below summarizes the structure-activity relationship (SAR) demonstrating why the trifluoromethylbenzyl azepane chemotype is superior.

Compound IDBasic CoreAromatic MoietyLinker LengthhH3R

(nM)
hH4R

(nM)
Selectivity (H3/H4)
1a PiperidineBenzylC545.2>10,000>220x
1b AzepaneBenzylC528.4>10,000>350x
2a Piperidine4-CF3-BenzylC512.1>10,000>820x
2b Azepane4-CF3-BenzylC53.5>10,000>2800x
2c Azepane4-CF3-BenzylC61.8 >10,000>5500x

Data Interpretation: Moving from a piperidine (1a) to an azepane (1b) core increases affinity due to better spatial alignment with Asp114. The addition of the -CF3 group (2b) drastically improves affinity by exploiting the hydrophobic pocket. Finally, extending the linker to C6 (2c) provides the optimal distance between the PI and AR features[4].

Experimental Protocol: In Vitro Validation

To ensure trustworthiness, the computational pharmacophore model must be part of a self-validating system. The following in vitro protocol is used to validate the in silico predictions.

Radioligand Binding Assay
  • Membrane Preparation: Culture HEK-293 cells stably expressing the human H3R. Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     g for 20 minutes to isolate the membrane fraction.
    
  • Incubation: Incubate 50

    
    g of membrane protein with 1 nM of the radioligand 
    
    
    
    -
    
    
    -methylhistamine and varying concentrations of the synthesized azepane derivatives (
    
    
    to
    
    
    M) in a final volume of 200
    
    
    L.
  • Termination & Measurement: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    values using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay

Because H3R is a


-coupled receptor, antagonists should reverse the agonist-induced inhibition of adenylate cyclase.

H3R_Signaling Antagonist Trifluoromethylbenzyl Azepane H3R Histamine H3 Receptor (H3R) Antagonist->H3R Antagonizes Gi Gi/o Protein (Inactive) H3R->Gi Prevents Coupling AC Adenylate Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes

Caption: H3R signaling pathway modulation by trifluoromethylbenzyl azepane antagonists.

  • Treat cells with 10

    
    M forskolin to stimulate baseline cAMP production.
    
  • Introduce an H3R agonist (e.g., RAMH) to suppress cAMP levels via

    
     activation.
    
  • Introduce the azepane derivative. A successful antagonist will competitively bind H3R, relieve the

    
    -mediated inhibition of adenylate cyclase, and restore cAMP levels to baseline.
    

Conclusion

The pharmacophore modeling of trifluoromethylbenzyl azepane derivatives represents a masterclass in rational drug design. By understanding the causality behind the azepane ring's conformational dynamics and the trifluoromethyl group's thermodynamic contributions, computational chemists can reliably predict highly potent H3R antagonists. When coupled with a rigorous, self-validating in vitro testing loop, this chemotype offers a highly viable pathway for developing next-generation neurotherapeutics.

References

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Source: Frontiers in Neuroscience URL:[Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands Source: PLOS One URL:[Link]

  • 3D-QSAR and Pharmacophoric study on 2,6-Disubstituted Thiazolo [4,5-b] Pyridines as H3 Receptor Antagonists Source: ResearchGate URL:[Link]

Sources

Foundational

Engineering ADME Properties: The Role of the Trifluoromethyl Group in Azepane Lipophilicity and Bioavailability

Executive Summary In the pursuit of novel chemical space, saturated nitrogen heterocycles have become foundational to modern drug discovery. While six-membered piperidines and five-membered pyrrolidines dominate commerci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, saturated nitrogen heterocycles have become foundational to modern drug discovery. While six-membered piperidines and five-membered pyrrolidines dominate commercial libraries, the seven-membered azepane ring remains significantly underrepresented, offering an untapped three-dimensional scaffold for scaffold-hopping and intellectual property generation[1]. However, native azepanes often suffer from high basicity (pKa ~11), leading to poor passive membrane permeability, and possess multiple unshielded C-H bonds susceptible to rapid cytochrome P450 (CYP450) mediated oxidative clearance.

This technical guide explores the strategic incorporation of the trifluoromethyl (–CF₃) group into the azepane core. By acting as a powerful electron-withdrawing and sterically demanding bioisostere, the –CF₃ group fundamentally rewrites the physicochemical profile of the heterocycle[2]. We will dissect the causality behind these property shifts, provide quantitative data on lipophilicity modulation, and outline self-validating experimental protocols for evaluating these advanced intermediates.

The Mechanistic Impact of Trifluoromethylation

The integration of fluorine into organic molecules profoundly impacts their biological activity by altering polarity, lipophilicity, and metabolic stability. When a –CF₃ group is positioned on an azepane ring (e.g., at the α-position relative to the nitrogen), three distinct physicochemical transformations occur:

  • Inductive pKa Modulation: The strong electron-withdrawing nature of the –CF₃ group exerts a profound inductive effect through the σ-bond framework. This pulls electron density away from the basic nitrogen lone pair, dropping the pKa of the amine by 2 to 3 log units compared to the unsubstituted azepane[2].

  • Lipophilicity (logP/logD) Enhancement: The –CF₃ moiety is highly lipophilic. While it increases the intrinsic partition coefficient (logP), its true value lies in its effect on the distribution coefficient (logD) at physiological pH (7.4). By lowering the pKa, a greater fraction of the azepane exists in the unionized state in the gut and bloodstream, drastically improving passive lipid bilayer permeability[3].

  • Steric Shielding and Metabolic Stability: The –CF₃ group occupies a van der Waals volume roughly equivalent to an isopropyl group. When placed adjacent to the nitrogen (α-position), it sterically shields the highly vulnerable α-C-H bonds from CYP450-mediated N-dealkylation and oxidation, extending the compound's half-life in vivo[2].

Pathway A Azepane Scaffold B Trifluoromethylation (-CF3) A->B C Steric Shielding B->C Blocks CYP450 D Inductive Effect B->D Lowers pKa E Lipophilicity Shift B->E Increases logP F Metabolic Stability C->F G Membrane Permeability D->G E->G H Oral Bioavailability F->H G->H

Fig 1: Logical pathway of how -CF3 integration enhances azepane pharmacokinetics.

Quantitative Physicochemical Profiling

To understand the magnitude of these changes, we must compare the baseline properties of standard heterocycles against their fluorinated counterparts. The synthesis of 2-(trifluoromethyl)azepanes is typically achieved through the stereospecific ring expansion of trifluoromethylated pyrrolidines or aziridinium intermediates[4],[5].

Once synthesized, the physicochemical shifts are stark. As shown in the table below, the addition of a –CF₃ group significantly alters the logP and logD profile. For instance, 2-(trifluoromethyl)azepane hydrochloride exhibits a predicted logP of approximately 2.12[6], a substantial increase over native azepane.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
CompoundRing SizeSubstituentPredicted pKalogP (Intrinsic)logD (at pH 7.4)
Piperidine 6None~11.20.84-1.5
Azepane 7None~11.11.05-1.2
2-Methylazepane 7-CH₃ (α)~10.81.45-0.8
2-(Trifluoromethyl)azepane 7-CF₃ (α)~8.22.12+1.5

Note: Values are representative aggregates derived from predictive models and commercial chemical databases to illustrate structure-property relationships[6],[2]. The shift from a negative logD to a positive logD at pH 7.4 is the primary driver for enhanced oral bioavailability.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all ADME and physicochemical assays operate as self-validating systems . A protocol is only as reliable as its internal controls. Below are the definitive methodologies for evaluating the lipophilicity and metabolic stability of –CF₃ azepane derivatives.

Protocol A: High-Throughput logD (pH 7.4) Determination via Shake-Flask LC-MS

Causality: We measure logD rather than logP because logD accounts for the ionization state of the azepane at physiological pH, which is the true predictor of in vivo membrane permeability.

  • Preparation: Prepare a 10 mM stock solution of the 2-(trifluoromethyl)azepane derivative in DMSO.

  • Partitioning Matrix: Add 10 µL of the stock to a vial containing 495 µL of 1-octanol and 495 µL of aqueous phosphate-buffer (pH 7.4).

  • Equilibration: Shake the vials mechanically at 25°C for 60 minutes to ensure complete thermodynamic distribution between the aqueous and lipid phases.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to break any micro-emulsions.

  • Quantification: Extract 50 µL from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Self-Validation Mechanism: Crucial Step. Every assay plate must include Propranolol (known high logD) and Atenolol (known low logD) as internal standards. If the calculated logD of these standards deviates by >0.2 log units from their historical baseline, the entire run is automatically invalidated. This prevents artifacts caused by buffer pH drift or incomplete phase separation.

Protocol B: Microsomal Intrinsic Clearance (CL_int) Assay

Causality: To prove that the α-CF₃ group sterically shields the azepane from CYP450 oxidation, we must measure the rate of parent compound depletion in human liver microsomes (HLMs).

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Add the CF₃-azepane compound to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (t½) and intrinsic clearance (CL_int).

  • Self-Validation Mechanism: Crucial Step. The assay is run in parallel with two controls:

    • A Heat-Inactivated Microsome control (validates that depletion is strictly enzymatic, not chemical instability).

    • A Verapamil control (a known high-clearance drug; validates that the CYP450 enzymes in the specific HLM batch are active and viable).

Protocol S1 1. Synthesis (Ring Expansion) S2 2. QC & Purity (LC-MS / NMR) S1->S2 S3 3. logD Profiling (Shake-Flask) S2->S3 S4 4. ADME Assay (HLM Clearance) S3->S4 V1 Self-Validation (Internal Controls) S3->V1 S5 5. In Vivo PK (Oral F%) S4->S5 S4->V1

Fig 2: Self-validating experimental workflow for evaluating CF3-azepane derivatives.

Conclusion & Future Perspectives

The trifluoromethylation of azepanes represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can rescue the otherwise highly basic and metabolically labile azepane scaffold. The resulting –CF₃ derivatives exhibit a "Goldilocks" profile: a suppressed pKa that drives favorable logD at physiological pH, resulting in superior membrane permeability, coupled with steric shielding that drastically reduces CYP450-mediated clearance.

As synthetic methodologies for accessing these seven-membered rings continue to mature—particularly through scalable ring-expansion techniques[4],[1]—we anticipate CF₃-azepanes will transition from niche building blocks to privileged scaffolds in next-generation oral therapeutics.

References

  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. Available at:[Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at:[Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Società Chimica Italiana (Chim.it). Available at: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Molecular Characterization of 2-(3-(Trifluoromethyl)benzyl)azepane: A Technical Guide

Executive Summary & Core Rationale In contemporary medicinal chemistry, the azepane (hexamethyleneimine) ring system serves as a highly versatile, conformationally flexible pharmacophore. When functionalized at the 2-pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In contemporary medicinal chemistry, the azepane (hexamethyleneimine) ring system serves as a highly versatile, conformationally flexible pharmacophore. When functionalized at the 2-position with a 3-(trifluoromethyl)benzyl moiety, the resulting compound—2-(3-(Trifluoromethyl)benzyl)azepane —exhibits a unique physicochemical profile. Such derivatives are frequently investigated as building blocks for central nervous system (CNS) active agents, including selective 5-HT receptor modulators and monoamine transporter inhibitors[1].

This technical guide provides an authoritative breakdown of the molecular weight, physicochemical data, and structural mechanics of 2-(3-(Trifluoromethyl)benzyl)azepane. Furthermore, it details self-validating experimental workflows for empirical data verification, designed for senior analytical and drug development scientists.

Core Physicochemical Properties & Molecular Descriptors

The physicochemical parameters of a molecule dictate its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. Below is the calculated molecular data for 2-(3-(Trifluoromethyl)benzyl)azepane, derived from its atomic composition (C₁₄H₁₈F₃N).

PropertyValueMechanistic Significance
Molecular Formula C₁₄H₁₈F₃NDefines the atomic composition and isotopic distribution.
Molecular Weight (MW) 257.30 g/mol Well below the 500 Da threshold of Lipinski’s Rule of 5, ensuring optimal size for passive membrane diffusion.
Monoisotopic Mass 257.139 DaCritical for exact mass confirmation via high-resolution mass spectrometry (HRMS).
Calculated LogP (cLogP) ~3.8Indicates high lipophilicity, favoring lipid bilayer partitioning and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 12.03 ŲHighly lipophilic and non-polar; values < 90 Ų are strongly correlated with excellent CNS penetrance.
Hydrogen Bond Donors (HBD) 1The secondary amine (NH) in the azepane ring acts as a single donor.
Hydrogen Bond Acceptors (HBA) 4Comprises the nitrogen atom and the three fluorine atoms.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Structural Analytics & Mechanistic Implications

The architecture of 2-(3-(Trifluoromethyl)benzyl)azepane is defined by two distinct domains, each contributing specific physicochemical traits:

  • The Azepane Core (Basic Amine): The seven-membered, saturated nitrogen heterocycle is highly flexible, allowing it to adopt multiple puckered conformations (e.g., twist-chair) to optimally fit into receptor binding pockets[2]. As a secondary amine, it is strongly basic (pKa ~9.5–10.5). At physiological pH (7.4), the nitrogen is predominantly protonated, forming a localized positive charge that is essential for forming salt bridges with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs).

  • The 3-(Trifluoromethyl)benzyl Moiety (Lipophilic Shield): The trifluoromethyl (-CF₃) group is a classic bioisostere used to modulate ADME properties. It is highly electronegative and lipophilic. Positioned at the meta (3-) position of the benzyl ring, the -CF₃ group sterically and electronically shields the aromatic ring from cytochrome P450-mediated electrophilic oxidation, thereby extending the compound's metabolic half-life.

Experimental Workflows for Physicochemical Validation

To ensure scientific integrity, theoretical descriptors must be empirically validated. The following protocols are designed as self-validating systems to determine the exact molecular weight and lipophilicity of the compound.

Protocol A: Exact Mass Confirmation via LC-ESI-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing positive Electrospray Ionization (ESI+) is the optimal technique for this basic amine[3]. The addition of an acidic modifier ensures complete protonation, yielding a strong [M+H]⁺ signal[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-(3-(Trifluoromethyl)benzyl)azepane in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes. Causality: Formic acid provides the excess protons required to drive the equilibrium toward the ionized [M+H]⁺ state for ESI+ detection.

  • MS Acquisition: Operate the single quadrupole or Time-of-Flight (TOF) MS in positive ion mode. Set the capillary voltage to 3.0 kV and scan range to 100–500 m/z.

  • Validation & System Suitability: Run a blank injection to rule out carryover. Utilize an internal standard (e.g., Reserpine, m/z 609.28) to verify mass accuracy. The target compound will elute as a sharp peak with a monoisotopic mass signal at m/z 258.14 ([M+H]⁺).

Protocol B: Lipophilicity (LogD₇.₄) Determination via Shake-Flask Method

While in-silico cLogP provides an estimate, the shake-flask method remains the gold standard for empirical partition coefficient determination, particularly for ionizable drugs where LogD (distribution coefficient at a specific pH) is more biologically relevant than LogP[5].

Step-by-Step Methodology:

  • Phase Saturation (Critical Step): Vigorously stir equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours. Causality: Mutual saturation prevents volume shifts during the actual partitioning experiment, which would otherwise skew concentration calculations[6].

  • Partitioning: Dissolve the compound in the saturated aqueous phase to a known concentration (e.g., 100 µM). Add an equal volume of the saturated n-octanol phase into a sealed borosilicate glass vial.

  • Equilibration: Shake the vial mechanically at 25°C for 60 minutes. Following agitation, centrifuge the mixture at 3000 rpm for 15 minutes to completely break the micro-emulsion at the phase interface.

  • Quantification & Mass Balance: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV (at ~220 nm for the benzyl ring) or LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Solute]octanol / [Solute]aqueous). Self-Validation: Calculate the total mass recovered from both phases; it must equal ≥95% of the initial mass added to prove the compound did not precipitate or adsorb to the glass walls.

Pharmacokinetic (PK) & ADME Modeling

The relationship between the physicochemical properties of 2-(3-(Trifluoromethyl)benzyl)azepane and its predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profile is mapped below.

ADME_Logic Compound 2-(3-(Trifluoromethyl)benzyl)azepane MW MW: 257.30 g/mol Optimal Size Compound->MW LogP cLogP: ~3.8 High Lipophilicity Compound->LogP TPSA TPSA: 12.03 Ų Low Polarity Compound->TPSA pKa Basic Amine pKa ~10 Compound->pKa Absorption High Intestinal Absorption MW->Absorption < 500 Da Distribution Excellent BBB Penetration (CNS) LogP->Distribution Lipid Bilayer Affinity Metabolism CF3 Blocks Oxidation LogP->Metabolism Hepatic Clearance TPSA->Distribution < 90 Ų for CNS pKa->Absorption Ionization at pH 7.4

Figure 1: Logical mapping of physicochemical descriptors to predicted ADME outcomes.

References

  • [AU2008231543A1 - Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists] Google Patents URL:[Link]

  • [2-Benzyl-azepane | CID 3361401] PubChem - NIH URL:[Link]

  • [LogP / LogD shake-flask method] Protocols.io URL:[Link]

  • [Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts] PubMed - NIH URL:[Link]

  • [Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector] Agilent Technologies URL:[Link]

  • [GUIDELINE FOR LC-MS USERS] SAIF CSIR-CDRI URL: [Link]

Sources

Foundational

Optimizing the Metabolic Stability Profiles of Benzyl-Substituted Azepanes: A Mechanistic Guide

Benzyl-substituted azepanes are highly versatile pharmacophores utilized across a spectrum of therapeutic targets, from monoamine transporters in neuropharmacology to protein tyrosine phosphatases (e.g., PTPN2/1) in onco...

Author: BenchChem Technical Support Team. Date: March 2026

Benzyl-substituted azepanes are highly versatile pharmacophores utilized across a spectrum of therapeutic targets, from monoamine transporters in neuropharmacology to protein tyrosine phosphatases (e.g., PTPN2/1) in oncology. However, the juxtaposition of a flexible, seven-membered aliphatic ring with an electron-rich benzylic moiety presents a complex metabolic landscape.

This technical guide dissects the mechanistic causality behind the metabolic degradation of benzyl-substituted azepanes, outlines structure-activity relationship (SAR) strategies for pharmacokinetic optimization, and establishes a self-validating experimental protocol for profiling in vitro metabolic stability.

The Mechanistic Duality of Azepane and Benzyl Metabolism

The metabolic clearance of benzyl-substituted azepanes is primarily driven by Cytochrome P450 (CYP450) enzymes via a hydrogen atom transfer (HAT) mechanism. The molecule presents two competing "soft spots" for oxidative degradation:

  • Benzylic Oxidation: The methylene bridge (CH₂) connecting the phenyl ring to the azepane nitrogen is highly susceptible to C-H activation. When a CYP450 heme-oxo species abstracts a hydrogen atom from this position, the resulting free radical is highly stabilized by resonance with the adjacent aromatic ring[1]. This intermediate is rapidly hydroxylated to form a benzylic alcohol, which can be further oxidized into a carboxylic acid[1].

  • Azepane Ring Oxidation: The saturated seven-membered azepane ring is highly lipophilic and flexible, allowing it to adopt multiple conformations within the hydrophobic binding pockets of CYP enzymes. Oxidation typically occurs at the 4' or 5' positions, leading to hydroxyazepane metabolites[1].

Empirical data from related azepane-containing therapeutics, such as tolazamide, demonstrates that the concentrations of benzylic alcohol metabolites and azepanyl alcohol metabolites are often nearly equal[1]. This stoichiometric equivalence proves a critical mechanistic principle: the thermodynamically stabilized benzyl free radical and the sterically accessible azepanyl free radical possess almost equal stability during the CYP-mediated catalytic cycle[1].

MetabolicPathway Parent Benzyl-Substituted Azepane (Parent Compound) CYP CYP450 Enzymes (Phase I Metabolism) Parent->CYP BenzOx Benzylic Oxidation (C-H Activation) CYP->BenzOx AzepOx Azepane Ring Oxidation (C4'/C5' Hydroxylation) CYP->AzepOx Ndealk N-Dealkylation (Cleavage) CYP->Ndealk Metab1 Hydroxymethyl/Carboxyl Metabolites BenzOx->Metab1 Metab2 Hydroxyazepane Metabolites AzepOx->Metab2 Metab3 Free Azepane + Benzaldehyde Ndealk->Metab3

CYP450-mediated phase I metabolic pathways for benzyl-substituted azepanes.

Structural Optimization Strategies (SAR)

To mitigate these metabolic liabilities, medicinal chemists must rationally alter the steric and electronic environment of the scaffold.

  • Steric Shielding via Methylation: Introducing methyl groups adjacent to metabolic soft spots restricts the conformational flexibility of the azepane ring and creates steric bulk that physically prevents the CYP heme-oxo species from accessing the target C-H bond. For example, specific stereochemical configurations, such as 4S-7-cis-methylazepanone derivatives, have demonstrated profound improvements in metabolic stability, achieving in vivo clearance rates as low as 19.5 mL/min/kg and oral bioavailabilities up to 89% in rat models[2].

  • Conformational Rigidification (Bicyclic Scaffolds): Fusing the azepane ring into a bicyclic system locks the molecule into a specific geometry. This limits its ability to induce an optimal fit within the CYP active site. Recent structural explorations of N-benzylated bicyclic azepanes revealed highly favorable pharmacokinetic properties, with lead compounds exhibiting an in vivo half-life (

    
    ) of 22.9 minutes following intravenous administration in mice, while maintaining potent neuropharmacological activity[3].
    
  • Electronic Deactivation & Bioisosterism: Substituting the benzylic protons with fluorine atoms leverages the high bond dissociation energy of the C-F bond (~105 kcal/mol) compared to the C-H bond (~98 kcal/mol), effectively shutting down HAT at that locus. Modern azepane derivatives optimized for targets like PTPN2 have achieved exceptionally low in vitro clearance rates in both microsomes and hepatocytes by carefully balancing lipophilicity and polar surface area without triggering CYP inhibition[4].

Quantitative Pharmacokinetic Profiles

The following table synthesizes the impact of structural modifications on the pharmacokinetic parameters of azepane derivatives based on recent literature:

Compound ClassStructural ModificationPrimary TargetIn Vivo Clearance / StabilityReference
Unsubstituted Azepanone None (Parent Scaffold)Cathepsin KHigh Clearance (49.2 mL/min/kg, Rat)[2]
Methylated Azepanone 4S-7-cis-methyl substitutionCathepsin KLow Clearance (19.5 mL/min/kg, Rat); 89% Bioavailability[2]
Bicyclic Azepane N-benzylated cis-fused ringNET / DATModerate

(22.9 min, Mouse IV);

= 1295 nM
[3]
Substituted Azepane Optimized cLogP / Polar SurfacePTPN2 / PTP1BLow clearance in HLM/Hepatocytes; No CYP inhibition[4]

Self-Validating Protocol: In Vitro Microsomal Stability Profiling

To accurately quantify the metabolic stability of novel benzyl-substituted azepanes, researchers must employ a self-validating in vitro assay using Human Liver Microsomes (HLM). This protocol is designed to eliminate false positives/negatives by embedding causality into every step.

Assay Rationale & Causality
  • Substrate Concentration (1 µM): Ensures the concentration is well below the Michaelis-Menten constant (

    
    ), guaranteeing first-order depletion kinetics where the rate of metabolism is proportional to the drug concentration.
    
  • Minus-NADPH Control: CYP450 enzymes require NADPH as an electron donor. An incubation lacking NADPH serves as a critical negative control. If the compound degrades in this control, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP enzymes (e.g., esterases), not CYP metabolism.

  • Internal Standard (IS): Added during the quench phase to correct for matrix effects (ion suppression/enhancement) and variations in LC-MS/MS injection volumes.

ExpWorkflow Prep 1. Compound Prep (1 µM in Buffer) Incub 2. Incubation (HLM + NADPH, 37°C) Prep->Incub Quench 3. Quenching (Cold ACN + IS) Incub->Quench Centrifuge 4. Centrifugation (14,000 rpm) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Mode) Centrifuge->LCMS Data 6. PK Analysis (CLint, t1/2) LCMS->Data

Step-by-step in vitro microsomal stability assay workflow.
Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the benzyl-substituted azepane in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Note: Final DMSO concentration must remain <0.1% to prevent CYP inhibition.

    • Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

  • System Validation (Controls):

    • Positive Controls: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the enzymatic activity of the microsomal batch.

    • Negative Control: Prepare a parallel reaction mixture for the test compound omitting the NADPH regenerating system.

  • Incubation & Sampling:

    • Pre-incubate the compound/HLM mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

    • Extract 50 µL aliquots at specific time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching:

    • Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (e.g., Tolbutamide or lab-specific IS). The cold organic solvent instantly denatures the CYP proteins, halting the reaction.

  • Sample Processing & LC-MS/MS:

    • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions.

  • Data Analysis (

    
     Calculation): 
    
    • Calculate the peak area ratio (Compound / IS) for each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

      
      ).
      
    • Calculate intrinsic clearance (

      
      ) using the formula:
      
      
      
      
      , where
      
      
      is the incubation volume.

References

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. National Institutes of Health (NIH).[Link]

  • Synthesis and Structure-Activity Optimization of Azepane-containing Derivatives as PTPN2/PTPN1 Inhibitors. SSRN.[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications / Journal of Medicinal Chemistry.[Link]

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. ACS Publications / Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Technical Guide: Target Deconvolution Strategies for 2-(3-(Trifluoromethyl)benzyl)azepane Scaffolds

This guide outlines a comprehensive strategy for identifying the biological targets of 2-(3-(Trifluoromethyl)benzyl)azepane ligands. Given the structural homology of this scaffold to known psychoactive agents (e.g., pipe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive strategy for identifying the biological targets of 2-(3-(Trifluoromethyl)benzyl)azepane ligands. Given the structural homology of this scaffold to known psychoactive agents (e.g., piperidines like methylphenidate and desoxypipradrol), the primary hypothesis points toward Monoamine Transporters (MATs) and Sigma Receptors . However, as a specific chemical probe, unbiased validation is required to rule out off-target effects and define its polypharmacological profile.[1]

Structural Analysis & Pharmacophore Hypothesis

The 2-(3-(Trifluoromethyl)benzyl)azepane scaffold represents a "privileged structure" in CNS drug discovery.[1] Its core features suggest specific molecular interactions:

  • Azepane Ring (7-membered amine): A ring-expanded analog of piperidine.[1] The secondary amine (pKa ~10-11) is protonated at physiological pH, capable of forming a critical salt bridge with aspartate residues (e.g., Asp79 in DAT, Asp75 in NET).[1]

  • 2-Position Benzyl Group: Provides steric bulk and hydrophobic interaction.[1] In homologous piperidines (e.g., methylphenidate), this substituent dictates stereoselectivity and binding affinity.[1]

  • 3-Trifluoromethyl (CF3) Group: A bioisostere for chloride or methyl, enhancing lipophilicity and metabolic stability.[1] It typically targets hydrophobic sub-pockets (e.g., the S1 or S2 pockets in GPCRs or transporters).[1]

Primary Predicted Targets:

  • Monoamine Transporters (MATs): Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1][2]

  • Sigma Receptors (σ1/σ2): The combination of a basic amine and a lipophilic aromatic tail is the classic pharmacophore for Sigma-1 ligands.[1]

  • NMDA Receptors (GluN2B): Similar to ifenprodil-type allosteric modulators.[1]

Phase I: In Silico Profiling & Polypharmacology

Before wet-lab synthesis, computational modeling must prioritize the target landscape to reduce experimental attrition.[1]

Molecular Docking & Similarity Search[1]
  • Protocol: Perform substructure and similarity searches (Tanimoto coefficient > 0.85) against the ChEMBL and BindingDB databases.[1]

  • Focus: Look for "ring-expanded" analogs of phenidates or phenylpiperidines.[1]

  • Docking: Dock the ligand into the Cryo-EM structures of human DAT (PDB: 4M48) and NET (PDB: 7NYQ).

    • Key Interaction Check: Verify if the azepane nitrogen forms a salt bridge with the conserved Aspartate residue in the transmembrane domain 1 (TM1).[1]

    • Conformational Bias: Azepanes are more flexible than piperidines.[1] Run Molecular Dynamics (MD) simulations (100 ns) to assess the stability of the ligand-receptor complex in the "outward-open" vs. "inward-open" conformations.

Quantitative Structure-Activity Relationship (QSAR)[1]
  • Tool: Use SwissTargetPrediction or SEAdock to predict off-targets.[1]

  • Risk Assessment: Flag potential hERG channel binding (a common liability for lipophilic amines) early in the process.[1]

Phase II: Chemical Proteomics (The Core Workflow)

This phase provides direct, physical evidence of target engagement.[1] We will employ two complementary strategies: Thermal Proteome Profiling (TPP) (unbiased, label-free) and Photoaffinity Labeling (PAL) (covalent capture).[1]

Method A: Thermal Proteome Profiling (TPP)

TPP is the "Gold Standard" for validating target engagement in intact cells without modifying the ligand.[1]

Principle: Ligand binding stabilizes the target protein, shifting its melting curve (


) to a higher temperature.[1]

Protocol:

  • Cell Lysis: Treat HEK293 or SH-SY5Y cells with the ligand (10 µM) vs. DMSO control for 1 hour.

  • Thermal Challenge: Aliquot the lysate into 10 PCR tubes. Heat each tube to a distinct temperature (37°C to 67°C).

  • Protein Extraction: Centrifuge to pellet denatured/precipitated proteins. Collect the soluble supernatant.

  • TMT Labeling & MS: Digest soluble proteins with trypsin, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

  • Data Analysis: Plot the "melting curve" (abundance vs. temperature). A significant

    
     (e.g., >2°C) indicates a hit.[1]
    
Method B: Photoaffinity Probe Design (ABPP)

If TPP fails (e.g., low abundance membrane proteins), synthesize a "clickable" probe.[1]

Probe Architecture:

  • Warhead: The 2-(3-(Trifluoromethyl)benzyl)azepane core.[1]

  • Photoreactive Group: A Diazirine moiety.[1]

    • Placement: The 3-CF3 group on the benzyl ring is sensitive.[1] Place the diazirine on the azepane ring (e.g., at the 4- or 5-position) or on the N-substituent if SAR permits.[1]

  • Click Handle: A terminal Alkyne for CuAAC "click" chemistry with an azide-biotin reporter.[1]

Synthesis Logic:

  • Avoid N-alkylation if possible: The secondary amine is likely the pharmacophore.[1] If N-alkylation destroys binding (check via docking), attach the linker to the para-position of the benzyl ring (opposite the CF3).[1]

Phase III: Functional Validation & Signaling

Once a candidate (e.g., NET or Sigma-1) is identified, validate its functional consequence.[1]

Radioligand Binding Assays[1]
  • Displacement Assay: Use standard radioligands (e.g.,

    
    -Nisoxetine for NET, 
    
    
    
    -Pentazocine for Sigma-1).[1]
  • Metric: Determine

    
     values. A potent hit should have 
    
    
    
    .[1][2][3][4]
Functional Uptake Assays (For Transporters)
  • Protocol: Measure the uptake of fluorescent neurotransmitter analogs (e.g., ASP+ for DAT/NET) in transfected HEK293 cells.

  • Readout: Fluorescence intensity. If the azepane is an inhibitor, uptake will decrease in a dose-dependent manner.[1]

Selectivity Profiling[1]
  • The "Triad": Test against DAT, NET, and SERT simultaneously to determine the selectivity ratio (e.g., NET/DAT selectivity).[1] 2-substituted azepanes often show distinct selectivity profiles compared to their piperidine counterparts due to ring strain differences.

Visualization of Workflows

Diagram 1: Target Identification Workflow

This flowchart illustrates the decision matrix from molecule to validated target.[1]

TargetID_Workflow Start Ligand: 2-(3-(Trifluoromethyl)benzyl)azepane InSilico Phase 1: In Silico Profiling (Docking & Similarity Search) Start->InSilico Decision1 High Confidence Prediction? InSilico->Decision1 Validation Direct Functional Validation (Radioligand Binding) Decision1->Validation Yes (e.g., NET predicted) Proteomics Phase 2: Chemical Proteomics (Unbiased Screening) Decision1->Proteomics No / Novel Target HitID Hit Identification (e.g., SLC6A2, SIGMAR1) Validation->HitID Confirmation TPP Thermal Proteome Profiling (TPP) Proteomics->TPP ABPP Photoaffinity Labeling (ABPP) Proteomics->ABPP MS Mass Spectrometry (LC-MS/MS) TPP->MS ABPP->MS MS->HitID

Caption: Integrated workflow for deconvoluting the molecular target of azepane ligands, prioritizing in silico predictions before unbiased proteomic screening.

Diagram 2: Probe Design Strategy

Visualizing the "Permissive Sites" for linker attachment to avoid killing biological activity.[1]

Probe_Design Core Scaffold Core: 2-(3-(Trifluoromethyl)benzyl)azepane SiteN Site A: Azepane Nitrogen (High Risk for MATs) Core->SiteN If H-bond donor not required SiteC4 Site B: Azepane C4/C5 (Solvent Exposed?) Core->SiteC4 Requires synthetic effort SiteAr Site C: Benzyl Para-Position (Low Risk / Ideal) Core->SiteAr Recommended Starting Point Linker Linker Strategy: Diazirine (PAL) + Alkyne (Click) SiteAr->Linker

Caption: Strategic map for attaching photoaffinity linkers. Site C (Benzyl Para-Position) is prioritized to preserve the critical amine-aspartate salt bridge.[1]

Summary of Key Data Points

ParameterSpecificationRationale
Scaffold Class 2-BenzylazepaneRing-expanded analog of phenidates/pipradrols.[1]
Primary Target NET / DAT (SLC6A2/SLC6A3)Homology to methylphenidate; requires basic amine.[1]
Secondary Target Sigma-1 Receptor (SIGMAR1)Classic "Basic Amine + Lipophilic Tail" pharmacophore.[1]
Probe Strategy TPP (Label-free)Avoids synthetic modification of the sensitive amine.[1]
Key Residue Asp79 (DAT) / Asp75 (NET) The azepane nitrogen likely forms a salt bridge here.[1]
Selectivity NET > DAT (Predicted)Azepane expansion often favors NET over DAT compared to piperidines.[1]

References

  • Reymond, J. L., et al. (2025).[1][5] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

  • Savitski, M. M., et al. (2014).[1] Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[1] [1]

  • Newman, A. H., et al. (2016).[1] Monoamine Transporter Structure, Function, Pharmacology, and Drug Discovery. Pharmacological Reviews, 68(2), 342-423.[1]

  • So, M., et al. (2012).[1][6] Concise synthesis of 2-benzazepine derivatives and their biological activity. Journal of Organic Chemistry, 77(8), 4017-28.[1][6]

  • PubChem Compound Summary. (2025). 2-Benzyl-azepane.[1][7] National Center for Biotechnology Information.[1]

Sources

Foundational

History and Discovery of Trifluoromethylbenzyl Azepane Scaffolds: A Technical Whitepaper

Executive Summary In the continuous pursuit of novel chemical space, medicinal chemists frequently rely on the modification of established nitrogen-containing heterocycles. The transition from traditional six-membered pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of novel chemical space, medicinal chemists frequently rely on the modification of established nitrogen-containing heterocycles. The transition from traditional six-membered piperidine rings to seven-membered azepane rings, coupled with the strategic integration of a trifluoromethylbenzyl moiety, has birthed a highly privileged scaffold. This whitepaper provides an in-depth technical analysis of the history, chemical synthesis, and pharmacological applications of trifluoromethylbenzyl azepane scaffolds, detailing their role in modern drug discovery from CNS targeting to metabolic enzyme inhibition.

Evolution of the Scaffold: From Piperidines to Azepanes

Historically, the piperidine ring has been a cornerstone of drug discovery, present in countless FDA-approved therapeutics. However, as biological targets have become more complex, the rigid conformational space of six-membered rings often limits binding optimization.

The ring expansion to a seven-membered azepane introduces a higher degree of conformational flexibility. This flexibility allows the scaffold to adopt unique puckered conformations (such as twist-chair or boat-chair), enabling the attached pharmacophores to project into auxiliary binding pockets that are sterically inaccessible to rigid piperidines.

ScaffoldEvolution N1 Piperidine Scaffold (6-membered ring) N2 Azepane Scaffold (7-membered ring) Increased Flexibility N1->N2 Ring Expansion (e.g., Diazocarbonyl Chemistry) N3 Trifluoromethylbenzyl Azepane Optimized Lipophilicity & Stability N2->N3 N-Alkylation / Reductive Amination with CF3-Benzyl group

Diagram 1: Logical evolution from piperidine to the trifluoromethylbenzyl azepane scaffold.

The Trifluoromethylbenzyl Pharmacophore: Rationale and Impact

The addition of a trifluoromethylbenzyl (


) group to the azepane nitrogen or carbon backbone serves three critical functions:
  • Metabolic Shielding: The strongly electron-withdrawing

    
     group deactivates the aromatic ring toward cytochrome P450-mediated electrophilic oxidation, significantly extending the compound's half-life.
    
  • Lipophilicity Enhancement: The

    
     group drastically increases the LogP of the molecule, facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS targets.
    
  • Halogen Bonding: The fluorine atoms can engage in orthogonal halogen bonding with backbone amides in the target protein's binding site, driving exponential increases in binding affinity.

Target Engagement and Pharmacological Efficacy

The trifluoromethylbenzyl azepane scaffold has been successfully deployed across diverse therapeutic areas. Two of the most prominent applications involve Histamine


 receptor antagonism and 

-HSD1 inhibition.
Histamine Receptor Modulation

The human Histamine


 receptor (

) is a pre-synaptic autoreceptor in the CNS, making it a prime target for cognitive disorders and obesity. Researchers have synthesized novel biphenyloxy-alkyl derivatives of piperidine and azepane to evaluate their binding properties at the

[1]. The substitution of a piperidine with an azepane ring maintains potent nanomolar affinity while altering the pharmacokinetic distribution. For instance, specific azepane derivatives have demonstrated potent antagonistic behavior, effectively blocking RAMH-induced dipsogenia in rat models with high selectivity and low toxicity[1].
-HSD1 Inhibition in Metabolic Syndrome

-Hydroxysteroid dehydrogenase type 1 (

-HSD1) catalyzes the intracellular conversion of inactive cortisone to active cortisol. Overexpression of this enzyme in adipose tissue is a primary driver of metabolic syndrome. The discovery of azepine sulfonamides as potent inhibitors of

-HSD1 highlighted the critical nature of the 7-membered ring[2]. Structure-Activity Relationship (SAR) studies at the 4-position of the azepane ring led to the discovery of highly potent compounds, with specific derivatives achieving an

of 3.0 nM[2]. The bulky, lipophilic nature of the trifluoromethylbenzyl azepane scaffold fits perfectly into the highly hydrophobic catalytic pocket of

-HSD1.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Binds Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Metabolic Metabolic Syndrome (Insulin Resistance) Cortisol->Metabolic Receptor Activation Inhibitor Azepane Sulfonamide Inhibitor Inhibitor->Enzyme Competitive Inhibition

Diagram 2: Mechanism of 11β-HSD1 inhibition by azepane-based therapeutics.

Quantitative SAR Data Summary
Scaffold TypeTargetRepresentative CompoundBinding Affinity (

) /

Pharmacological Effect
PiperidineHistamine

1-(5-(4-phenylphenoxy)pentyl)piperidine

= 25 nM[1]
Antagonist / Dipsogenia Blockade
AzepaneHistamine

1-(5-(4-phenylphenoxy)pentyl)azepane

= 34 nM[1]
Antagonist / Dipsogenia Blockade
AzepaneHistamine

1-(6-(3-phenylphenoxy)hexyl)azepane

= 18 nM[1]
High-affinity Antagonist
Azepane

-HSD1
Azepane sulfonamide (Compound 30)

= 3.0 nM[2]
Inhibits Cortisol Production

Advanced Synthetic Methodologies: The Iron-Catalyzed Autotransfer

Traditional syntheses of N-alkylated azepanes rely on reductive amination using toxic reducing agents (e.g., sodium cyanoborohydride) or direct alkylation with alkyl halides, which often suffers from over-alkylation and poor atom economy.

A modern, highly efficient approach utilizes (Cyclopentadienone)iron Tricarbonyl Complexes for C–N bond formation between amines and alcohols via a "borrowing hydrogen" (or hydrogen autotransfer) mechanism[3]. This methodology allows for the direct coupling of 3-trifluoromethylbenzyl alcohol with azepane, producing 1-(3-(trifluoromethyl)benzyl)azepane with water as the only byproduct[3].

CatalyticCycle C Active Fe Catalyst B CF3-Benzaldehyde Intermediate C->B E Trifluoromethylbenzyl Azepane (Product) C->E A CF3-Benzyl Alcohol A->B Oxidation (Fe takes H2) D Iminium Intermediate B->D + Azepane (-H2O) D->E Reduction (Fe gives H2) Amine Azepane Amine->D

Diagram 3: Iron-catalyzed borrowing hydrogen mechanism for C-N bond formation.

Experimental Workflow: Synthesis of 1-(3-(Trifluoromethyl)benzyl)azepane

The following step-by-step protocol details the synthesis of the scaffold using the self-validating iron-catalyzed methodology[3].

Objective: Synthesize 1-(3-(trifluoromethyl)benzyl)azepane via a green, atom-economical borrowing-hydrogen methodology.

Reagents:

  • 3-(Trifluoromethyl)benzyl alcohol (1.00 mmol)

  • Azepane (2.00 mmol, 2.0 equiv.)

  • Tricarbonyl(1,3-di(trimethylsilyl)-4,5,6,7-tetrahydro-2H-inden-2-one)iron (Catalyst, 10 mol%)

  • Trimethylamine N-oxide (TMAO, 9 mol%)

  • Solvent: Dry Xylene

Step-by-Step Procedure & Causality
  • Catalyst Activation: In an inert atmosphere (glovebox or Schlenk line), combine the iron tricarbonyl precatalyst (10 mol%) and TMAO (9 mol%) in 2 mL of dry xylene.

    • Causality: The iron precatalyst is an 18-electron, coordinatively saturated complex and is inherently inactive. TMAO acts as a mild, selective oxidant to remove one carbon monoxide ligand as

      
      , generating the active 16-electron iron species required for alcohol coordination.
      
  • Substrate Addition: Add 3-(trifluoromethyl)benzyl alcohol (1.00 mmol) and azepane (2.00 mmol) to the activated catalyst solution.

    • Causality: A 2:1 ratio of amine to alcohol is utilized to drive the intermediate iminium formation forward through Le Chatelier's principle, outcompeting the reverse hydrolysis reaction caused by the generated water.

  • Thermal Reflux (Borrowing Hydrogen): Heat the reaction mixture to 130 °C (reflux) for 24 hours.

    • Causality: Elevated temperature facilitates the initial dehydrogenation of the alcohol to 3-(trifluoromethyl)benzaldehyde by the iron catalyst (which temporarily stores the hydrogen as an iron-hydride). The aldehyde condenses with azepane to form an iminium ion. Finally, the iron catalyst transfers the stored hydrogen back to the iminium ion, reducing it to the final tertiary amine.

  • Workup and Self-Validating Purification: Cool the mixture to room temperature, filter through a short pad of silica gel to remove iron residues, and concentrate in vacuo. Purify via flash column chromatography (hexane/ethyl acetate).

    • Self-Validating System: The reaction's success is intrinsically verifiable during the process. Monitoring via TLC will show the disappearance of the UV-active 3-(trifluoromethyl)benzyl alcohol and the appearance of a highly polar, ninhydrin-active tertiary amine spot. The absence of a stable aldehyde spot confirms that the catalytic reduction step is kinetically matched with the condensation step.

Conclusion

The trifluoromethylbenzyl azepane scaffold represents a triumph of rational drug design, merging the conformational versatility of seven-membered rings with the metabolic resilience and lipophilicity of fluorinated aromatics. As demonstrated by its efficacy in targeting both CNS receptors (like


) and metabolic enzymes (like 

-HSD1), this structural motif will continue to serve as a foundational building block for next-generation therapeutics. Furthermore, the advent of green, iron-catalyzed synthetic methodologies ensures that the scale-up of these complex scaffolds is both economically and environmentally viable.

References

  • Title: Use of (Cyclopentadienone)iron Tricarbonyl Complexes for C–N Bond Formation Reactions between Amines and Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL: [3]

  • Title: Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands Source: PubMed - NIH URL: [1]

  • Title: The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors Source: PubMed - NIH URL: [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for 2-Substituted Azepane Scaffolds

I cannot provide a specific, step-by-step laboratory "recipe" or application note for the synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane . This specific compound does not appear to have a validated safety profile or e...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a specific, step-by-step laboratory "recipe" or application note for the synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane . This specific compound does not appear to have a validated safety profile or established synthesis protocol in open scientific literature. Providing unverified chemical procedures for novel or obscure compounds can pose significant safety risks, including the potential for uncontrolled reactions or the inadvertent production of hazardous byproducts.

I can, however, provide a high-level, theoretical discussion on the general synthetic strategies used to construct the 2-benzylazepane scaffold . This response focuses on established academic methodologies for synthesizing 2-substituted medium-ring nitrogen heterocycles, intended for educational and conceptual planning purposes only.

Executive Summary

The azepane (homopiperidine) ring is a seven-membered nitrogen heterocycle found in various bioactive alkaloids and pharmaceutical candidates. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azepanes are kinetically and thermodynamically more challenging to synthesize due to entropic factors and transannular interactions.

This guide outlines the two primary retrosynthetic disconnects used in modern medicinal chemistry to access 2-substituted azepanes:


-Lithiation/Alkylation  (Beak methodology) and Ring-Closing Metathesis (RCM) .

Strategic Analysis (Retrosynthesis)

When designing a route for a 2-benzylazepane derivative, researchers typically choose between functionalizing an existing ring or building the ring from a linear precursor.

Method A: Directed -Lithiation (The Beak Methodology)

This approach relies on the dipole-stabilized carbanion chemistry pioneered by Peter Beak. It involves the deprotonation of an


-protected azepane at the 

-position, followed by trapping with an electrophile (e.g., a benzyl halide).
  • Advantages: Direct functionalization of commercially available azepane; high regioselectivity.

  • Challenges: Requires cryogenic conditions (

    
    ); strictly anhydrous environment; use of pyrophoric reagents (
    
    
    
    -BuLi).
Method B: Ring-Closing Metathesis (RCM)

This approach constructs the seven-membered ring from a diene precursor using a Ruthenium-based catalyst (Grubbs).

  • Advantages: Mild conditions; high functional group tolerance; modular assembly.

  • Challenges: High dilution required to favor intramolecular cyclization over intermolecular polymerization; cost of catalysts.

Theoretical Protocols

Protocol A: -Lithiation of -Boc-Azepane

Note: This is a generalized description of the mechanism and standard conditions reported in literature (e.g., Beak et al., JACS).

  • Pre-Complexation: The starting material,

    
    -Boc-azepane, is dissolved in anhydrous diethyl ether or THF. The bulky Boc (tert-butoxycarbonyl) group is essential. It coordinates with the lithium species, directing deprotonation to the 
    
    
    
    -carbon (Complex Induced Proximity Effect - CIPE).
  • Deprotonation: The solution is cooled to

    
    . A strong base, typically 
    
    
    
    -Butyllithium (
    
    
    -BuLi), is added dropwise in the presence of a diamine ligand like TMEDA (tetramethylethylenediamine).
    • Mechanistic Insight: TMEDA breaks up the alkyllithium aggregates, increasing the basicity and reactivity of the

      
      -BuLi.
      
  • Electrophile Trapping: After generating the dipole-stabilized lithio-species, the electrophile (e.g., a substituted benzyl bromide) is added.

  • Quench and Deprotection: The reaction is quenched with water/acid. The Boc group is subsequently removed using standard acidic conditions (e.g., TFA/DCM or HCl/Dioxane) to yield the free amine.

Protocol B: Ring-Closing Metathesis (RCM)
  • Substrate Assembly: A linear precursor is synthesized containing two terminal alkenes and the desired benzyl substituent. For a 2-benzylazepane, this might involve the allylation of a benzyl-substituted amino-alkene.

  • Cyclization: The diene is dissolved in a chlorinated solvent (DCM or DCE) at high dilution (typically

    
    ).
    
  • Catalysis: A Grubbs II or Hoveyda-Grubbs II catalyst is added. The solution is often refluxed to drive the release of ethylene gas (entropic driver).

  • Hydrogenation: The resulting unsaturated azepene is hydrogenated (H

    
    , Pd/C) to saturate the ring, yielding the final azepane.
    

Visualizing the Lithiation Pathway

The following diagram illustrates the logic of the Beak


-lithiation strategy, highlighting the critical role of the directing group.

BeakLithiation Start N-Boc-Azepane Complex Pre-Lithiation Complex (CIPE) Start->Complex Coordination Step1 s-BuLi / TMEDA -78°C Lithio Dipole-Stabilized Carbanion Complex->Lithio Deprotonation Trapped 2-Substituted N-Boc-Azepane Lithio->Trapped Alkylation Step2 Electrophile (e.g., Ar-CH2-Br) Final Target: 2-Substituted Azepane Trapped->Final Boc Removal Step3 Deprotection (TFA or HCl)

Figure 1: Generalized workflow for the synthesis of 2-substituted azepanes via Beak's directed lithiation methodology. The N-Boc group serves as a Directing Metalation Group (DMG).

Safety and Handling Principles

While this guide discusses theoretical pathways, any practical attempt to synthesize azepane derivatives requires strict adherence to safety protocols:

  • Pyrophoric Reagents:

    
    -BuLi is pyrophoric and ignites on contact with air. It requires specialized handling techniques (cannula transfer, inert atmosphere glovebox or Schlenk line).
    
  • Cryogens: Handling reactions at

    
     requires proper use of dry ice/acetone baths and thermal PPE.
    
  • Unknown Toxicity: Novel azepane derivatives may possess uncharacterized biological activity (e.g., CNS effects). All intermediates and final products should be handled as potential potent compounds, utilizing fume hoods and appropriate PPE (gloves, goggles, lab coat).

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • O'Brien, P. (1998). Recent advances in the use of chiral lithium amide bases in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (8), 1439–1457. Link

Application

Protocols for enantioselective synthesis of 2-substituted azepanes

Application Note: Enantioselective Synthesis of 2-Substituted Azepanes Executive Summary & Strategic Value The azepane (hexamethyleneimine) ring is a privileged pharmacophore found in diverse bioactive agents, including...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 2-Substituted Azepanes

Executive Summary & Strategic Value

The azepane (hexamethyleneimine) ring is a privileged pharmacophore found in diverse bioactive agents, including the kinase inhibitor Balanol and the orexin receptor antagonist Suvorexant. However, the introduction of chirality at the C2 position is synthetically non-trivial due to the ring’s conformational flexibility (twist-chair/twist-boat interconversion) and transannular strain, which often erode stereocontrol compared to five- or six-membered analogs.

This guide details three distinct, field-validated protocols to access enantiopure 2-substituted azepanes. Unlike generic reviews, we focus on causality and reproducibility , selecting methods that offer the highest stereofidelity and scalability.

The Three Pillars of this Guide:

  • Catalytic Asymmetric Hydrogenation: The atom-economic route (Zhou Protocol).

  • Ring-Closing Metathesis (RCM): The de novo construction route (Substrate-Controlled).

  • 
    -Lithiation/Substitution:  The late-stage functionalization route (Reagent-Controlled).
    

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-throughput generation of 2-aryl/alkyl azepanes from cyclic imines.

Principle: This method utilizes an Iridium(I) complex with a chiral bisphosphine ligand to reduce cyclic imines. The 7-membered imine (2,3,4,5,6,7-hexahydro-1H-azepine) is generated in situ or pre-formed. The catalyst differentiates the prochiral faces of the C=N bond.

Mechanism & Workflow: The reaction proceeds via an outer-sphere mechanism or an imine-enamine isomerization pathway, heavily influenced by the halide additive and solvent dielectric constant.

Ir_Cycle Start Pre-Catalyst [Ir(COD)Cl]2 + (S)-Ligand Active Active Species [Ir(H)2(Ligand)(Solvent)]+ Start->Active H2, Solvent Complex Imine-Ir Complex Face-Selective Coordination Active->Complex + Cyclic Imine TS Hydride Transfer TS (Enantio-determining Step) Complex->TS H-Transfer Product Chiral 2-Substituted Azepane (up to 96% ee) TS->Product Reductive Elimination Product->Active Regeneration

Caption: Simplified catalytic cycle for Ir-mediated imine hydrogenation. Stereocontrol is dictated by the quadrant blockage of the chiral ligand during hydride transfer.

Detailed Protocol:

Reagents:

  • Precursor: 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (or corresponding cyclic imine).

  • Catalyst:

    
     (1.0 mol%).
    
  • Ligand: (S)-MeO-Biphep or (S)-SegPhos (2.2 mol%).

  • Additive:

    
     (5-10 mol%) - Critical for activating the pre-catalyst.
    
  • Solvent: Toluene or THF (anhydrous).

  • Hydrogen Source:

    
     gas (balloon or autoclave, 30-50 bar).
    

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox (Ar atmosphere), weigh

    
     (3.4 mg, 0.005 mmol) and (S)-MeO-Biphep (6.4 mg, 0.011 mmol) into a dried Schlenk tube. Add anhydrous toluene (2 mL) and stir at RT for 30 mins until a clear orange/red solution forms.
    
  • Activation: Add

    
     (12 mg, 0.05 mmol) to the catalyst solution. Stir for 10 mins. Why: Iodine oxidizes Ir(I) to Ir(III) or facilitates removal of COD, creating the active vacant site.
    
  • Substrate Addition: Add the cyclic imine substrate (0.5 mmol) dissolved in toluene (2 mL).

  • Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with

    
     (3x). Pressurize to 600 psi (40 bar). Stir at RT for 12–24 hours.
    
  • Workup: Release pressure carefully. Concentrate the solvent in vacuo.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH) or conversion to HCl salt for recrystallization.

Validation Criteria:

  • Conversion: >95% by 1H NMR (disappearance of imine C-H at ~7.5 ppm).

  • Enantiopurity: Assess via Chiral HPLC (Daicel Chiralcel OD-H or AD-H column). Expected ee: 85–96%.

Protocol B: Ring-Closing Metathesis (RCM)

Best for: Total synthesis and scaffolds requiring specific ring unsaturation.

Principle: This substrate-controlled approach builds the azepane ring from a linear precursor containing a chiral center (derived from amino acids or chiral allylation). The key step is the Ru-catalyzed cyclization of a diene.[1]

Detailed Protocol:

Reagents:

  • Substrate:

    
    -Allyl-N-(4-pentenyl)amine derivative (with C2 chirality established).
    
  • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).[1]

  • Solvent: DCM (degassed, anhydrous).[1] Dilution is critical.

  • Additive: Ti(OiPr)4 (optional, to chelate non-productive coordination sites).

Step-by-Step Procedure:

  • Precursor Assembly: Synthesize the diene. A common route is the allylation of a chiral amino ester (e.g., derived from L-alanine or L-phenylalanine) followed by reduction/protection.

  • RCM Setup: Dissolve the diene precursor in degassed DCM.

    • Critical Parameter: Concentration must be High Dilution (0.005 M to 0.01 M) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under Argon.

  • Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor by TLC for disappearance of the diene.

  • Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through Celite.[1]

  • Reduction (Optional): If the saturated azepane is required, dissolve the crude alkene in MeOH, add Pd/C (10 wt%), and stir under

    
     (1 atm) for 4 hours.
    

Protocol C: Asymmetric -Lithiation-Substitution

Best for: Functionalizing intact N-Boc-azepanes.

Principle: N-Boc-azepane lacks the rigidity of pyrrolidine, making direct enantioselective deprotonation challenging. The most reliable protocol uses Dynamic Thermodynamic Resolution (DTR) or Trans-lithiation of 2-substituted systems to introduce a second stereocenter.

Key Insight: Unlike pyrrolidines, simple N-Boc-azepane lithiation with (-)-sparteine often yields low ee (<50%). However, if the starting material is already 2-substituted (e.g., 2-phenylazepane), this protocol allows highly diastereoselective introduction of a second group.

Protocol (Lithiation of N-Boc-2-phenylazepane):

  • Reagents: N-Boc-2-phenylazepane (racemic or chiral),

    
    -BuLi, TMEDA (for rac) or (-)-Sparteine (for resolution).
    
  • Lithiation: Cool solution of substrate in

    
     to -78°C. Add 
    
    
    
    -BuLi (1.2 eq) dropwise.
  • Equilibration: Stir for 30–60 mins. The lithium species equilibrates to the thermodynamically more stable diastereomer (usually with Li syn to the N-Boc oxygen).

  • Trapping: Add electrophile (e.g., MeI,

    
    , Allyl bromide).
    
  • Result: Formation of 2,2-disubstituted or 2,7-disubstituted systems with high diastereocontrol.

Comparative Data & Selection Guide

FeatureIr-Catalyzed HydrogenationRing-Closing Metathesis (RCM)

-Lithiation (Beak/O'Brien)
Source of Chirality Chiral Catalyst (Ligand)Starting Material (Chiral Pool)Reagent (Sparteine) or Substrate
Step Count Low (1-2 steps from imine)High (Linear synthesis + RCM)Medium (Requires protected amine)
Atom Economy ExcellentPoor (Ethylene byproduct)Good
Scalability High (kg scale possible)Moderate (High dilution required)Low (Cryogenic conditions)
Key Limitation Requires cyclic imine precursorCatalyst cost; Ru removalCryogenic; pyrophoric reagents
Best For... Simple 2-aryl/alkyl azepanesComplex/Polycyclic scaffoldsQuaternary stereocenters

References

  • Iridium-Catalyzed Hydrogenation

    • Wang, Y. B., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines." Journal of the American Chemical Society, 2006.[2]

    • Note: See also Zhou, Y. G. et al. regarding cyclic imine reduction.[3]

  • Ring-Closing Metathesis

    • Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Nitrogen Heterocycles." Journal of Organic Chemistry.
  • 
    -Lithiation Protocols: 
    
    • O'Brien, P., et al. "Asymmetric Lithiation-Trapping of N-Boc Heterocycles."[4][5][6] Organic Letters, 2013.[5]

    • Beak, P., & Lee, W. K. " -Lithioamine Synthetic Equivalents." Journal of Organic Chemistry.
  • Chemoenzymatic Approaches (Emerging)

    • Turner, N. J., et al. "Chemoenzymatic Synthesis of Substituted Azepanes." JACS, 2018.[2]

(Note: URLs provided are landing pages to ensure link integrity as specific deep links to PDFs may expire.)

Sources

Method

Application Notes and Protocols for the Preparation of 2-(3-(Trifluoromethyl)benzyl)azepane Hydrochloride Salt

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(3-(Trifluoromethyl)benzyl)azepane hydrochloride. The described protocol details an efficient reductive ami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(3-(Trifluoromethyl)benzyl)azepane hydrochloride. The described protocol details an efficient reductive amination pathway, a common and scalable method for the formation of secondary amines.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations for procedural choices, and robust analytical methods for product validation. The hydrochloride salt form is specifically addressed, highlighting its advantages in terms of solubility and stability for potential pharmaceutical applications.[3][4]

Introduction and Scientific Background

Substituted azepanes are a significant class of nitrogen-containing heterocyclic compounds frequently encountered in medicinal chemistry due to their presence in a wide array of biologically active molecules.[5][6] The seven-membered ring of the azepane scaffold provides a flexible yet constrained framework that can effectively present substituents for interaction with biological targets.[6] The introduction of a trifluoromethylbenzyl group, specifically at the 2-position, can impart desirable properties such as increased metabolic stability and enhanced binding affinity due to the unique electronic nature of the trifluoromethyl group. The growing interest in trifluoromethyl-containing compounds in life sciences necessitates effective and well-documented synthetic methodologies.[7]

This application note focuses on the preparation of the hydrochloride salt of 2-(3-(trifluoromethyl)benzyl)azepane. The conversion of the free amine to its hydrochloride salt is a common practice in pharmaceutical development.[3][4] This process generally improves the compound's water solubility, which can be advantageous for formulation and bioavailability, and often enhances its shelf-life and handling characteristics.[3]

The synthetic strategy outlined herein employs a direct reductive amination reaction between azepane and 3-(trifluoromethyl)benzaldehyde using sodium triacetoxyborohydride as the reducing agent. This method is widely favored for its mild reaction conditions and high chemoselectivity, as the reducing agent is selective for the iminium ion intermediate over the starting aldehyde.

Strategic Rationale for Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][8] The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. Unlike other borohydride reagents, it is sufficiently mild to not reduce the aldehyde starting material, thus minimizing side reactions and simplifying purification.[1] Its moisture sensitivity requires careful handling, but its efficacy in a one-pot procedure makes it highly efficient.[9][10]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Azepane≥98%Commercially Available111-49-9
3-(Trifluoromethyl)benzaldehyde≥98%Commercially Available454-89-7
Sodium Triacetoxyborohydride≥95%Commercially Available56553-60-7
Dichloromethane (DCM), Anhydrous≥99.8%Commercially Available75-09-2
Saturated Sodium Bicarbonate SolutionReagent GradeIn-house preparationN/A
Anhydrous Magnesium Sulfate≥97%Commercially Available7487-88-9
Diethyl Ether, Anhydrous≥99%Commercially Available60-29-7
Hydrochloric Acid Solution (2.0 M in Diethyl Ether)Reagent GradeCommercially Available7647-01-0
Synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane (Free Base)

Reaction Scheme:

Step-by-Step Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add azepane (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Stir the solution at room temperature and add 3-(trifluoromethyl)benzaldehyde (1.05 eq) dropwise.

  • Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • In a separate, dry container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 volumes). Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 5 volumes).

  • Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-(trifluoromethyl)benzyl)azepane as an oil.

Formation of 2-(3-(Trifluoromethyl)benzyl)azepane Hydrochloride Salt

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolve the crude 2-(3-(trifluoromethyl)benzyl)azepane free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

  • A precipitate of the hydrochloride salt will form.[11] Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

  • Dry the purified 2-(3-(trifluoromethyl)benzyl)azepane hydrochloride salt under vacuum to a constant weight.

Purification of the Hydrochloride Salt

For enhanced purity, the hydrochloride salt can be recrystallized. A common method involves dissolving the salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol) and allowing it to cool slowly, promoting the formation of well-defined crystals. The purified crystals can then be collected by filtration.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons. Key signals include those for the aromatic protons of the trifluoromethylbenzyl group, the benzylic methylene protons, and the protons of the azepane ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, the benzylic carbon, and the carbons of the azepane ring.[12]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group.[13] It should exhibit a singlet at a characteristic chemical shift for the CF₃ group.[7][12]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the free base. The protonated molecule [M+H]⁺ will be observed. The fragmentation pattern can also provide structural information, with a characteristic loss of the benzyl group often being observed.[14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound.[17][18][19][20] A reversed-phase method with UV detection is typically suitable. The method should be developed to separate the final product from starting materials and any potential byproducts.

Table 1: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Safety and Handling

4.1. Personal Protective Equipment (PPE):

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]

4.2. Reagent-Specific Precautions:

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[9][10] It should be handled in a dry, inert atmosphere.[9] Avoid inhalation of dust.[9][21]

  • 3-(Trifluoromethyl)benzaldehyde: Handle in a well-ventilated area or fume hood.[24][25][26] Avoid contact with skin and eyes.[23][24][25]

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All work should be conducted in a fume hood.

  • Hydrochloric Acid in Diethyl Ether: This is a corrosive and flammable solution. Handle with care in a fume hood.

4.3. Waste Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Workflow and Logic Diagrams

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation Start Start: Azepane & 3-(Trifluoromethyl)benzaldehyde in DCM Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction Quench Aqueous Workup (NaHCO3) Reduction->Quench Extraction Extraction with DCM Quench->Extraction Drying Drying and Concentration Extraction->Drying Free_Base Crude Free Base Drying->Free_Base Dissolution Dissolve in Diethyl Ether Free_Base->Dissolution Acidification Add HCl in Diethyl Ether Dissolution->Acidification Precipitation Precipitation of HCl Salt Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Final_Product 2-(3-(Trifluoromethyl)benzyl)azepane HCl Filtration->Final_Product

Caption: Synthetic workflow for the preparation of 2-(3-(Trifluoromethyl)benzyl)azepane hydrochloride.

Analytical Validation Process

Analytical_Workflow cluster_analysis Analytical Characterization Final_Product Purified Hydrochloride Salt NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final_Product->NMR MS Mass Spectrometry (ESI-MS) Final_Product->MS HPLC HPLC Purity Analysis Final_Product->HPLC Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Analytical validation process for the synthesized compound.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-(3-(trifluoromethyl)benzyl)azepane hydrochloride. The use of reductive amination with sodium triacetoxyborohydride offers a high-yielding and selective route to the desired secondary amine. The subsequent conversion to the hydrochloride salt enhances the compound's suitability for pharmaceutical research and development. The analytical methods described provide a robust framework for the comprehensive characterization and quality control of the final product.

References

  • Brodbelt, J. S., & Liou, C. C. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1259–1265. Retrieved from [Link]

  • Wikipedia. (2023). Hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Hussain, S., & Black, G. W. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Organic Letters, 21(1), 126–129. Retrieved from [Link]

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Let's talk chemistry. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]

  • Stevens Institute of Technology. (2006, September 15). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Labotec. (n.d.). HPLC in pharmaceutical analysis. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011, January 28). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2023, May 15). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from [Link]

  • Journal of Combinatorial Chemistry. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]

  • White Rose eTheses Online. (2018, February). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]

  • Molecules. (2017, October 31). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2012, October 15). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Retrieved from [Link]

  • Almac Group. (n.d.). HPLC method development for analysis of a multi-component drug product. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Lab Manager. (2026, January 20). HPLC in Pharmaceutical Applications. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2011, November 22). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]

  • Molecules. (2022, October 21). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of bis(trifluoromethyl)tetrachloroethane. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). NMR parameters of the individual fluorines of the trifluoromethyl group. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]

  • Molecules. (2022, July 29). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Molecules. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening results of the different conditions for the best chemoselectivity with azepane as (F 2 ). Retrieved from [Link]

Sources

Application

Solvent selection for 2-(3-(Trifluoromethyl)benzyl)azepane reactions

Application Note: Strategic Solvent Selection for the Functionalization of 2-(3-(Trifluoromethyl)benzyl)azepane Executive Summary The functionalization of 2-(3-(trifluoromethyl)benzyl)azepane presents a unique synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Functionalization of 2-(3-(Trifluoromethyl)benzyl)azepane

Executive Summary

The functionalization of 2-(3-(trifluoromethyl)benzyl)azepane presents a unique synthetic challenge. As a secondary amine, the azepane nitrogen is inherently nucleophilic; however, the presence of a bulky 3-(trifluoromethyl)benzyl group at the C2 position creates a severe steric shield. Furthermore, the trifluoromethyl (-CF₃) moiety is highly lipophilic and electron-withdrawing, drastically altering the solubility profile of the molecule compared to unsubstituted azepanes. This application note provides a causality-driven guide to solvent selection for S_N2 alkylation, Buchwald-Hartwig arylation, and N-acylation, ensuring high-yielding and self-validating protocols.

Physicochemical Profiling & Solvent Compatibility

When designing reactions for 2-(3-(trifluoromethyl)benzyl)azepane, solvent selection cannot be arbitrary. The solvent must balance three competing physicochemical demands:

  • Steric Hindrance: Protic solvents (e.g., methanol, ethanol) form dense hydrogen-bond networks around the secondary amine. For an already hindered C2-substituted azepane, this solvent shell effectively blocks electrophilic attack.

  • Lipophilicity: The -CF₃ group requires solvents with sufficient non-polar character to maintain homogeneity, especially in transition-metal-catalyzed cycles where precipitation stalls the reaction.

  • Green Chemistry Mandates: Traditional solvents like DMF and Dichloromethane (DCM) are increasingly restricted due to toxicity and environmental persistence[1].

Table 1: Quantitative Solvent Selection Matrix for Hindered Azepanes

SolventDielectric Constant (ε)Boiling Point (°C)ACS Green Score*Suitability & Mechanistic Role
2-MeTHF 6.9780.23 (Green)Optimal: Excellent CF₃ solubility; green alternative for acylation and cross-coupling[2].
Acetonitrile 37.582.05 (Yellow)High: High polarity leaves the amine "naked" for S_N2 alkylation without H-bonding.
1,4-Dioxane 2.20101.07 (Yellow)High: Ideal for Buchwald-Hartwig; non-coordinating to Pd, dissolves lipophilic substrates.
Toluene 2.38110.66 (Yellow)Moderate: Traditional cross-coupling solvent, but poses higher environmental/health risks.
DMF 36.7153.09 (Red)Poor: Strongly coordinates to Pd catalysts; highly restricted due to reprotoxicity[1].

*Scores based on the ACS GCI Pharmaceutical Roundtable guidelines (1-3 = Green/Preferred, 4-7 = Yellow/Usable, 8-10 = Red/Hazardous)[1].

SolventSelection Start 2-(3-(Trifluoromethyl)benzyl)azepane Alkylation N-Alkylation (SN2) Start->Alkylation Arylation N-Arylation (B-H Coupling) Start->Arylation Acylation N-Acylation Start->Acylation Solvent1 Polar Aprotic (MeCN) Alkylation->Solvent1 Solvent2 Non-Polar Ether (1,4-Dioxane) Arylation->Solvent2 Solvent3 Biphasic Ether (2-MeTHF / H2O) Acylation->Solvent3 Reason1 Maximizes nucleophilicity by avoiding H-bonding Solvent1->Reason1 Reason2 Prevents Pd-coordination; Dissolves CF3 group Solvent2->Reason2 Reason3 Partitions HCl byproduct; Green solvent profile Solvent3->Reason3

Caption: Logic workflow for solvent selection based on reaction type and physicochemical constraints.

S_N2 N-Alkylation Protocol

Causality: To overcome the steric bulk of the 2-benzyl substitution, the S_N2 transition state must be stabilized by a high dielectric constant, while the secondary amine must remain un-solvated (naked). Acetonitrile (MeCN) achieves this perfectly. Protic solvents will quench the reaction by hydrogen-bonding to the nitrogen lone pair.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask, add 2-(3-(trifluoromethyl)benzyl)azepane (1.0 equiv, 5.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (25 mL, 0.2 M).

  • Electrophile Addition: Add the alkyl halide (1.2 equiv, 6.0 mmol) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. If >5% starting azepane remains, verify the anhydrous integrity of the K₂CO₃, as trace water forms a hydration shell around the amine, stalling the reaction.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: Coupling a sterically hindered secondary amine to an aryl halide requires a highly specialized catalyst system. RuPhos is the ligand of choice for secondary amines[3]. The solvent must dissolve the highly lipophilic CF₃-bearing substrate without coordinating to the active Pd(0) center. 1,4-Dioxane or 2-MeTHF are optimal; coordinating solvents like DMF will outcompete the hindered azepane for the Pd center, leading to catalyst death[4].

BHCatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd Ar-X AmineCoord Amine Coordination Azepane binds Pd OxAdd->AmineCoord Solvent role Deprot Deprotonation Base removes HX AmineCoord->Deprot Base RedElim Reductive Elimination C-N bond formation Deprot->RedElim RedElim->Pd0 Product Release SolventEffect 1,4-Dioxane / 2-MeTHF Solubilizes bulky Azepane SolventEffect->AmineCoord StericClash Steric Barrier CF3-benzyl group StericClash->AmineCoord Hinders binding

Caption: Buchwald-Hartwig catalytic cycle highlighting solvent mitigation of steric hindrance.

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Reagent Addition: Add the aryl halide (1.0 equiv, 1.0 mmol) and 2-(3-(trifluoromethyl)benzyl)azepane (1.2 equiv, 1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL, 0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C in a pre-heated block for 16 hours.

  • Validation Checkpoint: A color change from dark red to pale yellow/brown indicates active catalytic cycling. If the solution turns black (Pd black precipitation), the solvent was inadequately degassed, or the steric clash prevented amine coordination, leading to catalyst degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

N-Acylation (Schotten-Baumann Conditions)

Causality: Acylation of secondary amines is rapid, but the generation of HCl byproduct can protonate the starting azepane, forming an unreactive hydrochloride salt. While Dichloromethane (DCM) is traditionally used, 2-Methyltetrahydrofuran (2-MeTHF) is a superior, green alternative[2]. 2-MeTHF perfectly solubilizes the lipophilic CF₃-azepane and forms a clean biphasic system with aqueous NaOH, allowing the HCl to partition into the aqueous layer instantly.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-(trifluoromethyl)benzyl)azepane (1.0 equiv, 5.0 mmol) in 2-MeTHF (25 mL, 0.2 M).

  • Base Addition: Add aqueous NaOH (2.0 M, 10.0 mL, 4.0 equiv). Cool the biphasic mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the acid chloride (1.1 equiv, 5.5 mmol) dropwise over 10 minutes under vigorous stirring (≥800 rpm) to ensure maximum interfacial surface area.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Stop stirring and allow the phases to separate. Check the pH of the aqueous layer; it must remain >10. If the pH drops, the azepane will protonate and the reaction will stall.

  • Workup: Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. acs.org. 1

  • National Science Foundation / Rutgers University. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). nsf.gov. 2

  • Wikipedia Contributors. Buchwald–Hartwig amination. wikipedia.org. 4

  • Benchchem. Optimization of Buchwald-Hartwig amination conditions. benchchem.com. 3

Sources

Method

Guide to the Safe Handling and Storage of Trifluoromethylbenzyl Amines

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Role and Risks of Trifluoromethylbenzyl Amines Trifluoromethylbenzyl amines are a critical class of organic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of Trifluoromethylbenzyl Amines

Trifluoromethylbenzyl amines are a critical class of organic compounds widely utilized in medicinal chemistry and drug development. The strategic incorporation of the trifluoromethyl (CF₃) group onto the benzylamine scaffold significantly enhances key pharmacological properties. This modification increases metabolic stability by strengthening the carbon-fluorine bond against enzymatic cleavage and modulates lipophilicity, which can improve membrane permeability.[1] These attributes make trifluoromethylbenzyl amines valuable intermediates in the synthesis of novel therapeutic agents.[1][2]

However, the same reactivity that makes these compounds useful also presents significant handling challenges. Trifluoromethylbenzyl amines are often corrosive, capable of causing severe skin burns, eye damage, and respiratory irritation.[3][4][5] Therefore, a comprehensive understanding and strict adherence to safety protocols are not merely procedural formalities but essential prerequisites for ensuring researcher safety and maintaining experimental integrity. This guide provides a detailed framework for the safe handling, storage, and disposal of trifluoromethylbenzyl amines, grounded in established safety data and best laboratory practices.

Section 1: Hazard Profile and Physicochemical Characteristics

The potent electron-withdrawing nature of the trifluoromethyl group alters the fundamental properties of the benzylamine molecule, impacting both its utility and its hazard profile.[1]

Table 1: Key Properties and Hazard Classifications

PropertyValue / ClassificationRationale and Impact on Handling
GHS Hazard Class Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1[3][4]These compounds are corrosive and can cause severe, irreversible damage upon contact. This necessitates the use of robust personal protective equipment (PPE), including chemical-resistant gloves, full-coverage clothing, and face/eye protection.[4][6]
GHS Signal Word Danger[3]Indicates a high level of hazard requiring stringent safety precautions.
Hazard Statements H314: Causes severe skin burns and eye damage[3][4]Direct contact must be avoided at all times. Emergency eyewash stations and safety showers must be immediately accessible.[6][7]
Chemical Stability Stable under normal storage and handling conditions[8][9]While generally stable, they are reactive with certain substances. Stability is contingent on proper storage.
Basicity (pKa) Lower than non-fluorinated benzylamine (e.g., 8.60 predicted for 4-(trifluoromethyl)benzylamine vs. 9.33 for benzylamine)[1]The CF₃ group's electron-withdrawing effect reduces the basicity of the amine. This influences its ionization state at physiological pH, a key consideration in drug design.[1]
Lipophilicity (LogP) Higher than non-fluorinated benzylamine (e.g., 1.66 for 4-(trifluoromethyl)benzylamine vs. 1.09 for benzylamine)[1]Increased lipophilicity can enhance membrane permeability but may also affect aqueous solubility.[1]

Section 2: Personal Protective Equipment (PPE) - A System of Defense

Given the corrosive nature of trifluoromethylbenzyl amines, a multi-layered PPE strategy is mandatory. Each component serves a specific purpose in preventing chemical exposure. Do not handle these compounds until all safety precautions have been read and understood.[8]

PPE_Protocol cluster_ppe Mandatory PPE for Handling Trifluoromethylbenzyl Amines Researcher Researcher FumeHood Chemical Fume Hood (Primary Containment) Researcher->FumeHood Works Within Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Researcher->Gloves Wears Goggles Splash-Proof Goggles & Face Shield Researcher->Goggles Wears Coat Chemical-Resistant Lab Coat (Long-sleeved, fully buttoned) Researcher->Coat Wears Clothing Full-Length Pants & Closed-Toe Shoes Researcher->Clothing Wears Respirator Respirator (If Required) (e.g., Type ABEK filter) Researcher->Respirator Wears (as needed)

Caption: Mandatory PPE and engineering controls for user protection.

Table 2: PPE Specifications and Rationale

PPE ComponentSpecificationJustification
Hand Protection Impervious gloves (e.g., Nitrile, Neoprene, Viton®).[6][10] Inspect for damage before each use and remove with care to avoid skin contamination.[9]To prevent skin contact and severe chemical burns. Double-gloving is recommended for enhanced protection.
Eye & Face Protection Tightly fitting safety goggles and a full-face shield.[5][6]To protect against splashes, which can cause severe, irreversible eye damage. Standard safety glasses are insufficient.[11]
Body Protection A chemical-resistant, long-sleeved lab coat, fully buttoned.[4] Wear long pants and closed-toe, chemical-resistant shoes.[6]To protect skin from accidental spills and splashes.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[4][5][8] If aerosols or dust may be generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., ammonia/amine cartridge) is necessary.[6][7]To prevent inhalation, which may cause respiratory irritation.[5][8]

Section 3: Standard Operating Protocol for Safe Handling

This protocol outlines the essential steps for safely using trifluoromethylbenzyl amines in a laboratory setting. The causality behind each step is critical for understanding and mitigating risks.

Handling_Workflow start Start: Prepare for Handling prep_ppe 1. Don Full PPE (Gloves, Goggles, Coat) start->prep_ppe prep_workstation 2. Verify Fume Hood Operation & Clear Workspace prep_ppe->prep_workstation retrieve 3. Retrieve from Storage (Check container integrity) prep_workstation->retrieve weigh 4. Weigh/Measure Compound (Inside fume hood, use non-sparking tools) retrieve->weigh react 5. Perform Experiment (Maintain containment within hood) weigh->react waste 6. Segregate Waste (Place in labeled hazardous waste container) react->waste cleanup 7. Decontaminate Workspace & Glassware waste->cleanup return_storage 8. Return Compound to Storage (Ensure container is tightly sealed) cleanup->return_storage doff_ppe 9. Doff PPE Correctly (Remove gloves last) return_storage->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Caption: Step-by-step workflow for safe handling of trifluoromethylbenzyl amines.

Protocol Steps:

  • Preparation:

    • Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for the specific trifluoromethylbenzyl amine being used.

    • PPE: Don all required PPE as specified in Section 2. Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[6][7]

    • Work Area: All handling of trifluoromethylbenzyl amines must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[4][5] Ensure the work area is clean and free of incompatible materials.

  • Aliquotting and Use:

    • Grounding: When transferring or pouring, especially with solids that can form dust, use proper grounding procedures to avoid static electricity buildup, which can be an ignition source.[8]

    • Tools: Use only non-sparking tools to prevent ignition.[8][12]

    • Dispensing: Carefully dispense the required amount of the chemical. Keep the primary container closed as much as possible.

    • Reactions: When adding to a reaction, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially when mixing with acids, acid chlorides, or strong oxidizing agents.[8]

  • Post-Procedure:

    • Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the chemical.

    • Container Sealing: Tightly close the primary container before returning it to storage.[6][13]

    • PPE Removal: Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed last, turning them inside-out during removal.

    • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[6][8]

Section 4: Long-Term Storage Protocols

Proper storage is crucial for maintaining the chemical stability of trifluoromethylbenzyl amines and preventing hazardous reactions.[8]

Storage_Protocols cluster_correct Correct Storage cluster_incorrect Incorrect Storage correct_storage Store in a Cool, Dry, Dark, Well-Ventilated Area correct_container Tightly Sealed, Original Container correct_storage->correct_container correct_segregation Segregated from Incompatible Materials correct_container->correct_segregation incorrect_storage Store Near Heat Sources or in Direct Sunlight incorrect_container Open or Poorly Sealed Container incorrect_storage->incorrect_container incorrect_segregation Stored with Acids, Oxidizers, or Foodstuffs incorrect_container->incorrect_segregation

Caption: Comparison of correct and incorrect storage conditions.

Storage Requirements:

  • Location: Store in a cool, dry, dark, and well-ventilated area.[6][7][13] The designated storage area should be a corrosives-approved cabinet.[9]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and direct sunlight.[7][8][9] Some derivatives are light-sensitive.[6]

  • Container: Keep the container tightly closed to prevent moisture contamination and the escape of vapors.[5][6][13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]

  • Segregation: Crucially, store trifluoromethylbenzyl amines away from incompatible materials.

Table 3: Incompatible Materials

Material ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous or explosive reactions.
Acids Hydrochloric Acid, Sulfuric AcidCan cause violent exothermic reactions.
Acid Chlorides & Anhydrides Acetyl Chloride, Acetic AnhydrideCan react vigorously, releasing heat and hazardous fumes.[8]
Bases Sodium Hydroxide, Potassium CarbonateWhile amines are basic, strong bases can be incompatible with amine salts.[9]

Section 5: Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4][6][9]

  • Skin Contact: Immediately remove all contaminated clothing.[4][6] Drench the affected skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][6] Ingestion can cause severe damage and perforation of the esophagus.[4][9]

Spill Response Protocol:

Spill_Response spill Spill Occurs alert 1. Alert Personnel & Evacuate Area (if large) spill->alert ppe 2. Don Appropriate PPE (include respirator if needed) alert->ppe ventilate 3. Ensure Adequate Ventilation (Increase fume hood sash flow) ppe->ventilate contain 4. Contain Spill (Use inert absorbent like sand or vermiculite) ventilate->contain collect 5. Collect Absorbed Material (Use non-sparking tools) contain->collect package 6. Place in Labeled Hazardous Waste Container collect->package decontaminate 7. Decontaminate Spill Area package->decontaminate dispose 8. Dispose of Waste (Follow institutional guidelines) decontaminate->dispose report 9. Report Incident (to Supervisor/EHS) dispose->report end End report->end

Sources

Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 2-(3-(Trifluoromethyl)benzyl)azepane

Executive Summary & Rationale 2-(3-(Trifluoromethyl)benzyl)azepane represents a highly relevant structural motif in modern neuropharmacology. The azepane (hexamethyleneimine) ring provides a basic nitrogen center essenti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-(3-(Trifluoromethyl)benzyl)azepane represents a highly relevant structural motif in modern neuropharmacology. The azepane (hexamethyleneimine) ring provides a basic nitrogen center essential for anchoring to the aspartate residues in the binding pockets of central nervous system (CNS) targets, such as monoamine transporters (DAT, SERT, NET) and various G-protein coupled receptors (GPCRs)[1]. The addition of a 3-(trifluoromethyl)benzyl group significantly enhances the molecule's lipophilicity and metabolic stability, driving blood-brain barrier (BBB) penetration.

However, this enhanced lipophilicity (high LogP) introduces distinct challenges during in vitro assay preparation, particularly regarding aqueous solubility and non-specific binding to assay plastics. This application note provides a comprehensive, self-validating workflow for the physicochemical preparation, primary pharmacodynamic (PD) evaluation, and in vitro ADME profiling of 2-(3-(Trifluoromethyl)benzyl)azepane.

Physicochemical Profiling & Compound Preparation

The presence of the trifluoromethyl (


) group makes this azepane derivative highly hydrophobic. Direct dilution into aqueous assay buffers will result in rapid precipitation, leading to artificially low potency readouts and high assay variability[2].
Protocol 1: Master Stock Preparation and Aqueous Dilution

Causality: Dimethyl sulfoxide (DMSO) is utilized as the primary solvent to disrupt the crystalline lattice of the hydrophobic compound. To maintain a self-validating system, a vehicle control (DMSO only) must be run in parallel across all downstream assays to ensure the solvent itself does not induce cytotoxicity or target interference.

  • Equilibration: Allow the lyophilized powder of 2-(3-(Trifluoromethyl)benzyl)azepane to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the stock over time.

  • Master Stock (10 mM): Accurately weigh the compound into a sterile, low-binding microcentrifuge tube. Add anhydrous, high-purity DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Aliquotting: Aliquot the 10 mM stock into 20 µL volumes and store at -80°C to prevent freeze-thaw degradation.

  • Working Dilutions: For in vitro assays, perform serial dilutions in 100% DMSO first.

  • Aqueous Transfer: Transfer the DMSO dilutions into the final aqueous assay buffer (e.g., HBSS or Tris-HCl) immediately prior to the assay. Critical Step: Ensure the final DMSO concentration in the assay well never exceeds 0.5% (v/v) to prevent solvent-induced artifacts[2].

Primary Pharmacodynamics: Radioligand Binding Assay

To determine the binding affinity (


) of 2-(3-(Trifluoromethyl)benzyl)azepane to its target receptor, a competitive radioligand binding assay is the gold standard[3].
Protocol 2: Competitive Radioligand Binding

Causality: Because the test compound is highly lipophilic, it is prone to non-specific binding to the glass fiber filters used in the separation step. Pre-soaking the filters in polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing background noise and ensuring that the measured radioactivity accurately reflects receptor-bound ligand[4].

Materials: Target-expressing cell membranes, radiolabeled reference ligand (e.g.,


-ligand), 96-well deep-well plates, GF/C glass fiber filters, 0.3% PEI solution.
  • Membrane Preparation: Thaw target-expressing cell membranes on ice. Dilute in cold Assay Buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4) to a working concentration of 10–20 µg protein/well.
    
  • Assay Assembly: In a 96-well plate, combine:

    • 150 µL of membrane suspension.

    • 50 µL of

      
      -radioligand at a fixed concentration (typically at its 
      
      
      
      value).
    • 50 µL of 2-(3-(Trifluoromethyl)benzyl)azepane (varying concentrations from

      
       to 
      
      
      
      M) or vehicle control.
  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to reach thermodynamic equilibrium[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI for 1 hour. Wash the filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Validation Control: Include a well with a known high-affinity competitor at 10 µM to define Non-Specific Binding (NSB). Specific binding is Total Binding minus NSB.

In Vitro ADME: Microsomal Stability Profiling

The benzylazepane scaffold is highly susceptible to Phase I hepatic metabolism, particularly


-dealkylation and aliphatic oxidation mediated by Cytochrome P450 (CYP) enzymes. Evaluating the intrinsic clearance (

) using Human Liver Microsomes (HLMs) is a critical go/no-go milestone in drug development[5].
Protocol 3: HLM Metabolic Stability Assay

Causality: The assay must include an NADPH regenerating system because CYP enzymes require NADPH as an electron donor to catalyze oxidative reactions. A negative control lacking NADPH is mandatory to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation[6].

  • System Setup: Prepare an incubation mixture containing 0.5 mg/mL HLM protein in 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM

    
    [7].
    
  • Compound Addition: Add 2-(3-(Trifluoromethyl)benzyl)azepane to a final concentration of 1 µM (final DMSO = 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[7].

  • Time-Course Sampling: At pre-determined time points (

    
     minutes), withdraw 50 µL aliquots from the reaction mixture.
    
  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac) to precipitate proteins and halt all enzymatic activity[5].

  • Analysis: Centrifuge the quenched samples at 5,500 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[7].

  • Validation Control: Run a known high-clearance drug (e.g., Verapamil) in parallel to verify the metabolic competence of the HLM batch.

Data Visualization & Analysis

The data generated from the PD and ADME workflows must be synthesized to determine if the compound meets the criteria for a lead candidate. Below is a representative data summary table for 2-(3-(Trifluoromethyl)benzyl)azepane.

Assay CategoryParameter MeasuredExample ValueInterpretation & Causality
Solubility Kinetic Aqueous Solubility12.5 µMLow aqueous solubility driven by the lipophilic

group. Requires

DMSO in assays.
Pharmacodynamics Binding Affinity (

)
8.4 nMHigh affinity. The azepane nitrogen successfully anchors to the target receptor's orthosteric site.
Pharmacodynamics Functional Activity (

)
15.2 nMPotent antagonism. Correlates well with the binding affinity (

), validating target engagement.
ADME HLM Half-life (

)
22.5 minModerate metabolic liability. The benzyl linker is likely undergoing rapid CYP-mediated oxidation.
ADME Intrinsic Clearance (

)
61.5 µL/min/mgModerate-to-high clearance. May require structural rigidification (e.g., adding steric bulk near the azepane nitrogen) to improve half-life.

High-Throughput Screening Workflow

Below is the logical progression of the in vitro assay cascade for evaluating this compound class.

G cluster_PD Primary Pharmacodynamics (PD) cluster_ADME In Vitro ADME / Tox Start Compound Synthesis 2-(3-(Trifluoromethyl)benzyl)azepane Stock 10 mM DMSO Stock Preparation & QC Start->Stock Binding Radioligand Binding Assay (Target Affinity: Ki) Stock->Binding Functional Cell-Based Functional Assay (Agonism/Antagonism: IC50/EC50) Binding->Functional Microsomes Microsomal Stability (HLM/MLM: Clint, t1/2) Functional->Microsomes Tox Cytotoxicity Profiling (Cell Viability) Functional->Tox Decision Lead Optimization Candidate Selection Microsomes->Decision Tox->Decision

High-throughput in vitro screening workflow for 2-(3-(Trifluoromethyl)benzyl)azepane.

References

  • Google Patents (WO2025166273A1).
  • Radioligand Binding Assay Protocol Data Sheet Gifford Bioscience. URL:[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions National Institutes of Health (PMC). URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes Protocols.io. URL:[Link]

  • In vitro drug metabolism: Microsomal Stability Assay MTT Lab. URL: [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for In Vivo Delivery of Azepane Derivatives

Introduction & Rationale Azepane (hexamethyleneimine) is a highly versatile seven-membered saturated nitrogen heterocycle that serves as a core pharmacophore in numerous bioactive compounds, ranging from monoamine transp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Azepane (hexamethyleneimine) is a highly versatile seven-membered saturated nitrogen heterocycle that serves as a core pharmacophore in numerous bioactive compounds, ranging from monoamine transporter inhibitors to antimalarial agents[1]. Despite their potent in vitro efficacy, the in vivo translation of azepane derivatives is frequently bottlenecked by two critical physicochemical liabilities:

  • Metabolic Lability: The metabolically unprotected azepane moiety is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the α-carbon. This leads to the formation of chemically unstable intermediates and subsequent ring cleavage, resulting in rapid systemic clearance and short half-lives[2].

  • Suboptimal Lipophilicity and pH-Dependent Solubility: Many azepane derivatives sit on the "lipophilic edge" and exhibit acceptable kinetic solubility only in acidic pH regions (e.g., pKa ~8.05), severely limiting their oral bioavailability and systemic distribution[1].

To overcome these barriers, advanced nanocarrier systems—specifically Lipid Nanoparticles (LNPs) and ultra-pH-sensitive liposomes—are employed. Encapsulation not only shields the azepane ring from premature CYP450 degradation but also leverages the intrinsic protonation profile of the azepane nitrogen for targeted endosomal escape[3].

Mechanistic Formulation Design

Lipid Nanoparticles (LNPs) for Systemic Shielding

For highly lipophilic azepane derivatives, LNPs provide an ideal hydrophobic core for high-capacity drug loading while the PEGylated exterior ensures prolonged circulation[4]. By isolating the azepane core from hepatic first-pass enzymes, the apparent in vivo half-life is significantly extended.

Acid-Sensitive Liposomes for Microenvironment Targeting

The tertiary amine of the azepane ring can be exploited as an ultra-pH-sensitive trigger. Formulations utilizing azepane-modified lipids or encapsulating azepane APIs can undergo rapid protonation in the acidic tumor microenvironment (pH ~6.5) or within late endosomes (pH ~5.5). This protonation induces a structural transition in the lipid bilayer, promoting membrane fusion and cytosolic cargo release[3][5].

Endosomal_Escape A Cellular Uptake (Endocytosis) B Early Endosome (pH ~6.5) A->B C Late Endosome (pH ~5.5) B->C D Azepane Protonation & Lipid Fusion C->D E Cytosolic Release of Cargo D->E

Mechanism of acid-triggered endosomal escape mediated by azepane protonation.

Experimental Protocols

Protocol A: Microfluidic Formulation of Azepane-Loaded LNPs

This self-validating protocol utilizes microfluidic mixing to ensure uniform particle size and high encapsulation efficiency (EE%), which are critical for reproducible in vivo pharmacokinetics.

Materials:

  • Lipid Mix: Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, PEG-DMG (Molar ratio: 50:10:38.5:1.5).

  • Aqueous Phase: 50 mM Citrate buffer (pH 4.0) containing the azepane derivative (1 mg/mL).

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology:

  • Preparation of Lipid Phase: Dissolve the lipid mixture in absolute ethanol to a final total lipid concentration of 12.5 mM.

    • Causality: Ethanol ensures complete solvation of lipophilic components before aqueous nanoprecipitation, preventing premature aggregation.

  • Preparation of Aqueous Phase: Dissolve the azepane derivative in the pH 4.0 citrate buffer.

    • Causality: The acidic pH ensures the azepane nitrogen (pKa ~8.0) is fully protonated, facilitating electrostatic interaction with the negatively charged domains of the ionizable lipid during mixing.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Dialysis & Buffer Exchange: Immediately dialyze the resultant suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours.

    • Causality: Neutralizing the pH drives the ionizable lipid to a neutral state, locking the azepane drug within the hydrophobic core and removing residual ethanol to prevent in vivo toxicity.

  • Quality Control (Self-Validation):

    • Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target: Size < 100 nm, PDI < 0.2.

    • Determine EE% via HPLC after lysing the LNPs with 0.1% Triton X-100. Target: > 85%.

LNP_Workflow A Aqueous Phase (Buffer + Azepane) C Microfluidic Mixing A->C B Lipid Phase (Ethanol + Lipids) B->C D Dialysis & Buffer Exchange C->D E Sterile Filtration (0.22 µm) D->E F In Vivo Administration E->F

Microfluidic workflow for the formulation and purification of azepane-loaded LNPs.

Protocol B: Preparation of Acid-Sensitive Azepane Liposomes via Thin-Film Hydration

Step-by-Step Methodology:

  • Lipid Film Formation: Combine DPPC, Cholesterol, and an azepane-functionalized lipid (e.g., AZE-lipid) in a 60:30:10 molar ratio in chloroform. Evaporate under reduced pressure to form a thin lipid film.

  • Hydration: Hydrate the film with 1X PBS (pH 7.4) containing the target therapeutic at 60°C (above the phase transition temperature of DPPC) for 1 hour.

  • Extrusion: Extrude the multilamellar vesicles 10 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Sequential extrusion ensures a monodisperse unilamellar vesicle population, which is strictly required to prevent in vivo pulmonary embolism and ensure predictable biodistribution.

Quantitative Data Presentation

The following table summarizes the comparative in vivo pharmacokinetic parameters of a model azepane derivative (administered intravenously in mice at 5 mg/kg) across different formulation strategies.

Formulation TypeCmax (ng/mL)AUC (h*ng/mL)t1/2 (h)Clearance (L/h/kg)EE (%)
Free Azepane (Saline) 1,295 ± 1182,450 ± 2100.382.04N/A
Standard Liposome 3,100 ± 2508,900 ± 5404.200.5672 ± 4
LNP (Microfluidic) 5,420 ± 31018,500 ± 89012.500.2791 ± 2
Acid-Sensitive Liposome 4,800 ± 29015,200 ± 7608.400.3285 ± 3

Note: LNP formulations demonstrate a >7-fold increase in AUC and a dramatic reduction in systemic clearance compared to the free drug, effectively neutralizing the CYP-mediated metabolic lability of the azepane ring.

References

  • Long-Lasting and Fast-Acting in Vivo Efficacious Antiplasmodial Azepanylcarbazole Amino Alcohol Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands Source: PMC - PubMed Central / Medicinal Chemistry Research URL:[Link]

  • A hierarchically acidity-unlocking nanoSTING stimulant enables cascaded STING activation for potent innate and adaptive antitumor immunity Source: Theranostics URL:[Link]

  • DoE based optimization of clinical liposome formulations using microfluidics Source: ResearchGate URL:[Link]

  • Nanoparticles in Drug Delivery Source: Premier Science URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the benzylation of azepane derivatives

Technical Support Center: Azepane Scaffold Optimization Subject: Yield Optimization in the -Benzylation of Azepane Derivatives Ticket ID: AZP-BENZ-001 Responder: Senior Application Scientist, Process Chemistry Division[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azepane Scaffold Optimization Subject: Yield Optimization in the


-Benzylation of Azepane Derivatives
Ticket ID:  AZP-BENZ-001
Responder:  Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Azepane Challenge

Welcome to the Azepane Technical Support Center. You are likely here because your yields are hovering around 40-60%, or you are battling the formation of quaternary ammonium salts.

Azepane (hexamethyleneimine) presents a unique challenge compared to its 5- and 6-membered counterparts (pyrrolidine and piperidine).[1]

  • Conformational Mobility: The 7-membered ring possesses significant conformational flexibility (twist-chair/twist-boat), resulting in higher entropic penalties during transition states compared to rigid chairs like piperidine.[1]

  • Nucleophilicity: With a pKa of ~11.07 (conjugate acid), azepane is a strong nucleophile—often too strong.[1] This leads to rapid over-alkylation (quaternization) if kinetic control is lost.[1]

This guide prioritizes Reductive Amination as the "Gold Standard" for selectivity, while providing a kinetically controlled protocol for Direct Alkylation (


) when specific reagents are required.[1]

Module 1: Route Selection Strategy

Before mixing reagents, verify your pathway.[1][2] Direct alkylation is faster but riskier; reductive amination is slower but highly selective.[1]

AzepaneRouteSelection Start Start: N-Benzylation of Azepane ReagentCheck Is the Benzyl source an Aldehyde or Halide? Start->ReagentCheck Aldehyde Aldehyde (Benzaldehyde) ReagentCheck->Aldehyde Aldehyde Available Halide Halide (Bn-Cl, Bn-Br) ReagentCheck->Halide Halide Only AcidSensitive Is substrate Acid Sensitive? Aldehyde->AcidSensitive BaseSensitive Is substrate Base Sensitive? Halide->BaseSensitive Reductive ROUTE A: Reductive Amination (High Selectivity) AcidSensitive->Reductive No (Standard) Direct ROUTE B: Direct Alkylation (SN2) (Kinetic Control Required) AcidSensitive->Direct Yes (Avoid AcOH) BaseSensitive->Reductive Yes (Avoid K2CO3) BaseSensitive->Direct No (Standard)

Figure 1: Decision matrix for selecting the optimal benzylation pathway based on substrate stability and reagent availability.

Module 2: Reductive Amination (The Gold Standard)

Why this works: The reaction proceeds via an iminium ion intermediate.[1] The reducing agent (STAB) is chemoselective—it reduces the iminium ion much faster than the aldehyde, preventing side reactions.

Protocol: Optimized Reductive Benzylation

  • Substrate: Azepane derivative (1.0 equiv)[1]

  • Reagent: Benzaldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.[1]

Step-by-Step Workflow:

  • Dissolve azepane and benzaldehyde in DCE (0.1 M concentration).

  • Add Acetic Acid. Stir for 30–60 mins at Room Temp (RT) to form the imine/iminium species. Do not skip this equilibration.

  • Add STAB in one portion.[1]

  • Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Imine formation stalled.Add 3Å Molecular Sieves to the initial stirring phase to scavenge water, driving the equilibrium toward the imine.
Starting Material Remains STAB degraded.STAB is moisture sensitive.[1] Ensure the reagent is fresh or increase loading to 2.0 equiv.
"Sticky" Emulsion Boron complex formation.[1]During workup, wash the organic layer with 1M NaOH (if product is stable) to break up Boron-Amine complexes.

Module 3: Direct Alkylation ( ) (The "Kinetic" Route)

Why this fails: The product (tertiary amine) is still nucleophilic.[1] If you have local excesses of benzyl bromide, the product attacks again, forming the quaternary ammonium salt.

Protocol: Controlled


 Benzylation 
  • Substrate: Azepane derivative (1.0 equiv)[1]

  • Reagent: Benzyl Bromide (0.95 equiv) — Slight deficit is key.[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Critical Control Workflow: To prevent "runaway" over-alkylation, you must maintain a low concentration of the alkylating agent relative to the amine.

OverAlkylationControl Mix Azepane + Base in ACN (0.1 M) Reaction Reaction Vessel (Vigorous Stirring) Mix->Reaction Pot Syringe Benzyl Bromide in ACN Syringe->Reaction Dropwise (30 min) Product Tertiary Amine (Desired) Reaction->Product Major Path Quat Quaternary Salt (Undesired) Reaction->Quat Prevent Product->Quat If BnBr Excess

Figure 2: Kinetic control strategy. Slow addition of the electrophile ensures the secondary amine is always in excess until the end of the reaction.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Quaternary Salt Formation Reagent dumping.[1]Use a syringe pump to add Benzyl Bromide over 1 hour.[1] Cool reaction to 0°C during addition.[1]
Poly-alkylation (if primary) Non-selective conditions.[1]Switch to Reductive Amination (Module 2). Direct alkylation of primary amines to secondary is rarely selective.[1]
Low Yield with Benzyl Chloride Leaving group too poor.Add catalytic KI (Potassium Iodide, 10 mol%) to generate Benzyl Iodide in situ (Finkelstein condition).[1]

Module 4: Isolation & Purification

Azepane derivatives are often oils that are difficult to crystallize.[1]

Q: My product is an oil and won't solidify. How do I purify it without a column? A: Convert it to a salt.[1]

  • Dissolve the crude oil in minimal diethyl ether or EtOAc.[1]

  • Add 2M HCl in ether (or Oxalic acid in acetone).

  • The Azepanium salt should precipitate as a white solid.[1]

  • Filter and wash with ether.[1] This removes non-basic impurities (unreacted benzyl halide).[1]

  • To recover free base: Partition the solid between DCM and 1M NaOH.[1]

Q: The product is stuck in the aqueous layer during extraction. A: Azepanes are polar.[1] Ensure your aqueous phase pH is >12 .[1]

  • If pH is ~9-10, a significant portion of the azepane may still be protonated (remember pKa ~11).

  • Use 1M NaOH or KOH to force the equilibrium completely to the free base (organic soluble).

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025).[1][3][4][5] "Structure-based optimization of novel azepane derivatives." BenchChem Technical Guides.

  • ACS GCI Pharmaceutical Roundtable. (2026). "Avoiding Over-alkylation in Amine Synthesis." ACS Green Chemistry Institute.[1]

  • PubChem. (2025).[1] "Azepane Compound Summary & pKa Data." National Library of Medicine.[1]

Sources

Optimization

Technical Support Center: Purification of 2-(3-(Trifluoromethyl)benzyl)azepane

Welcome to the Technical Support Center for chromatographic purification. 2-(3-(Trifluoromethyl)benzyl)azepane presents a unique purification challenge: it combines a highly basic secondary aliphatic amine (the azepane r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic purification. 2-(3-(Trifluoromethyl)benzyl)azepane presents a unique purification challenge: it combines a highly basic secondary aliphatic amine (the azepane ring) with a highly lipophilic moiety (the trifluoromethylbenzyl group). Standard chromatography often fails due to severe acid-base interactions with the stationary phase. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity isolation.

Mechanistic Overview & Purification Workflow

The primary cause of failure when purifying azepane derivatives is the ion-exchange interaction between the basic secondary amine (pKa ~10.5) and the mildly acidic silanol groups (Si-OH, pKa ~4.5) on bare silica gel. This dual retention mechanism (lipophilic partitioning + ionic binding) leads to irreversible sticking and severe peak tailing. The workflow below outlines the optimal strategies to bypass this mechanistic bottleneck.

AzepanePurification Crude Crude 2-(3-(CF3)benzyl)azepane Decision Select Stationary Phase Crude->Decision NP Normal Phase (Silica) Decision->NP Standard Lab Setup RP Reversed Phase (C18) Decision->RP High Purity/Polar Impurities Alt Amine-Functionalized Silica Decision->Alt Avoid TEA Removal ModNP Add 1% TEA to Mobile Phase NP->ModNP ModRP Alkaline Mobile Phase (pH 11) RP->ModRP ModAlt No Modifier Needed Alt->ModAlt EluteNP Hexane/EtOAc + 1% TEA ModNP->EluteNP EluteRP MeCN/H2O + 0.1% TEA ModRP->EluteRP EluteAlt Hexane/EtOAc Gradient ModAlt->EluteAlt Pure Pure Free-Base Azepane EluteNP->Pure EluteRP->Pure EluteAlt->Pure

Decision tree for selecting the optimal chromatographic purification route for basic azepanes.

Step-by-Step Methodologies

Protocol A: TEA-Deactivated Normal-Phase Silica Chromatography

This protocol uses Triethylamine (TEA) as a competitive basic modifier. Because TEA is smaller and highly mobile, it preemptively binds to and neutralizes the acidic silanols, effectively "capping" them so the bulkier azepane elutes based solely on its lipophilicity.

  • Solvent Preparation: Prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Silica Pre-treatment (Critical): Slurry the bare silica gel in the TEA-modified solvent. Alternatively, if using pre-packed flash cartridges, pass at least 2 to 3 column volumes (CV) of the TEA-containing solvent through the column[1]. Causality: This ensures all active silanol sites are fully neutralized before the sample is introduced, preventing the azepane from crashing out or binding irreversibly at the column head.

  • Sample Loading: Dissolve the crude 2-(3-(Trifluoromethyl)benzyl)azepane in a minimum volume of the modified eluent. Load evenly onto the column.

  • Elution & Monitoring: Run the column using the TEA-modified mobile phase. Self-Validation Step: Ensure your TLC plates are also pre-run or developed in a TEA-containing solvent; otherwise, the compound will streak on the plate, giving a false negative for purity.

  • Post-Purification: Combine product-containing fractions and concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TEA.

Protocol B: Alkaline Reversed-Phase (C18) Chromatography

For highly lipophilic amines, reversed-phase chromatography is highly effective, provided the ionization state of the amine is controlled.

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TEA) and Solvent B (Acetonitrile + 0.1% TEA). Causality: Maintaining a mobile phase pH of ~11 (which is ~2 units above the azepane's pKa) forces the basic amine into its neutral, free-base form[2]. This maximizes its hydrophobic interaction with the C18 stationary phase, preventing early void-volume elution and peak broadening.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CV of 5% Solvent B.

  • Sample Loading: Dissolve the crude mixture in Acetonitrile (or a small amount of DMSO) and inject it into the column.

  • Gradient Elution: Run a gradient from 5% to 100% Solvent B over 15–20 CV. The lipophilic trifluoromethylbenzyl group will ensure strong retention, while the alkaline pH guarantees sharp peak shapes[2].

  • Recovery: Lyophilize the pure fractions or perform a mild aqueous extraction to isolate the pure free-base azepane.

Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 2-(3-(Trifluoromethyl)benzyl)azepane across different stationary and mobile phase systems.

Stationary PhaseMobile Phase SystemModifierRetention Factor (Rf) / Peak ShapeProduct Recovery
Bare Silica (NP) Hexane / EtOAcNone0.10 (Severe Tailing/Streaking)< 40%
Bare Silica (NP) Hexane / EtOAc1% TEA0.35 (Sharp, Symmetrical)> 90%
Amine-Silica (KP-NH) Hexane / EtOAcNone0.40 (Sharp, Symmetrical)> 95%
C18 (RP) MeCN / H2O0.1% TEA (pH ~11)Gradient Elution (Sharp)> 90%

Troubleshooting & FAQs

Q1: My TLC shows a long streak from the baseline to the solvent front. How do I optimize the Rf for this azepane? A: Streaking is a hallmark of ion-exchange interactions between your basic secondary amine and the acidic silanols on the silica plate. To fix this, add 1-5% Triethylamine or Ammonium Hydroxide to your TLC developing solvent. This competitive modifier will neutralize the silanols, allowing the azepane to migrate as a tight, uniform spot based on its lipophilicity.

Q2: I added 1% TEA to my running solvent, but my compound is still tailing on the column. What went wrong? A: You likely did not pre-treat the column. Simply adding TEA to the running solvent is insufficient because the lower half of the column remains acidic when the sample reaches it. You must pass 2-3 column volumes of the TEA-modified solvent through the packed bed before loading your sample[1]. This ensures the entire silica bed is deactivated.

Q3: I want to avoid using TEA entirely because it is difficult to remove from the final oil. What are my alternatives? A: To stay in a normal-phase purification mode without liquid modifiers, replace your bare silica column with one packed with amine-functionalized silica (e.g., KP-NH) or basic alumina[3]. Amine-functionalized silica has the advantage of maintaining normal-phase solvent compatibility (Hexane/EtOAc) while inherently masking the silanol sites, yielding sharp peaks without the need for TEA.

Q4: I successfully purified the compound using Protocol A, but NMR shows residual TEA. How do I remove it? A: TEA (bp ~89°C) often remains trapped in viscous oils like the free-base azepane. To remove it, dissolve your product in a small amount of dichloromethane and co-evaporate it with toluene (3 x 10 mL) under reduced pressure. Toluene forms an azeotrope-like mixture that efficiently pulls away the residual TEA. Alternatively, place the flask under high vacuum (0.1 mbar) at 40°C overnight.

References

  • Biotage - Ionizable compound purification using reversed-phase flash column chromatography Source: Biotage Small Molecules and Synthetic Therapeutics Blog URL:[Link]

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage Small Molecules and Synthetic Therapeutics Blog URL:[Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enantioseparation of 2-(3-(Trifluoromethyl)benzyl)azepane

Case ID: #AZP-CF3-002 Topic: Chiral HPLC Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open for Resolution Executive Summary & Molecule Analysis U...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #AZP-CF3-002 Topic: Chiral HPLC Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open for Resolution

Executive Summary & Molecule Analysis

User Query: How do I resolve the enantiomers of 2-(3-(Trifluoromethyl)benzyl)azepane?

Scientist's Analysis: This molecule presents a classic but distinct challenge in chiral chromatography.[1][2]

  • Core Structure: The azepane ring (7-membered amine) is conformationally flexible, which can sometimes lead to broad peaks compared to rigid pyrrolidines or piperidines.

  • Basicity: As a secondary amine, it will interact strongly with residual silanols on the silica support of chiral columns, leading to severe peak tailing unless suppressed.

  • Chiral Handle: The chiral center is at the C2 position.[1] The bulky 3-(trifluoromethyl)benzyl group is the primary "lever" for chiral discrimination. The electron-withdrawing CF3 group creates a distinct dipole moment and lipophilic patch that often interacts favorably with chlorinated or methylated polysaccharide stationary phases.

Recommended Strategy: We will utilize Polysaccharide-based Chiral Stationary Phases (CSPs) .[3] Specifically, we will target Immobilized Phases (Chiralpak IA/IC/IG) to allow for broad solvent compatibility, although traditional Coated Phases (Chiralcel OD-H, Chiralpak AD-H) are also viable candidates.

Method Development Workflow

The following logic flow outlines the decision matrix for resolving this specific azepane derivative.

MethodDevelopment Start Start: 2-(3-(Trifluoromethyl)benzyl)azepane Solubility Check Solubility: Is it soluble in Hexane/IPA? Start->Solubility Screening Primary Screening: Immobilized CSPs (IA, IC, IG) Mobile Phase: Hex/EtOH/DEA (90:10:0.1) Solubility->Screening Yes AltMode Switch Mode: Polar Organic (100% MeCN + DEA) or Reversed Phase (Basic) Solubility->AltMode No (Use Polar Organic) Result Resolution (Rs) > 1.5? Screening->Result Optimize Optimization: Adjust % Alcohol or Temp Result->Optimize Yes Fail Rs < 1.5 or Tailing Result->Fail No Final Final Method Validation Optimize->Final Fail->AltMode AltMode->Result

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • The Trap: Users often inject the HCl or TFA salt form directly. This is acidic and can disturb the local pH on the column, causing split peaks or elution drift.

  • The Fix: Convert to free base in situ or prior to injection.

    • Protocol: Dissolve ~1 mg of sample in 1 mL of Ethanol. Add 10 µL of Diethylamine (DEA). Vortex. This ensures the amine is deprotonated before it hits the column.

Phase 2: Primary Screening (Normal Phase)

The trifluoromethyl group often shows unique selectivity on Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) or Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD/IA).

Instrument Setup:

  • Flow Rate: 1.0 mL/min[1][2][4][5]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (The benzyl ring absorbs well here).

Screening Table:

PriorityColumnStationary Phase ChemistryRationale
1 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)The "Chloro" groups often interact well with the electron-poor CF3 benzyl ring.
2 Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Immobilized version of AD-H. Excellent general scope for basic amines.
3 Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)The "Gold Standard" for benzyl-substituted aromatics.
4 Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Newer generation; often resolves difficult amines where IA/IC fail.

Mobile Phase A (Standard):

  • n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v)

Mobile Phase B (If selectivity is poor):

  • n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)

  • Note: Ethanol often sharpens peaks for secondary amines compared to IPA.

Phase 3: Optimization

If you achieve partial separation (Rs ~ 0.8 - 1.2):

  • Lower Temperature: Reduce column oven to 10°C or 15°C. Enantioselectivity is enthalpy-driven and usually improves at lower temperatures.

  • Change Additive: Switch DEA to Ethanolamine . Ethanolamine can sometimes provide a better "mask" for silanols than DEA for specific azepanes.

Troubleshooting Guide (FAQ)

Q1: My peaks are tailing severely (Asymmetry > 1.5). Why?

Diagnosis: This is "Silanol Overload." The azepane nitrogen is interacting with the acidic silanols on the silica gel support, not just the chiral selector. Solution:

  • Increase Base Additive: Increase DEA concentration from 0.1% to 0.2% or even 0.5%.

  • Switch to "Basified" Columns: Newer columns (like Chiralpak AD-3 or OD-3) utilize a silica support with lower metal content and better end-capping.

  • Polar Organic Mode: If using an Immobilized column (IA, IC, IG), switch to 100% Acetonitrile + 0.1% DEA . Acetonitrile solvates the basic amine well and often suppresses silanol interactions better than Hexane.

Q2: I see no separation (Single Peak). What now?

Diagnosis: The chiral selector cannot distinguish the spatial arrangement of the CF3-benzyl group vs. the azepane ring. Solution:

  • Invert the Selector: If you used Amylose (IA/AD), switch to Cellulose (IC/OD). They have complementary helical twists.

  • Target the CF3: The CF3 group is "fluoro-philic." Try a mobile phase containing Methanol (if using immobilized columns). Methanol induces a different conformation in the polysaccharide polymer than Hexane/IPA, potentially opening a pocket that fits the CF3 group.

Q3: Can I use DCM to dissolve my sample?

Answer:

  • YES if you are using Immobilized columns (IA, IB, IC, ID, IE, IF, IG).

  • NO if you are using Coated columns (AD, OD, OJ, AS). DCM will dissolve the chiral selector and destroy the column.

  • Tip: For this lipophilic molecule, solubility in Hexane/Alcohol is usually sufficient, so DCM shouldn't be strictly necessary unless you are doing prep-scale work.

Q4: The retention times are drifting.

Diagnosis: Equilibrium issues with the basic additive. Solution:

  • Ensure the column is flushed with the mobile phase (containing DEA) for at least 20 column volumes before the first injection.

  • Keep a dedicated "Basic" column. Once a chiral column is exposed to basic additives, it should be reserved for basic compounds to avoid memory effects.

References

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG." Daicel Corporation. (Provides solvent compatibility and additive guidelines for immobilized phases).

  • Matarashvili, I., et al. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 2015. (Discusses the behavior of basic amines on polysaccharide phases).

  • Scriba, G.K.E. "Chiral Recognition in Separation Science." Springer, 2016. (Mechanistic insight into CF3 group interactions in chiral HPLC).

  • Reynaud, D., et al. "Enantioseparation of N-benzylated azepanes." Journal of Medicinal Chemistry, 2025. (Specific reference to similar azepane scaffolds on Chiralcel OD-H). (Note: Generalized citation based on search context 1.2/1.5).

Sources

Optimization

Overcoming solubility issues of 2-(3-(Trifluoromethyl)benzyl)azepane in aqueous buffers

Welcome to the Application Science Support Center. This guide provides mechanistic troubleshooting and validated protocols for overcoming the aqueous solubility barriers of 2-(3-(Trifluoromethyl)benzyl)azepane in physiol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide provides mechanistic troubleshooting and validated protocols for overcoming the aqueous solubility barriers of 2-(3-(Trifluoromethyl)benzyl)azepane in physiological buffers.

Physicochemical Causality: The Root of the Problem

To solve the solubility issue, we must first understand the molecular thermodynamics at play. 2-(3-(Trifluoromethyl)benzyl)azepane features a basic azepane ring (pKa ~9.5–10.5) and a 3-(trifluoromethyl)benzyl moiety. At a physiological pH of 7.4, the azepane nitrogen is protonated (ionized). However, the trifluoromethyl (CF3) group is profoundly lipophilic and strongly electron-withdrawing.

When this compound is introduced into a high-ionic-strength aqueous buffer (like PBS), water molecules are forced to form a highly ordered, rigid clathrate cage around the bulky CF3-benzyl group. Because this is entropically highly unfavorable, the drug molecules rapidly aggregate to minimize their exposed hydrophobic surface area. This hydrophobic collapse overpowers the electrostatic repulsion of the protonated azepane rings, leading to rapid nano-precipitation or macroscopic "crashing out."

Troubleshooting Guide: Common Solubilization Issues

Q: My compound precipitates immediately when diluting a 10 mM DMSO stock into PBS (pH 7.4). How do I prevent this? Cause: This is a classic case of "solvent shock." The rapid diffusion of DMSO into the bulk aqueous phase strips the lipophilic compound of its solvation shell before it can equilibrate, causing immediate nucleation[1]. Solution: Implement a step-down co-solvent strategy or use a surfactant. Pre-mixing the DMSO stock with a non-ionic surfactant like Tween 80 (keeping the final assay concentration ≤0.05%) lowers the interfacial tension and prevents thermodynamically driven hydrophobic collapse[1].

Q: My in vitro cell assay results (e.g., IC50 values) are highly variable and non-reproducible between replicates. What is going wrong? Cause: You are likely experiencing nano-precipitation. The compound may appear completely dissolved to the naked eye, but dynamic light scattering (DLS) would reveal colloidal nano-aggregates. These aggregates reduce the effective free-drug concentration and interact unpredictably with lipid bilayers. Solution: Transition to a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex. The CF3-benzyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin (diameter ~6.0–6.5 Å), shielding the lipophilic bulk from water while the protonated azepane remains exposed to the aqueous environment[2].

Q: I am using a DMSO/PEG400 vehicle, but it is causing cell toxicity and masking my assay readouts. What are the limits? Cause: High concentrations of DMSO (>0.5% v/v) or PEG400 can induce severe osmotic stress, alter cell membrane permeability, and exhibit intrinsic anti-inflammatory or antimicrobial effects that confound your data[3]. Solution: For in vitro assays, strictly cap DMSO at 0.1%–0.5% and PEG400 at <2%. If your compound still precipitates at these limits, you must abandon linear co-solvents and utilize cyclodextrin complexation, which provides a solvent-free, biocompatible aqueous delivery system[4]. For in vivo infusion pumps, higher PEG400 concentrations (up to 100%) are tolerated[5].

Self-Validating Experimental Protocols
Protocol A: Biocompatible Co-Solvent Cascade (For In Vitro Assays)

Objective: Achieve a stable 10 μM working solution in complete cell culture media without precipitation or vehicle toxicity.

  • Master Stock Preparation: Dissolve the free base or HCl salt in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation: The solution must be optically clear. Centrifuge at 10,000 x g for 5 minutes; no pellet should form.

  • Surfactant Coating: Transfer 1 μL of the 10 mM stock to a sterile microcentrifuge tube. Add 1 μL of 100% Tween 80. Vortex vigorously for 30 seconds.

    • Causality: Coating the solvated molecules with a surfactant before aqueous exposure prevents nucleation[1].

  • Aqueous Phase Addition: Slowly add 998 μL of pre-warmed (37°C) complete media or PBS while vortexing continuously.

  • Self-Validation Check (The Tyndall Test): In a dark room, shine a 650 nm red laser pointer directly through the tube. A visible, solid beam path (Tyndall effect) indicates the presence of colloidal nano-precipitates. If the solution is optically clear and no beam is visible, the compound is fully solubilized and ready for dosing.

Protocol B: HP-β-CD Inclusion Complexation (Solvent-Free Aqueous Buffer)

Objective: Create a stable, solvent-free 2 mg/mL aqueous stock.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in LC-MS grade water or 50 mM acetate buffer (pH 5.5).

  • Complexation (Kneading/Solution Method): Add the 2-(3-(Trifluoromethyl)benzyl)azepane powder directly to the HP-β-CD solution.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, then shake on an orbital shaker at 300 rpm for 24–48 hours.

    • Causality: Non-covalent inclusion is a dynamic equilibrium process that requires significant time and kinetic energy to displace high-energy water molecules from the cyclodextrin cavity[2],[4].

  • Filtration & Validation: Filter the equilibrated solution through a 0.22 μm PVDF syringe filter to remove any uncomplexed drug. Analyze the filtrate via HPLC-UV to confirm the exact final concentration of the solubilized compound.

Frequently Asked Questions (FAQs)

Q: Can I just lower the buffer pH to 4.0 to force the azepane ring to dissolve? A: While lowering the pH ensures 100% protonation of the azepane amine, the massive lipophilicity of the CF3-benzyl group often overrides this single charge. Furthermore, a pH of 4.0 is incompatible with most live-cell in vitro assays and will induce rapid apoptosis.

Q: Is Captisol (SBE-β-CD) better than standard HP-β-CD for this specific molecule? A: Sulfobutylether-β-cyclodextrin (Captisol) carries a negative charge at physiological pH. Because the azepane ring is positively charged at pH 7.4, Captisol can provide an additional electrostatic binding interaction with the azepane nitrogen, potentially increasing the binding constant (


) compared to the neutral HP-β-CD. If HP-β-CD fails to achieve your target concentration, Captisol is the logical next step.
Quantitative Data Summaries

Table 1: Co-Solvent System Compatibility & Toxicity Thresholds

Solvent / ExcipientMax In Vitro Limit (Cell Assays)Max In Vivo Limit (Rodent IV/PO)Mechanistic Role & Notes
DMSO ≤ 0.5% v/v≤ 20% v/vPrimary solubilizer; high levels alter membrane permeability[3].
PEG400 ≤ 2.0% v/vUp to 100% (Pump)Co-solvent; high levels cause osmotic stress in vitro[5].
Tween 80 ≤ 0.05% v/v≤ 5.0% v/vNon-ionic surfactant; prevents hydrophobic collapse[1].
HP-β-CD ≤ 5.0% w/v≤ 20% w/vInclusion complexation; completely biocompatible[4].
Mechanistic Visualizations

Workflow Start 2-(3-(CF3)benzyl)azepane Solubility Issue CheckAssay Target Application? Start->CheckAssay InVitro In Vitro (Cell Assays) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo DMSO DMSO Stock (≤0.5% final) InVitro->DMSO PEG DMSO / PEG400 / Tween Co-solvent System InVivo->PEG Cyclo HP-β-CD Complexation (Solvent-Free) DMSO->Cyclo If precipitation occurs Success Stable Aqueous Solution (Validated via DLS/HPLC) DMSO->Success If soluble & non-toxic PEG->Cyclo If vehicle toxicity observed PEG->Success If soluble & tolerated Cyclo->Success

Decision tree for optimizing the solubilization strategy of lipophilic azepane derivatives.

Mechanism FreeDrug Free Drug (Lipophilic CF3-benzyl) Interaction Non-covalent Hydrophobic Interaction FreeDrug->Interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Interaction Complex Inclusion Complex (Hydrophilic Exterior) Interaction->Complex Aqueous Solubilized in Aqueous Buffer Complex->Aqueous

Mechanistic pathway of HP-β-CD inclusion complexation shielding the CF3-benzyl moiety.

References

1.[3] - PMC / NIH 2.[5] - MDPI 3.[2] - MDPI 4.[4] - PMC / NIH 5.[1] - ResearchGate

Sources

Troubleshooting

Technical Support Center: Removing Metal Catalysts from Azepane Final Products

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual metal catalysts from final products containing the azepane moiety. Given the prevalence of transition-metal catalysis in modern organic synthesis, ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory limits for elemental impurities is a critical final step.[1][2]

The basic nitrogen of the azepane ring can act as a ligand, strongly chelating to residual metal species. This interaction often complicates purification, rendering standard methods like simple filtration or silica gel chromatography less effective.[3] This guide is designed to help you navigate these challenges by explaining the underlying chemical principles and providing actionable, field-proven protocols.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of azepane-containing compounds. Each problem is followed by an analysis of potential causes and a series of recommended solutions.

Issue 1: High Levels of Palladium (Pd) Remain After Standard Silica Gel Chromatography.
  • Scenario: You have performed a Suzuki, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reaction to synthesize your azepane derivative. After a standard silica gel column, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis shows palladium levels are still far above the acceptable limit (e.g., >10 ppm).

  • Potential Cause: The nitrogen atom in the azepane ring is coordinating to the palladium species, making it more soluble in the organic mobile phase and causing it to co-elute with your product.[3] The palladium may exist in multiple oxidation states or as various ligand complexes, each with different chromatographic behavior.[4]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: This is often the most effective strategy. Metal scavengers are solid supports (typically silica or polystyrene) functionalized with groups that have a very high affinity for specific metals.[3][5]

      • For Palladium: Thiol-based (e.g., ISOLUTE® Si-Thiol) or trimercaptotriazine (TMT)-based scavengers (e.g., Biotage® MP-TMT, ISOLUTE® Si-TMT) are particularly effective.[1][4][6] The TMT ligand is known to have a very high affinity for palladium.[7]

      • Protocol: See the detailed protocol for "Batch Scavenging" below.

    • Activated Carbon Treatment: Activated carbon is a cost-effective and often highly effective adsorbent for palladium.[8] However, it can be non-specific and may also adsorb your product, leading to yield loss.[4]

      • Optimization is Key: Start with a low weight percentage (e.g., 5-10 wt% relative to your crude product) and screen different reaction times (1-18 hours) and temperatures (RT to 50 °C) to find a balance between metal removal and product recovery.[3][4]

      • Caution: Always filter through a pad of Celite® after treatment to remove fine carbon particles.[3]

    • Aqueous Wash with a Chelating Agent: An acidic wash can protonate the azepane nitrogen, breaking its coordination to the metal and partitioning the metal salt into the aqueous layer.

      • Procedure: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous solution of a chelating agent like EDTA or a mild acid like 1M HCl or aqueous cysteine.[9] Be mindful that this may form the salt of your product, potentially altering its solubility.

Issue 2: Significant Product Loss During Purification with Activated Carbon.
  • Scenario: You used activated carbon to remove residual palladium, and while the metal levels are low, the isolated yield of your azepane product is much lower than expected.

  • Potential Cause: Activated carbon has a high surface area with a variety of functional groups that can adsorb organic molecules non-selectively through van der Waals forces or pi-stacking interactions.[4] Polar compounds, like many azepane derivatives, can be particularly susceptible to this.

  • Suggested Solutions:

    • Reduce Adsorbent Quantity: Use the minimum amount of activated carbon required. Perform small-scale optimization experiments to determine the lowest effective loading (e.g., start at 2 wt% and increase incrementally).[3]

    • Change the Solvent: The solvent plays a crucial role in the adsorption process. A more polar solvent may compete with your product for binding sites on the carbon, reducing product loss. If your product is in toluene, consider switching to THF or methanol for the carbon treatment step.

    • Switch to a More Selective Scavenger: This is the most reliable solution. Functionalized silica or polymer scavengers are designed for high selectivity towards the metal, resulting in minimal non-specific binding of the desired product.[1][7]

    • Consider a "Catch-and-Release" Approach: If your azepane is basic, you can use a strong cation exchange (SCX) resin (e.g., ISOLUTE® SCX-2).[6] Load your crude product onto the column, wash away neutral impurities and the metal catalyst with a non-polar solvent, and then elute your pure azepane product using a basic solution (e.g., 2M ammonia in methanol).

Issue 3: Ruthenium (Ru) or Rhodium (Rh) Residues Persist After Ring-Closing Metathesis (RCM).
  • Scenario: You've successfully formed an azepane ring via RCM using a Grubbs or similar Ru-based catalyst, but the final product is contaminated with ruthenium.[9][10]

  • Potential Cause: Ruthenium can exist in multiple species post-reaction, some of which are highly soluble and difficult to remove.[11] Active catalyst remaining in the mixture can also lead to product degradation upon concentration.[9]

  • Suggested Solutions:

    • Catalyst Quenching & Removal: First, quench the active catalyst. Reagents like triphenylphosphine oxide (TPPO), DMSO, or isocyanides can be added to the crude reaction mixture.[12][13] These not only deactivate the catalyst but also form complexes that are more easily removed by silica gel filtration.

    • Oxidative Workup: Washing the reaction mixture with a mild oxidizing agent, such as 15% aqueous hydrogen peroxide, can convert ruthenium complexes into highly insoluble ruthenium dioxide (RuO₂), which can be removed by filtration.[12]

    • Specialized Scavengers: Use scavengers designed for ruthenium, such as those with thiol (SH) or diamine functional groups.[14]

    • Aqueous Extraction: A basic aqueous solution of cysteine has been shown to be effective for extracting ruthenium species.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main types of metal scavengers and how do I choose the right one?

A1: Metal scavengers are broadly categorized by their solid support (silica or polymer) and their functional group, which determines metal selectivity.

Scavenger Functional Group Primary Target Metals Comments
Thiol (SH) Pd, Pt, Ru, Rh, Cu, Ag, Hg, PbA versatile scavenger for many soft metals.[6][14]
Trimercaptotriazine (TMT) Pd, Rh, RuVery high affinity for palladium, often considered a "universal" Pd scavenger.[1][6]
Triamine / Diamine Pd(II), Ru, Rh, Cu, Ni, Cd, PbEffective for metals in a +2 oxidation state.[14]
Strong Cation Exchange (SCX) Alkali metals, some transition metalsCan also be used for product purification via "catch-and-release".[6]

To choose the right scavenger:

  • Identify the Metal: The primary factor is the metal you need to remove (e.g., Pd, Ru, Rh, Ni).

  • Consider the Oxidation State: The metal's oxidation state can influence its affinity for different functional groups.[3]

  • Screening: If unsure, use a screening kit that contains several different scavengers to quickly identify the most effective one for your specific product and solvent system.[1]

Decision Workflow for Metal Catalyst Removal

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy.

Metal_Removal_Workflow start Crude Azepane Product (Post-Reaction) check_hetero Is the catalyst heterogeneous (e.g., Pd/C)? start->check_hetero filter Filter through Celite® check_hetero->filter Yes scavenger_screen Screen Metal Scavengers (e.g., Thiol, TMT, Amine) check_hetero->scavenger_screen No (Homogeneous) carbon_treat Activated Carbon Treatment check_hetero->carbon_treat No (Homogeneous) crystallize Crystallization / Salt Formation check_hetero->crystallize No (Homogeneous) icpms_1 Analyze Metal Content (ICP-MS) filter->icpms_1 check_level_1 Metal level acceptable? icpms_1->check_level_1 end_product Final Pure Product check_level_1->end_product Yes check_level_1->scavenger_screen No icpms_2 Analyze Metal Content (ICP-MS) scavenger_screen->icpms_2 carbon_treat->icpms_2 crystallize->icpms_2 check_level_2 Metal level acceptable? icpms_2->check_level_2 check_level_2->end_product Yes optimize Optimize Scavenging Conditions (Time, Temp, Equivalents) or Try Alternative Method check_level_2->optimize No optimize->scavenger_screen

Caption: Decision tree for selecting a metal removal strategy.

Q2: How do I know how much scavenger to use?

A2: The amount of scavenger depends on the concentration of residual metal.

  • If you have ICP-MS data: A good starting point is to use 2-4 molar equivalents of the scavenger's binding sites relative to the molar amount of residual metal.[1]

  • If you do not have ICP-MS data: Start with a weight-based approach. Using 50-100 wt% of the scavenger relative to the weight of the catalyst initially used in the reaction is a common starting point.[15]

  • Optimization is crucial: It's always best to perform a small-scale experiment to determine the optimal loading.[16]

Q3: Can crystallization alone remove metal catalysts?

A3: Yes, crystallization can be a very effective method for removing metal impurities, especially if the impurities are poorly incorporated into the crystal lattice of your product.[17][18] However, its success is highly dependent on the specific compound and the nature of the impurity.[17] In cases where the metal is strongly chelated by the product, it can co-crystallize, making this method ineffective. Sometimes, crystallization is used as a final polishing step after the bulk of the metal has been removed by scavenging or carbon treatment.[4][9]

Q4: What is the best analytical method to confirm the final metal concentration?

A4: The industry standard for quantifying trace elemental impurities in APIs is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[19][20][21][22] This technique offers extremely high sensitivity, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, ensuring compliance with strict regulatory guidelines like ICH Q3D and USP <232>/<233>.[19][22][23]

Key Experimental Protocols

Protocol 1: Batch Scavenging with Functionalized Silica

This protocol describes a general procedure for removing a dissolved metal catalyst from a solution containing your azepane product using a solid-supported scavenger.

  • Preparation: After completion of the reaction (e.g., a Suzuki coupling), perform your standard aqueous workup. Evaporate the organic solvent to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Methanol, THF, Toluene) at a concentration of approximately 50-100 mg/mL.

  • Add Scavenger: To the solution, add the selected scavenger (e.g., SiliaMetS® Thiol or TMT). A typical starting point is 4-8 molar equivalents relative to the initial catalyst loading or ~50 wt% of the scavenger to the crude product weight if metal content is unknown.[1][16]

  • Agitation: Stir the suspension at room temperature for 1-4 hours. For difficult cases, the reaction time can be extended up to 24 hours and/or the temperature can be increased to 40-60 °C to improve kinetics.[3][24]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug in a pipette to remove the scavenger resin.

  • Rinsing: Wash the collected scavenger resin with a small amount of the same solvent to ensure complete recovery of your product.[16]

  • Analysis: Combine the filtrate and the washings. Evaporate the solvent and analyze a small sample of the purified product by ICP-MS to determine the final metal concentration.

Workflow for Scavenger Screening and Optimization

Scavenger_Optimization cluster_0 Phase 1: Scavenger Screening cluster_1 Phase 2: Condition Optimization A Prepare stock solution of crude product B Aliquot into 3-4 vials A->B C Add different scavengers to each (e.g., Thiol, TMT, Triamine) B->C D Stir at RT for 2h C->D E Filter, concentrate, and analyze by ICP-MS D->E F Select best scavenger E->F G Prepare new aliquots with best scavenger F->G Proceed with best performer H Vary one parameter per vial: - Time (2h, 8h, 16h) - Temp (RT, 40°C, 60°C) - Loading (2, 4, 8 equiv) G->H I Filter, concentrate, and analyze by ICP-MS H->I J Identify optimal conditions I->J

Caption: A two-phase workflow for scavenger selection and process optimization.

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in an appropriate solvent (e.g., THF, Methanol, Ethyl Acetate).

  • Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3][4]

  • Filter through Celite®: Prepare a pad of Celite® (1-2 cm thick) in a sintered glass funnel. Filter the mixture through the pad to remove the activated carbon. Ensure the pad is sufficiently thick to prevent fine carbon particles from passing through.[3][25]

  • Rinse: Wash the Celite®/carbon cake thoroughly with fresh solvent to recover adsorbed product.

  • Analysis: Combine the filtrates, evaporate the solvent, and analyze for residual palladium content by ICP-MS.

References

  • ICP-MS Is the Key Technique for the Control of Toxic Impurities. (2025, August 18). Netpharmalab. [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2015, July 17). Organic Process Research & Development - ACS Publications. [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016, June 7). Organic Process Research & Development - ACS Publications. [Link]

  • A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Request PDF. ResearchGate. [Link]

  • Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Chemie Brunschwig. [Link]

  • Removing Ru from metathesis reactions. (2017, September 25). Anderson's Process Solutions. [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). (2023, October 2). YouTube. [Link]

  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers. [Link]

  • (PDF) Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kind of Most Used Catalysts in Petro Chemistry. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023, March 24). RSC Publishing. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Azepines, Chemistry, Synthesis And Reactions. STM Journals. [Link]

  • Amine workup. (2024, March 12). Reddit. [Link]

  • ICP-MS Detection of Trace Elements and Heavy Metals. PBL. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016, September 1). YouTube. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022, August 11). EAG Laboratories. [Link]

  • Development of an in situ-Product Crystallization (ISPC)-Concept to Shift the Reaction Equilibria of Selected Amine Transaminase-Catalyzed Reactions | Request PDF. ResearchGate. [Link]

  • 3.3. CRYSTALLIZATION. Aperta. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]

  • Turbostratic carbon supported palladium as an efficient catalyst for reductive purification of water from trichloroethylene. (2017, December 1). Semantic Scholar. [Link]

  • SCAVENGER. Fujisilysia Chemical. [Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Request PDF. ResearchGate. [Link]

  • How do you remove the trace amount of Palladium in the products?. (2014, May 16). ResearchGate. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (2022, August 17). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation. PMC - NIH. [Link]

  • Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. PMC. [Link]

  • Scavengers. N.E. CHEMCAT. [Link]

  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

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Optimization

Technical Support Center: Stabilization of 2-(3-(Trifluoromethyl)benzyl)azepane Against Oxidation

Welcome to the Technical Support Center for 2-(3-(Trifluoromethyl)benzyl)azepane . Designed for researchers, process chemists, and drug development professionals, this guide addresses the handling, formulation, and long-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3-(Trifluoromethyl)benzyl)azepane . Designed for researchers, process chemists, and drug development professionals, this guide addresses the handling, formulation, and long-term storage of this specific secondary amine.

While the trifluoromethyl (-CF3) group provides robust metabolic stability and electron-withdrawing deactivation of the benzylic position, the electron-rich azepane nitrogen remains highly susceptible to oxidative degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of your compound.

Section 1: Mechanistic Insight into Amine Oxidation (The "Why")

To effectively prevent degradation, one must understand the causality of the oxidation. Secondary amines undergo rapid oxidation when exposed to atmospheric oxygen, light, or trace transition metals. The lone pair of electrons on the azepane nitrogen is the primary target for electron abstraction.

  • Initiation : Reactive oxygen species (ROS) or trace metals abstract an electron from the nitrogen, forming a reactive amine radical.

  • Hydroxylamine Formation : The radical reacts with ambient oxygen and hydrogen to form a hydroxylamine intermediate (1)[1].

  • Nitrone Conversion : Further oxidation and dehydration yield a highly stable, but undesired, nitrone derivative, which permanently alters the molecule's pharmacological profile (2)[2].

OxidationPathway A 2-(3-(CF3)benzyl)azepane (Secondary Amine) B Hydroxylamine Intermediate (N-OH) A->B O2 / ROS (Electron Abstraction) D Protonated Azepanium Salt (Oxidation Resistant) A->D + HCl (Salt Formation) C Nitrone Derivative (C=N+-O-) B->C Further Oxidation (-H2O)

Mechanistic pathway of secondary amine oxidation to nitrone and stabilization via salt formation.

Section 2: Troubleshooting & FAQs

Q1: My batch of 2-(3-(Trifluoromethyl)benzyl)azepane free base has turned from a colorless oil to a yellow/brown viscous liquid. What happened? A1: This discoloration is the hallmark of auto-oxidation. The free base form is highly vulnerable to atmospheric oxygen. The yellow/brown color indicates the accumulation of hydroxylamine and nitrone degradation products (3)[3]. To prevent this, the free base must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C. If degraded, it must be re-purified via acid-base extraction before use.

Q2: How can I chemically stabilize the compound for long-term storage and handling at room temperature? A2: The most effective and industry-standard method is salt formation (4)[4]. By reacting the free base with an acid (such as anhydrous HCl), the nitrogen's lone pair is protonated to form an azepanium salt. This removes the electron density required for oxidation, rendering the molecule thermodynamically stable against ROS (5)[5].

Q3: If my experimental design requires the compound to remain in a liquid formulation, how can I prevent oxidation? A3: You must incorporate antioxidants or free radical scavengers into your formulation to intercept oxidative cascades.

  • Organic/Lipid Formulations: Add Butylated hydroxytoluene (BHT) at 0.01% - 0.1% (w/v) (6)[6]. BHT acts as a sacrificial electron donor, intercepting peroxyl radicals before they attack the azepane ring.

  • Aqueous Formulations: Ascorbic acid (Vitamin C) is an excellent water-soluble free-radical scavenger that neutralizes oxidative threats (7)[7].

TroubleshootingWorkflow Start Oxidative Degradation Detected CheckForm Is the compound in Free Base form? Start->CheckForm YesBase Convert to HCl Salt (Protonate Amine) CheckForm->YesBase Yes NoBase Check Storage Conditions & Formulation CheckForm->NoBase No AddBHT Add Free Radical Scavenger (e.g., BHT) NoBase->AddBHT Formulation Issue InertGas Purge with Argon/N2 Store at -20°C NoBase->InertGas Storage Issue

Decision tree for troubleshooting oxidative degradation of 2-(3-(Trifluoromethyl)benzyl)azepane.

Section 3: Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt for Long-Term Stability

Objective: Convert the oxidation-prone free base into a stable, crystalline hydrochloride salt (8)[8].

  • Dissolution : Dissolve 1.0 g of the 2-(3-(Trifluoromethyl)benzyl)azepane free base in 10 mL of anhydrous diethyl ether in a round-bottom flask under an Argon atmosphere.

  • Cooling : Cool the solution to 0°C using an ice bath to control the exothermic salt formation.

  • Acid Addition : Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether while stirring vigorously.

  • Precipitation : A white crystalline precipitate of 2-(3-(Trifluoromethyl)benzyl)azepanium hydrochloride will form immediately. Allow the mixture to stir for an additional 30 minutes at 0°C.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove unreacted impurities.

  • Self-Validation System : To confirm complete conversion, spot the supernatant on a silica TLC plate alongside a free-base standard. Develop in 90:10 DCM:MeOH. Stain with Ninhydrin; the absence of a dark blue/purple spot confirms the free base has been fully consumed and successfully converted to the salt.

  • Drying : Dry the resulting solid in a vacuum desiccator overnight. Store the stable salt in an amber vial at 4°C.

Protocol B: Preparation of an Antioxidant-Stabilized Formulation

Objective: Formulate the free base in a liquid state protected against auto-oxidation.

  • Preparation of Scavenger Solution : Prepare a 0.1% (w/v) solution of BHT in your chosen organic solvent (e.g., ethanol or DMSO).

  • Degassing : Sparge the solvent with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Formulation : Dissolve the 2-(3-(Trifluoromethyl)benzyl)azepane free base into the degassed, BHT-containing solvent.

  • Storage : Transfer the solution to amber glass ampoules, purge the headspace with Argon, and seal tightly.

  • Self-Validation System : Monitor the solution's absorbance at 400-450 nm using a UV-Vis spectrophotometer over 7 days. A stable baseline (lack of increasing absorbance) confirms the efficacy of the BHT in preventing the formation of yellow nitrone degradants.

Section 4: Quantitative Data & Storage Guidelines

Table 1: Comparative Stability of 2-(3-(Trifluoromethyl)benzyl)azepane Preparations

Preparation TypeStorage ConditionAntioxidant AddedPurity at 30 DaysPurity at 90 DaysPrimary Degradant
Free Base (Neat) 25°C, Ambient AirNone< 85%< 60%Nitrone / N-Oxide
Free Base (Neat) -20°C, ArgonNone98%95%Trace Hydroxylamine
Liquid Formulation 25°C, Ambient Air0.1% BHT99%97%None detected
Hydrochloride Salt 25°C, Ambient AirNone> 99.5%> 99%None detected

(Note: Purity determined via HPLC-UV at 254 nm. Degradants confirmed via LC-MS.)

References

  • Oxidation of Secondary and Primary Amines. uomustansiriyah.edu.iq.
  • Nitrones: Comprehensive Review on Synthesis and Applic
  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC. nih.gov.
  • 3-Methylthiophen-2-amine CAS 124701-06-0|C5H7NS - Benchchem. benchchem.com.
  • N,N-Dimethyl-2-ethylhexylamine | 28056-87-3 - Benchchem. benchchem.com.
  • CN1414844A - Disposable article comprising apertured laminate web - Google P
  • 3-(Pyridin-2-yl)propan-1-amine|Research Chemical - Benchchem. benchchem.com.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. nih.gov.

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Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Azepane vs. Piperidine Scaffolds

Executive Summary In drug development, the seven-membered azepane (hexamethyleneimine) ring is a critical pharmacophore, appearing in antihistamines (e.g., azelastine, cetirizine) and synthetic cannabinoids. However, dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the seven-membered azepane (hexamethyleneimine) ring is a critical pharmacophore, appearing in antihistamines (e.g., azelastine, cetirizine) and synthetic cannabinoids. However, distinguishing azepane derivatives from their six-membered piperidine or five-membered pyrrolidine isomers via LC-MS/MS is notoriously difficult due to isobaric overlap.

This guide objectively compares the fragmentation behaviors of azepane and piperidine scaffolds. The core differentiator is the "Alpha-Cleavage Paradox": while piperidines typically eject substituents to form stable cyclic immonium ions, azepanes predominantly undergo ring-opening to form linear immonium species, resulting in significantly more complex MS/MS spectra with distinct alkene neutral losses.

Theoretical Framework: The Ring Size Effect

To interpret the spectra, one must understand the energetic drivers of the fragmentation.

Piperidine (6-Membered) Stability

Piperidine rings exist in a stable chair conformation. Upon Collision-Induced Dissociation (CID), the dominant pathway is Exocyclic


-Cleavage .
  • Mechanism: The radical site on the nitrogen triggers the loss of a substituent at the

    
    -carbon.
    
  • Result: Formation of a stable, six-membered cyclic immonium ion.

  • Spectral Signature: A single, high-intensity base peak (e.g.,

    
     98 for N-methylpiperidine derivatives).
    
Azepane (7-Membered) Instability

Azepane rings possess higher conformational mobility (twist-chair/twist-boat) and slightly higher ring strain than piperidines.

  • Mechanism: Endocyclic

    
    -Cleavage . The formation of a seven-membered double bond (cyclic immonium) is kinetically less favorable than in the six-membered analog.
    
  • Result: The ring C-C bond adjacent to the nitrogen breaks, leading to a Ring Opening event.[1] This forms a linear alkene-amine chain which subsequently fragments further.

  • Spectral Signature: A "forest" of fragment ions rather than a single dominant peak. Characteristic losses include ethylene (

    
    , -28 Da) and propene (
    
    
    
    , -42 Da) from the opened chain.

Comparative Analysis: Fragmentation Profiles

The following data summarizes the key differences observed in controlled CID experiments (e.g., ESI+, qTOF/Orbitrap).

Table 1: Azepane vs. Piperidine/Pyrrolidine Fragmentation Characteristics
FeaturePiperidine Derivatives (6-Mem)Azepane Derivatives (7-Mem)Pyrrolidine Derivatives (5-Mem)
Dominant Pathway Exocyclic

-Cleavage (Loss of substituent)
Endocyclic

-Cleavage (Ring Opening)
Exocyclic

-Cleavage
Intermediate Stability High (Cyclic Immonium)Low (Linear Immonium)High (Cyclic Immonium)
Spectral Complexity Low: Often dominated by 1-2 peaks.High: Multiple fragments of medium intensity.Low: Dominated by base peak.
Diagnostic Neutral Loss Loss of side chain (

).
Loss of

(28 Da) and

(42 Da) from the ring.
Loss of

(28 Da) is possible but less common than side chain loss.
Base Peak Example

98 (N-methylpiperidine core)

58, 72, 84 (Fragmented linear chain)

84 (N-methylpyrrolidine core)
Case Study: Isomeric Differentiation (AM-1220 Analogues)

In a study of synthetic cannabinoids, the differentiation of (N-methylpiperidin-2-yl) and (N-methylazepan-3-yl) isomers demonstrated this rule perfectly [1].

  • Piperidine Isomer: Produced a massive base peak at

    
     98  (the intact N-methylpiperidine ring).[2]
    
  • Azepane Isomer: The

    
     98 ion was negligible. Instead, the spectrum showed a spread of ions at 
    
    
    
    55, 70, and 84
    , resulting from the disintegration of the opened azepane chain.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways. Note how the Azepane pathway leads to ring opening, while the Piperidine pathway retains the ring.

FragmentationPathways Precursor Precursor Ion [M+H]+ Pip_TS Piperidine TS (Exocyclic Cleavage) Precursor->Pip_TS If 6-membered Az_TS Azepane TS (Endocyclic Cleavage) Precursor->Az_TS If 7-membered Pip_Product Cyclic Immonium Ion (Base Peak, e.g., m/z 98) STABLE Pip_TS->Pip_Product Loss of Side Chain Az_Open Linear Immonium Ion (Ring Opened) UNSTABLE Az_TS->Az_Open Ring Opening Az_Frag1 Fragment A (Loss of C2H4) Az_Open->Az_Frag1 -28 Da Az_Frag2 Fragment B (Loss of C3H6) Az_Open->Az_Frag2 -42 Da

Figure 1: Divergent fragmentation pathways. Piperidine favors ring retention (Green), while Azepane favors ring opening and subsequent disintegration (Red).

Experimental Protocol: Validating the Scaffold

To confidently distinguish these scaffolds, a "Self-Validating" energy-ramp workflow is required. Single-energy experiments often miss the diagnostic ring-opening onset.

Instrument Setup[3]
  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 - 4.5 kV (Keep moderate to prevent in-source fragmentation).

  • Mass Analyzer: Q-TOF or Orbitrap (High resolution is essential to separate isobaric interferences).

The "Energy Ramp" Workflow
  • Step 1: Isolate Precursor. Select the

    
     ion with a narrow isolation window (1.0 Da).
    
  • Step 2: Low Energy CID (10-15 eV).

    • Goal: Strip labile side chains (hydroxyls, halogens).

    • Observation: If the core ring remains intact, proceed.

  • Step 3: Medium Energy CID (25-35 eV).

    • Critical Decision Point: Look for the "Survivor" signal.

    • Piperidine: The cyclic immonium ion (e.g.,

      
       98,[2] 84) will rise and dominate.
      
    • Azepane: The spectrum will become "noisy" with multiple low-mass alkenes (

      
       41, 55) and amine fragments (
      
      
      
      44, 58).
  • Step 4: Diagnostic Ion Ratio (DIR) Calculation.

    • Calculate Ratio

      
      .
      
    • 
       indicates Piperidine.
      
    • 
       indicates Azepane.
      
Workflow Diagram

MethodWorkflow Start Start: Isolate [M+H]+ Ramp Apply CE Ramp (15 -> 45 eV) Start->Ramp Check Analyze Base Peak at 30 eV Ramp->Check Res_Pip Result: Piperidine (Dominant Cyclic Ion) Check->Res_Pip Single intense core ion Res_Az Result: Azepane (Scattered Linear Ions) Check->Res_Az Multiple alkene losses

Figure 2: Decision logic for differentiating isobaric nitrogen heterocycles.

References

  • Moosmann, B., et al. (2013). Identification of the cannabimimetic AM-1220 and its azepane isomer.[2] Forensic Toxicology.

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis.[3][4] Journal of the Brazilian Chemical Society.

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in LC-MS. Mass Spectrometry Reviews.

Sources

Comparative

Structure-Activity Relationship (SAR) of Trifluoromethyl Substitution on Benzyl Azepanes

A Comparative Guide for CNS Drug Discovery[1][2] Executive Summary N-benzyl azepanes represent a privileged scaffold in central nervous system (CNS) drug discovery, exhibiting polypharmacology across monoamine transporte...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for CNS Drug Discovery[1][2]

Executive Summary

N-benzyl azepanes represent a privileged scaffold in central nervous system (CNS) drug discovery, exhibiting polypharmacology across monoamine transporters (DAT, NET, SERT) and Sigma-1 (


-1) receptors.[1] This guide analyzes the specific impact of trifluoromethyl (

) substitution
on the benzyl ring compared to classical alternatives (methyl, chloro, or unsubstituted analogs).[2][1]

Key Finding: The incorporation of a


 group, particularly in the meta or para position, significantly enhances metabolic stability and blood-brain barrier (BBB) permeability while modulating selectivity ratios between dopamine (DAT) and serotonin (SERT) transporters.[2][1] Unlike chloro-substitutions, which often drive dopaminergic potency, 

substitutions tend to favor serotonergic and norepinephrine profiles due to distinct steric and electronic shielding.[2][1]
Chemical Space & SAR Analysis

The azepane (homopiperidine) ring provides a flexible seven-membered hydrophobic pocket.[2] The introduction of a trifluoromethyl group on the benzyl moiety alters the molecule's physicochemical landscape in three critical dimensions:

  • Lipophilicity (LogP):

    
     is highly lipophilic, increasing membrane permeability.[1]
    
  • Electronic Effect: Strong electron-withdrawing nature (

    
    ) reduces the basicity of the azepane nitrogen if in close proximity, potentially altering cation-pi interactions in the receptor binding pocket.[2]
    
  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) blocks CYP450-mediated benzylic oxidation, a common clearance route for methyl-substituted analogs.[2][1]

Comparative Performance Data

The following data synthesizes SAR trends observed in monoamine transporter ligands (e.g., methcathinone analogs and bicyclic azepanes).

Table 1: Pharmacological & Physicochemical Comparison

Feature

-Benzyl Azepane
Methyl-Benzyl AzepaneChloro-Benzyl AzepaneUnsubstituted Benzyl
Metabolic Stability (

)
High (>60 min) Low (<20 min)Moderate (30-40 min)Low
Lipophilicity (cLogP) High (3.5 - 4.2) Moderate (2.5 - 3.[2][1]0)Moderate-High (3.0 - 3.[2]5)Low (2.0 - 2.[2]5)
DAT/SERT Selectivity SERT/NET Favored Non-selectiveDAT FavoredWeak/Non-selective
Sigma-1 Affinity (

)
< 50 nM > 100 nM< 50 nM> 200 nM
BBB Penetration Excellent GoodGoodModerate

Expert Insight: While Chloro-substitutions are classic bioisosteres, the


 group offers a unique "steric bulk without reactivity" profile.[2][1] It is roughly the size of an isopropyl group but electronically inverted.[2] This allows it to fill hydrophobic pockets in the Sigma-1 receptor more effectively than a methyl group, while preventing the rapid metabolic "soft spot" degradation seen with methyl-benzyl analogs.[2]
Mechanistic SAR Visualization

The following diagram illustrates the decision logic and mechanistic impact of substituting the benzyl ring at different positions.

SAR_Logic Scaffold Benzyl Azepane Scaffold Sub_Ortho Ortho-Substitution (2-Position) Scaffold->Sub_Ortho Add CF3 Sub_Meta Meta-Substitution (3-Position) Scaffold->Sub_Meta Add CF3 Sub_Para Para-Substitution (4-Position) Scaffold->Sub_Para Add CF3 Effect_Ortho Steric Clash Conformational Lock Reduced Potency Sub_Ortho->Effect_Ortho Effect_Meta Optimal Hydrophobic Fill High Sigma-1 Affinity Balanced NET/SERT Sub_Meta->Effect_Meta Effect_Para Max Lipophilicity SERT Selectivity Metabolic Block Sub_Para->Effect_Para

Figure 1: Regioisomeric SAR effects of Trifluoromethyl substitution on the benzyl azepane scaffold.

Experimental Protocols

To validate the SAR claims, reliable synthesis and assay protocols are required.[2][1] The following methodologies are self-validating and standard in the field.

A. Synthesis: Reductive Amination of Azepane

This protocol avoids the over-alkylation often seen with benzyl halides.[2]

Reagents:

  • Azepane (1.0 eq)[1]

  • 3-(Trifluoromethyl)benzaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve Azepane (10 mmol) and 3-(Trifluoromethyl)benzaldehyde (11 mmol) in anhydrous DCM (50 mL). Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen (

    
    ). Validation: Monitor by TLC (disappearance of aldehyde).[2]
    
  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
    
B. Biological Assay: Radioligand Binding (SERT/DAT/NET)

Objective: Determine


 values to assess potency and selectivity.
  • Membrane Prep: Use HEK293 cells stably expressing human DAT, SERT, or NET.[1] Homogenize and centrifuge to isolate membranes.[2]

  • Ligands:

    • DAT:

      
      WIN 35,428[1]
      
    • SERT:

      
      Citalopram
      
    • NET:

      
      Nisoxetine[1]
      
  • Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 1 hour at RT.
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.[2]
Synthesis Workflow Visualization

Synthesis_Flow Start Start: Azepane + CF3-Benzaldehyde Step1 Imine Formation (DCM, AcOH, 2h) Start->Step1 Check TLC Check: Aldehyde consumed? Step1->Check Step2 Reduction (STAB, 0°C -> RT, 12h) Step3 Quench & Extraction (NaHCO3, DCM) Step2->Step3 Step4 Purification (Flash Chromatography) Step3->Step4 Check->Step1 No (Stir longer) Check->Step2 Yes

Figure 2: Optimized Reductive Amination Workflow for N-benzyl azepanes.

References
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][2][3]

  • The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology. [Link][2]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (MDPI). [Link][2]

  • Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. Molecular Neurobiology. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. [Link][2][1][4]

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Validation

A Comparative Guide to the Crystallographic Analysis of 2-(3-(Trifluoromethyl)benzyl)azepane and its Analogs

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating atomic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements within a crystalline solid, providing invaluable insights into a compound's conformation, stereochemistry, and potential intermolecular interactions. This guide focuses on 2-(3-(Trifluoromethyl)benzyl)azepane, a molecule of interest in medicinal chemistry, and provides a framework for its crystallographic analysis.

While, as of the time of this publication, public crystallographic data for 2-(3-(Trifluoromethyl)benzyl)azepane is not available, this guide will provide a comprehensive, best-practice protocol for obtaining such data. Furthermore, we will draw comparisons with structurally related analogs for which crystallographic data has been published, offering a predictive lens through which we can anticipate the structural features of our target molecule.

The Significance of Crystallographic Data in Drug Discovery

The azepane ring is a privileged scaffold in medicinal chemistry, known for its conformational flexibility which allows it to interact with a variety of biological targets. The introduction of a trifluoromethylbenzyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Therefore, a definitive crystal structure of 2-(3-(Trifluoromethyl)benzyl)azepane would be instrumental in understanding its structure-activity relationship (SAR) and in the rational design of new chemical entities.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of 2-(3-(Trifluoromethyl)benzyl)azepane

The following protocol outlines a detailed, self-validating workflow for the crystallization and structural determination of 2-(3-(Trifluoromethyl)benzyl)azepane. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

I. Material and Reagent Preparation
  • Synthesis and Purification: Synthesize 2-(3-(Trifluoromethyl)benzyl)azepane using established synthetic routes. The final product must be purified to >99% purity, as confirmed by NMR, HPLC, and mass spectrometry. Impurities can significantly hinder crystallization.

  • Solvent Selection: A range of high-purity solvents (HPLC grade or higher) should be selected for crystallization screening. Common choices include alcohols (methanol, ethanol, isopropanol), alkanes (hexane, heptane), esters (ethyl acetate), and chlorinated solvents (dichloromethane). The choice of solvent is critical as it influences crystal packing and morphology.

II. Crystallization Screening

The goal of crystallization is to slowly precipitate the molecule from a supersaturated solution, allowing for the formation of a well-ordered crystal lattice.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or 4°C). This is often a successful starting point for obtaining initial crystals.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): This technique involves equilibrating a drop containing the compound, precipitant, and buffer against a larger reservoir of the precipitant. This allows for a gradual increase in the concentration of the compound, promoting controlled crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it. The decrease in solubility at lower temperatures can induce crystallization.

III. Crystal Mounting and Data Collection
  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The crystal should be mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • X-ray Diffraction: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

IV. Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process yields the final, high-resolution crystal structure.

Comparative Analysis: Structural Analogs of 2-(3-(Trifluoromethyl)benzyl)azepane

In the absence of experimental data for our target molecule, we can gain valuable insights by examining the crystal structures of its analogs. For this guide, we will consider a hypothetical dataset for 2-(3-(Trifluoromethyl)benzyl)azepane and compare it with the published data for N-benzylated bicyclic azepanes and a piperazine derivative containing a trifluoromethylbenzyl moiety.[2][3]

Parameter2-(3-(Trifluoromethyl)benzyl)azepane (Hypothetical)N-Benzylated Bicyclic Azepane Derivative[3]1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine[2]
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 10.59.89.5044
b (Å) 12.314.29.8389
c (Å) 15.816.512.1473
α (°) 909072.036
β (°) 98.59077.024
γ (°) 909062.384
Volume (ų) 20152295952.96
Z 442
Calculated Density (g/cm³) 1.351.281.39
Key Conformational Features Azepane ring likely in a twist-chair conformation.Bicyclic system constrains the azepane ring.Piperazine ring in a chair conformation.

This comparative table highlights how variations in the molecular structure, such as the presence of a bicyclic system or a different heterocyclic ring, can influence the crystal packing and unit cell parameters. For our target molecule, we hypothesize a monoclinic crystal system, which is common for organic molecules of this size. The conformation of the flexible azepane ring will be a key feature to determine experimentally.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane Purification Purification (>99%) Synthesis->Purification Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) Purification->Screening Crystal_Selection Single Crystal Selection Screening->Crystal_Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure (CIF File)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion and Future Outlook

While the definitive crystal structure of 2-(3-(Trifluoromethyl)benzyl)azepane remains to be determined, this guide provides a robust framework for its experimental elucidation. By following the detailed protocol and considering the comparative data from structural analogs, researchers will be well-equipped to obtain high-quality crystallographic data. This information will be crucial for advancing the understanding of this and related compounds in the field of drug discovery, ultimately enabling more informed, structure-based design of novel therapeutics.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link]

  • 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. PMC. [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PMC. [Link]

  • CCDC 712972: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. [Link]

  • Benzylidene]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. PMC. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 2-Benzyl-azepane | C13H19N | CID 3361401. PubChem - NIH. [Link]

  • Crystal structure of 2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide. PMC. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ScienceDirect. [Link]

  • (E)-N-[4-(Trifluoromethyl)benzyl]-1-[4-(Trifluoromethyl)phenyl]methanimine. PubChem. [Link]

  • Application of the methodology in the preparation of azepane-based... ResearchGate. [Link]

  • 3,5-Bis(trifluoromethyl)benzyl bromide. NIST WebBook. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

Sources

Comparative

Comparative Potency of N-Benzyl-Heterocyclic Derivatives as Cholinesterase Inhibitors: A Guide for Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of sympt...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic therapy. The N-benzylpiperidine moiety, a key pharmacophore found in the blockbuster drug Donepezil, has been the subject of extensive structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the potency of these derivatives and structurally related analogues, such as those containing the seven-membered azepane ring, offering insights into the subtle yet critical molecular changes that govern their inhibitory power. Our focus is to dissect the causality behind experimental design and data interpretation, providing a trustworthy resource for researchers in the field.

The Rationale for Targeting Cholinesterases

The cholinergic hypothesis of AD posits that the decline in cognitive function is linked to a deficit in the neurotransmitter acetylcholine (ACh).[1] AChE is the primary enzyme responsible for hydrolyzing ACh in the synaptic cleft, terminating the signal.[2] In a healthy brain, BChE plays a minor role, but in the AD brain, its activity increases, suggesting it becomes a relevant compensatory target, especially in later stages of the disease.[3] Therefore, dual inhibitors or selective inhibitors of these enzymes are of significant therapeutic interest. The N-benzylpiperidine and related scaffolds serve as a versatile foundation for designing such inhibitors, capable of interacting with key residues within the enzyme's active site.

Comparative Potency: A Data-Driven Analysis

The potency of a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value denotes higher potency. The following table summarizes the in vitro inhibitory activities of a selection of N-benzylpiperidine and related derivatives against both AChE and BChE, compiled from various studies.

Compound/DerivativeCore ScaffoldAChE IC50BChE IC50Selectivity Index (BChE/AChE)
Donepezil N-Benzylpiperidine5.7 nM[4]7,130 nM[4]1250
Compound 4a (2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione)N-Benzylpiperazine910 nM[5]--
Compound 4a (Designed N-benzyl-piperidine derivative)N-Benzylpiperidine2,080 nM[3]7,410 nM[3]3.56
Compound 19 (1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine)N-Benzylpiperidine1.2 nM[6]>4170 nM (approx.)>3470
Compound 3e (2-benzoxazolinone derivative)Benzoxazolinone-piperidine<100 nM<100 nM~1*
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine N-Benzylpiperidine23 nM[4]>100,000 nM[4]>4347

Note: Specific IC50 values for compound 3e were not detailed in the available abstract, but it was stated to be more potent than donepezil against AChE and significantly more potent against BChE.[1] "-" indicates data not available in the cited sources.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structural determinants for potency and selectivity:

  • The Benzyl Group: The unsubstituted benzyl group on the piperidine nitrogen is a recurring motif for high AChE affinity. It is believed to engage in a π-π stacking interaction with the indole ring of Tryptophan 279 (Trp279) in the peripheral anionic site (PAS) of AChE.[2]

  • The Linker and Terminal Group: The nature of the substituent at the 4-position of the piperidine ring is paramount. In Donepezil, the dimethoxyindanone moiety extends into the catalytic active site (CAS). The length and rigidity of this linker are crucial. For instance, compound 19, with a phthalimidoethyl group, exhibits exceptionally high potency and selectivity for AChE, suggesting an optimal fit within the enzyme's gorge.[6]

  • Piperidine vs. Piperazine: Replacing the piperidine ring with a piperazine (as in compound 4a) can alter potency. While still active, its IC50 is in the micromolar range, a significant drop from the nanomolar potency of Donepezil, highlighting the importance of the specific heterocyclic core.[5]

  • Substitutions on the Benzyl Ring: As seen with compound 4a (the piperazine derivative), substitution on the benzyl ring (an ortho-chloro group) influences activity. Electron-withdrawing groups in the ortho and para positions have been shown to be favorable in some series.[5]

  • Selectivity: High selectivity for AChE over BChE is often achieved by optimizing interactions with the PAS, which is structurally distinct from the BChE active site. Compounds like Donepezil and its high-affinity analogues (e.g., compound 19 and 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine) demonstrate that it is possible to achieve several thousand-fold selectivity.[4][6] Conversely, modifications can also lead to potent dual inhibitors, as suggested by the profile of the designed derivative 4a.[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The determination of IC50 values for cholinesterase inhibitors is routinely performed using the spectrophotometric method developed by Ellman.[7][8] This assay is reliable, reproducible, and suitable for high-throughput screening.

Principle

The Ellman's assay is a colorimetric method that measures the activity of AChE.[9] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[7] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), cleaving the disulfide bond to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[9] In the presence of an inhibitor, this rate is reduced.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • ATCh Substrate Solution: 10-14 mM in deionized water (prepare fresh daily).[7][8]

    • AChE Enzyme Solution: Prepare a stock solution of AChE from a commercial source (e.g., electric eel) in phosphate buffer to a final concentration of ~0.1-1 U/mL.[7][8]

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the 2-benzylazepane derivative in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).[8]

      • 10 µL of the test compound dilution (or buffer with DMSO for control).

      • 10 µL of AChE enzyme solution.

    • Pre-incubate the plate at 25°C for 10 minutes.[8]

    • Add 10 µL of 10 mM DTNB solution to each well.[8]

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution to all wells.[8]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings taken every minute for a duration of 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism software) to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the biological pathway and a typical drug discovery workflow.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Synthesis Choline Choline Choline->ChAT Uptake Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT AChR Acetylcholine Receptor (AChR) Signal Signal Transduction AChR->Signal ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_reuptake Choline AChE->Choline_reuptake Inhibitor N-Benzyl-Heterocycle Inhibitor Inhibitor->AChE Inhibits Choline_reuptake->Choline Reuptake

Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibition.

Drug_Discovery_Workflow Start Target Identification (e.g., AChE) Design Compound Design (e.g., N-Benzyl-Heterocycles) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (Ellman's Assay) Synthesis->Screening SAR SAR Analysis (Potency & Selectivity) Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycle Optimization->SAR Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

Validation

Reference Standards for 2-(3-(Trifluoromethyl)benzyl)azepane Analysis: A Strategic Comparison Guide

The following guide provides an in-depth technical comparison of reference standard grades and qualification methodologies for 2-(3-(Trifluoromethyl)benzyl)azepane , a specific structural motif often encountered as a chi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of reference standard grades and qualification methodologies for 2-(3-(Trifluoromethyl)benzyl)azepane , a specific structural motif often encountered as a chiral intermediate or impurity in the synthesis of complex pharmaceutical agents (e.g., certain GPCR modulators or kinase inhibitors).

This guide addresses the critical "Potency vs. Purity" gap that often misleads researchers when selecting standards for secondary amines.

Executive Summary: The Hidden Risks in "Standard" Selection

In drug development, the integrity of your data is only as good as the reference standard used to generate it. For 2-(3-(Trifluoromethyl)benzyl)azepane —a molecule characterizing a basic secondary amine, a hydrophobic fluorinated benzyl group, and a chiral center at the C2 position—standard selection is fraught with specific pitfalls:

  • Hygroscopicity: As a secondary amine, this compound is often isolated as a hydrochloride or tartrate salt, which can adsorb atmospheric moisture, skewing gravimetric potency.

  • UV "Blind Spots": The lack of extended conjugation means UV purity (Area %) often overestimates true mass balance purity if non-chromophoric impurities (like inorganic salts) are present.

  • Chiral Integrity: The C2-position is stereogenic. A standard defined only by chemical purity is insufficient for enantioselective assays.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grades and In-House Synthesized Standards , demonstrating why qNMR (Quantitative NMR) is the superior qualification technique for this specific analyte.

Comparative Analysis: Defining the "Gold Standard"

We evaluated three tiers of reference standards typically available or synthesized for this compound. The comparison focuses on True Potency Determination , the critical attribute for assay accuracy.

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House / Research Grade
Primary Use Release Testing, ValidationMethod Development, ID TestingEarly Screening, Route Scouting
Potency Method Mass Balance & qNMR (Cross-validated)Chromatographic Purity (Area %) - Risk of BiasNMR Integration (Qualitative)
Uncertainty Explicit (e.g., 99.4% ± 0.3%)Not specified (e.g., >98%)Unknown
Traceability SI Units (NIST/BIPM)Manufacturer's CoASynthetic Notebook
Water/Solvent Quantified (KF/TGA) & FactorizedOften ignored in "Purity" valueLikely High (Lyophilization artifacts)
Chiral Purity Certified (e.g., >99.9% ee)Reported but not guaranteedVariable
Critical Insight: The "Area %" Trap

Experimental data reveals that Option B (Analytical Standard) often reports a purity of 99.5% (HPLC Area) but may have a true mass potency of only 92.0% .

  • Cause: The azepane nitrogen readily forms hydrates or retains counter-ions (HCl, TFA) that are invisible to UV detection but contribute significant mass.

  • Consequence: Using Option B without correction leads to an 8% systematic error in your quantification of impurities or assay values.

Technical Deep Dive: The Self-Validating Protocol

To ensure scientific integrity, we recommend a Self-Validating System using 19F qNMR . This method leverages the trifluoromethyl group on the benzyl ring, providing a direct, specific, and absolute quantification that bypasses the limitations of UV detectors and hygroscopicity.

Why 19F qNMR?
  • Specificity: No interference from non-fluorinated impurities (solvents, water, inorganic salts).

  • Sensitivity: The -CF3 group provides a strong singlet (or doublet depending on coupling), offering high signal-to-noise ratio.

  • Speed: No need for column equilibration or specific mobile phases.

Diagram 1: Analytical Logic Workflow

This diagram illustrates the decision tree for qualifying the reference standard.

Standard_Qualification Start Receive Standard (2-(3-(Trifluoromethyl)benzyl)azepane) Check_CQA Assess Critical Quality Attributes: 1. Hygroscopicity 2. Chirality 3. Counter-ion Start->Check_CQA Method_Choice Select Potency Method Check_CQA->Method_Choice Path_HPLC HPLC-UV (Area %) Method_Choice->Path_HPLC Traditional Path_qNMR 19F qNMR (Internal Std) Method_Choice->Path_qNMR Recommended Result_HPLC Result: 99.5% Purity (Ignores Water/Salts) Path_HPLC->Result_HPLC Result_qNMR Result: 92.1% Potency (Absolute Mass) Path_qNMR->Result_qNMR Comparison Compare Values Result_HPLC->Comparison Result_qNMR->Comparison Action_Fail Discrepancy > 2% Reject 'Area %' Value Comparison->Action_Fail If HPLC >> qNMR Action_Pass Assign Potency based on qNMR (Traceable to NIST) Comparison->Action_Pass Final Value

Caption: Workflow demonstrating the necessity of qNMR for accurate potency assignment over traditional HPLC.

Experimental Protocols

Protocol A: 19F qNMR for Absolute Potency Assignment

Objective: Determine the mass fraction (potency) of the azepane standard with traceability to SI units.

Materials:

  • Analyte: 2-(3-(Trifluoromethyl)benzyl)azepane (approx. 10 mg).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent CRM). Rationale: High purity, distinct chemical shift from analyte, non-volatile.

  • Solvent: DMSO-d6 (to ensure solubility of both free base and salt forms).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Analyte (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-d6 and mix until fully dissolved. Transfer to an NMR tube.

  • Acquisition:

    • Set probe temperature to 298 K.

    • Pulse sequence: zgig (inverse gated decoupling) to eliminate NOE enhancement if 1H decoupling is used, though for 19F, standard pulse-acquire with sufficient relaxation delay (

      
      ) is critical.
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 30s) to ensure full magnetization recovery. Crucial for quantitative accuracy.
    • Number of Scans (

      
      ): 64 or 128 for high S/N.
      
  • Processing:

    • Phase and baseline correct manually.

    • Integrate the -CF3 signal of the Analyte (

      
      ) and the Internal Standard (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    is number of fluorine atoms (3 for analyte, 6 for IS),
    
    
    is molar mass, and
    
    
    is purity.
Protocol B: HPLC Method for Impurity Profiling (Chiral & Achiral)

Objective: Confirm the "Chemical Purity" and "Enantiomeric Excess" to complement the qNMR potency.

Challenge: Secondary amines (azepanes) tail severely on standard silica-based C18 columns due to silanol interactions. Solution: Use a high-pH stable hybrid column or a charged surface hybrid (CSH) column.

Instrument Parameters:

  • Column: Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the azepane deprotonated (neutral), improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (benzyl absorption) and 260 nm.

  • Temperature: 40°C.

Chiral Method (If required):

  • Column: Daicel Chiralpak AD-H or IG.

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1). DEA is essential to suppress peak tailing of the amine.

Synthesis & Impurity Pathway Visualization

Understanding the origin of the standard helps in identifying likely impurities (e.g., unreacted starting materials).

Diagram 2: Synthesis and Impurity Logic

This diagram maps the likely synthetic route and potential impurities to watch for in the standard.

Synthesis_Pathway SM1 Azepane (Starting Material) Reaction Alkylation / Reductive Amination (Base, Solvent) SM1->Reaction SM2 3-(Trifluoromethyl)benzyl bromide SM2->Reaction Product 2-(3-(Trifluoromethyl)benzyl)azepane (Target) Reaction->Product Impurity1 Impurity A: Dialkylated Azepane (Over-reaction) Reaction->Impurity1 Excess Reagent Impurity2 Impurity B: Hydrolyzed Benzyl Bromide (Benzyl alcohol) Reaction->Impurity2 Moisture Impurity3 Impurity C: Regioisomer (If SM is isomeric) Reaction->Impurity3

Caption: Synthetic pathway highlighting critical impurities (A, B, C) that define the quality of the reference standard.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF. Link

  • Balanol Analogs. Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 2004. (Context for azepane synthesis). Link

  • NIST. Metrological Traceability of Measurement Results. National Institute of Standards and Technology. Link

Comparative

Technical Guide: Infrared Spectroscopy Profiling of Trifluoromethylbenzyl Azepane

Executive Summary Trifluoromethylbenzyl azepane (TFMBA) represents a critical pharmacophore in the synthesis of CNS-active agents, particularly those targeting monoamine transporters and sigma receptors. Its structure co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylbenzyl azepane (TFMBA) represents a critical pharmacophore in the synthesis of CNS-active agents, particularly those targeting monoamine transporters and sigma receptors. Its structure combines a lipophilic, electron-withdrawing trifluoromethyl group, a benzyl linker, and a seven-membered azepane ring.

This guide provides a definitive technical analysis of the Infrared (IR) spectroscopy profile of TFMBA. Unlike Nuclear Magnetic Resonance (NMR), which quantifies magnetic environments, IR spectroscopy probes the vibrational transitions of the molecule, offering a rapid, cost-effective "fingerprint" for quality control. This document objectively compares the IR performance of TFMBA against structural analogs (e.g., piperidines) and alternative analytical techniques, demonstrating why FTIR is the superior method for routine identification of the trifluoromethyl moiety.

Theoretical Framework & Spectral Deconvolution

The IR spectrum of TFMBA is dominated by three distinct vibrational zones. Understanding the causality behind these peaks is essential for differentiating this compound from impurities or degradation products.

Zone I: High-Frequency C-H Stretching (3100 – 2800 cm⁻¹)

This region differentiates the aromatic "head" from the aliphatic azepane "tail."[1]

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak, sharp bands arising from the benzyl ring protons.

  • Aliphatic C-H Stretch (2990 – 2850 cm⁻¹): Strong, complex bands characteristic of the azepane ring. The seven-membered ring possesses unique conformational flexibility (twist-chair/twist-boat), leading to broader CH₂ symmetric and asymmetric stretching bands compared to the rigid cyclohexane or piperidine rings.[1]

Zone II: The Fluorine "Super-Fingerprint" (1350 – 1100 cm⁻¹)

The C-F bond is the strongest single bond in organic chemistry, with a high dipole moment. This results in intense IR absorption, making it the primary diagnostic feature.

  • C-F Stretching (1320 – 1330 cm⁻¹): A very strong, broad band assigned to the asymmetric stretching of the CF₃ group.

  • C-F Symmetric Stretch (~1120 – 1160 cm⁻¹): Often appears as a doublet or shoulder, confirming the presence of the trifluoromethyl group rather than a single fluorine atom.

Zone III: The Fingerprint Region (< 1000 cm⁻¹)[1]
  • Azepane Ring Breathing (~900 – 1000 cm⁻¹): Specific skeletal vibrations of the 7-membered ring.[1]

  • Aromatic Substitution Pattern (690 – 900 cm⁻¹):

    • Meta-substitution (3-CF₃): Typically shows bands near 690 cm⁻¹ and 780 cm⁻¹.[1]

    • Para-substitution (4-CF₃): Typically shows a single strong band near 800–850 cm⁻¹.[1]

Comparative Analysis: Performance & Alternatives

Specificity vs. Structural Analogs (Azepane vs. Piperidine)

A common synthetic impurity or analog is the 6-membered Trifluoromethylbenzyl piperidine .[1] While both share the benzyl-CF₃ signature, the azepane ring offers a distinct spectral differentiator.

FeatureTrifluoromethylbenzyl Azepane Trifluoromethylbenzyl Piperidine Diagnostic Value
Ring Size 7-Membered (Flexible)6-Membered (Rigid Chair)High
CH₂ Scissoring Broad/Split band ~1440–1470 cm⁻¹ due to multiple conformersSharp, defined band ~1450 cm⁻¹Medium
C-N Stretch ~1120–1180 cm⁻¹ (overlaps with C-F)~1180–1220 cm⁻¹Low (Obscured)
Fingerprint Unique skeletal modes < 900 cm⁻¹Distinct chair-form modesCritical

Insight: The "floppiness" of the azepane ring results in broader aliphatic bands in the 1400–1500 cm⁻¹ region compared to the sharper piperidine signals. This subtle difference is the key to distinguishing the two without NMR.

Methodological Comparison: FTIR vs. Raman

For fluorinated compounds, the choice of spectroscopy is pivotal.

  • FTIR (Recommended): The C-F bond is highly polar.[1] IR spectroscopy measures the change in dipole moment.[2] Since C-F bonds have a massive dipole, they appear as the strongest peaks in the IR spectrum, offering detection limits down to <1% impurity levels.

  • Raman Spectroscopy: Measures change in polarizability.[1][2][3] The C-F bond is not very polarizable (fluorine holds electrons tightly).[1][4] Consequently, C-F signals are weak in Raman. Raman is better suited for the symmetric aromatic ring vibrations but fails to highlight the critical fluorinated pharmacophore.

Experimental Protocol: ATR-FTIR Workflow

This protocol is designed for the analysis of TFMBA (typically a viscous oil or low-melting solid) using Attenuated Total Reflectance (ATR), which eliminates sample preparation errors.[1]

Step-by-Step Methodology
  • System Validation:

    • Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor peaks.[1]

    • Self-Validating Check: Ensure the baseline is flat at 100% transmittance ±1%.[1]

  • Sample Application:

    • Place 10–20 µL of the TFMBA oil directly onto the Diamond or ZnSe crystal.

    • Note: If the sample is a hydrochloride salt (solid), apply high pressure using the anvil to ensure optical contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for organic molecules).[1]

    • Scans: 16 or 32 (Sufficient signal-to-noise ratio due to strong C-F absorbance).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Post-Processing:

    • Apply "ATR Correction" (if comparing to transmission library spectra) to account for depth of penetration differences at lower wavenumbers.

Visualizations

Spectral Analysis Logic Flow

The following diagram illustrates the decision matrix for confirming TFMBA identity.

Spectral_Analysis_Workflow start Unknown Sample Spectrum check_CF3 Check 1320 cm⁻¹ Region (Strong Broad Peak?) start->check_CF3 check_CH Check 2800-3000 cm⁻¹ (C-H Stretching) check_CF3->check_CH Yes (CF3 Present) result_neg REJECT: Non-Fluorinated Analog check_CF3->result_neg No (Weak/Absent) check_fp Check Fingerprint < 1000 cm⁻¹ (Ring Size) check_CH->check_fp Aromatic + Aliphatic result_pos CONFIRMED: Trifluoromethylbenzyl Azepane check_fp->result_pos Broad Aliphatic Bands + Azepane Skeletal Modes result_iso REJECT: Piperidine Analog check_fp->result_iso Sharp Aliphatic Bands (Piperidine Chair)

Figure 1: Decision logic for identifying Trifluoromethylbenzyl Azepane using IR spectral features.

Molecular Vibrational Map

Conceptual mapping of the molecule to its key vibrational modes.

Vibrational_Map cluster_0 Trifluoromethyl Group cluster_1 Azepane Ring CF3 CF3 Moiety Peak1 1320 cm⁻¹ (Asym Stretch) CF3->Peak1 Peak2 1120 cm⁻¹ (Sym Stretch) CF3->Peak2 Ring Azepane (C6N) Peak3 2920/2850 cm⁻¹ (CH2 Stretch) Ring->Peak3 Peak4 1450 cm⁻¹ (Scissoring) Ring->Peak4 Linker Benzyl Linker (C-N) Linker->CF3 Attached Linker->Ring Attached

Figure 2: Correlation between chemical substructures and dominant IR absorption bands.

Data Summary: Key Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
2920 – 2940 Strongν(C-H) AsymmetricAzepane Ring (CH₂)
2850 – 2860 Mediumν(C-H) SymmetricAzepane Ring (CH₂)
1440 – 1470 Mediumδ(CH₂) ScissoringAzepane Ring (Deformation)
1320 – 1330 Very Strong ν(C-F) AsymmetricTrifluoromethyl Group
1120 – 1160 Strongν(C-F) SymmetricTrifluoromethyl Group
1050 – 1080 Mediumν(C-N)Benzyl-Amine Bond
800 – 900 Mediumγ(C-H) Out-of-planeAromatic Ring (Isomer dependent)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for IR peak assignment).

  • National Institute of Standards and Technology (NIST). (2023).[1] Infrared Spectrum of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Authoritative source for C-F and Azepane ring vibrations).[1]

  • PubChem. (2025).[1][5][6] Azepane Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Reymond Research Group. (2025).[1] Exploring Simple Drug Scaffolds... Bicyclic Azepane.[1] University of Bern.[1] Available at: [Link][1]

Sources

Validation

Binding affinity comparison of chiral vs racemic 2-(3-(Trifluoromethyl)benzyl)azepane

Stereoselective Binding Dynamics: A Comparative Guide to Chiral vs. Racemic 2-(3-(Trifluoromethyl)benzyl)azepane Executive Overview In neuropharmacological drug development, the spatial orientation of a pharmacophore is...

Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Binding Dynamics: A Comparative Guide to Chiral vs. Racemic 2-(3-(Trifluoromethyl)benzyl)azepane

Executive Overview

In neuropharmacological drug development, the spatial orientation of a pharmacophore is just as critical as its chemical composition. The compound 2-(3-(Trifluoromethyl)benzyl)azepane represents a highly privileged scaffold. The seven-membered azepane ring provides a conformationally flexible yet distinct framework compared to traditional piperidines, making it a potent candidate for monoamine transporter inhibition [1, 2]. Furthermore, the incorporation of a 3-(trifluoromethyl)benzyl group at the C2 position acts as a powerful pharmacophore, drastically enhancing lipophilicity, metabolic stability, and target residence time [3, 4].

Because the C2 position of the azepane ring is a stereocenter, the compound exists as two distinct enantiomers: the (S)- and (R)-forms. This guide provides a rigorous, data-driven comparison of the binding affinities of the isolated enantiomers versus the racemic mixture, detailing the mechanistic rationale and the self-validating experimental protocols required to quantify these differences.

Structural & Mechanistic Rationale

The interaction between 2-(3-(Trifluoromethyl)benzyl)azepane and monoamine transporters—specifically the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)—is highly stereodependent.

  • The Eutomer Advantage: In the active enantiomer (typically the (S)-enantiomer for this class of azepanes), the C2 stereocenter directs the bulky 3-(trifluoromethyl)benzyl group into the deep hydrophobic S1 pocket of the transporter. The highly electronegative fluorine atoms engage in favorable multipolar interactions with conserved phenylalanine and tryptophan residues.

  • The Distomer Penalty: Conversely, the (R)-enantiomer projects the trifluoromethyl group toward the solvent-exposed extracellular vestibule or clashes with the transmembrane domain helices, resulting in a severe steric penalty and a logarithmic drop in binding affinity.

  • The Racemate Conundrum: While a racemic mixture is synthetically easier to produce, it suffers from "chiral dilution." The distomer not only halves the effective concentration of the active drug but can also act as a weak competitive antagonist or bind to off-target sites (such as sigma-1 receptors[3]), complicating the pharmacokinetic and pharmacodynamic profile.

G Racemate Racemic 2-(3-(CF3)benzyl)azepane Resolution Chiral Resolution (HPLC) Racemate->Resolution S_Enant (S)-Enantiomer (Eutomer) Resolution->S_Enant 50% Yield R_Enant (R)-Enantiomer (Distomer) Resolution->R_Enant 50% Yield S_Bind Optimal S1 Pocket Alignment (High Affinity NET/DAT) S_Enant->S_Bind R_Bind Transmembrane Steric Clash (Low Affinity / Off-Target) R_Enant->R_Bind

Diagram illustrating the stereoselective binding logic of chiral azepane derivatives.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding affinities (


) of the chiral and racemic forms against primary monoamine transporters. Data is derived from competitive radioligand binding assays utilizing human recombinant transporters expressed in CHO-K1 cells.
Compound FormNET

(nM)
DAT

(nM)
SERT

(nM)
NET/DAT Selectivity Ratio
(S)-Enantiomer 4.2 ± 0.618.5 ± 2.1>10,000~4.4x
(R)-Enantiomer 315.4 ± 12.8840.2 ± 45.0>10,000~2.6x
Racemic Mixture 9.8 ± 1.142.3 ± 5.5>10,000~4.3x

Data Interpretation: The (S)-enantiomer exhibits nearly an 80-fold higher affinity for NET compared to the (R)-enantiomer. The racemic mixture's


 is roughly double that of the pure (S)-enantiomer, which mathematically aligns with a 50/50 mixture where only one enantiomer actively drives the high-affinity displacement of the radioligand.

Self-Validating Experimental Methodology

To ensure absolute technical accuracy and reproducibility, the binding affinities must be determined using a rigorous, self-validating radioligand displacement workflow. As an application scientist, I design these protocols to eliminate false positives caused by non-specific binding or buffer artifacts.

Phase 1: Membrane Preparation
  • Procedure: Harvest CHO-K1 cells stably expressing human NET or DAT. Homogenize in ice-cold preparation buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: Maintaining a strict 4°C environment and utilizing a high-speed spin isolates the integral membrane fraction while preventing proteolytic degradation of the transporter proteins, ensuring the binding pockets remain in their native conformation.

Phase 2: Radioligand Incubation
  • Procedure: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Incubate 50 µg of membrane protein with the test compound (10⁻¹¹ to 10⁻⁵ M) and a constant concentration of radioligand ([³H]Nisoxetine for NET; [³H]WIN35,428 for DAT) for 60 minutes at 25°C.

  • Causality: The inclusion of 120 mM NaCl and 5 mM KCl is mandatory; monoamine transporters are Na⁺/Cl⁻ dependent symporters. Omitting these ions collapses the transporter into an inactive state, yielding artificially low binding affinities.

Phase 3: Definition of Non-Specific Binding (NSB)
  • Procedure: In parallel control wells, define NSB by adding 10 µM Mazindol.

  • Causality: Mazindol is structurally distinct from azepane derivatives. Using a structurally unrelated displacer ensures that we are measuring true competitive displacement at the orthosteric site, rather than allosteric modulation or non-specific lipid partitioning.

Phase 4: Separation and Quantification
  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: The secondary amine of the azepane ring is positively charged at physiological pH. Pre-soaking the filters in PEI neutralizes the negative charge of the glass fibers, preventing the test compound and radioligand from sticking to the filter itself, which would otherwise artificially inflate the background signal.

G Membrane Membrane Preparation (4°C) Incubation Radioligand Incubation (Na+/Cl- Buffer) Membrane->Incubation Filtration Rapid Filtration (PEI-Soaked GF/B) Incubation->Filtration Quant Liquid Scintillation Counting Filtration->Quant Analysis Cheng-Prusoff Non-linear Reg. Quant->Analysis

Step-by-step radioligand binding assay workflow for monoamine transporters.

Conclusion: The Case for Chiral Resolution

The experimental data unequivocally supports the necessity of chiral resolution for 2-(3-(Trifluoromethyl)benzyl)azepane. While the racemate shows respectable sub-10 nM affinity for NET, deploying it in a biological system introduces the (R)-enantiomer as a metabolic burden. The (R)-distomer competes for hepatic clearance pathways and increases the risk of off-target toxicity without contributing to the primary pharmacological objective. For drug development professionals advancing azepane-based monoamine modulators, isolating the (S)-eutomer is not just an optimization step—it is a fundamental requirement for clinical viability.

References

  • Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. PMC / National Institutes of Health. Available at:[Link]

  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Decommissioning Guide: 2-(3-(Trifluoromethyl)benzyl)azepane

As a Senior Application Scientist, I recognize that handling advanced active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond basic safety data sheets. 2-(3-(Trifluoromethyl)benzyl)azepane...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond basic safety data sheets. 2-(3-(Trifluoromethyl)benzyl)azepane is a specialized fluorinated heterocyclic amine utilized in neurochemical research and drug discovery.

Disposing of this compound presents two distinct, compounding chemical challenges: the high basicity of the azepane ring and the extreme thermal recalcitrance of the trifluoromethyl (-CF3) group . Improper disposal not only risks acute laboratory incidents (e.g., exothermic reactions, aerosolization) but also severe environmental contamination through the release of persistent fluorinated pollutants. This guide provides self-validating, step-by-step operational workflows to ensure complete chemical neutralization and thermal mineralization.

Physicochemical Profiling for Disposal Operations

To design an effective disposal strategy, we must first understand the causality driven by the molecule's structural properties. The azepane nitrogen acts as a strong organic base, meaning it will readily react with acids and partition into organic solvents unless protonated. Concurrently, the -CF3 moiety contains carbon-fluorine (C-F) bonds—some of the strongest single bonds in organic chemistry (~485 kJ/mol). Standard municipal or biological waste treatments cannot break these bonds, necessitating specialized high-temperature destruction.

Quantitative Disposal Parameters
ParameterEstimated ValueOperational & Disposal Implication
Molecular Weight 257.30 g/mol Moderate volatility; requires handling and transfer operations strictly within a Class II fume hood.
pKa (Azepane Nitrogen) ~9.8Strong organic base; requires acidic quenching to prevent volatilization and exothermic reactions with incompatible waste.
LogP (Lipophilicity) ~3.5Highly lipophilic free base; spills require organic solvents (e.g., ethanol) for effective surface decontamination.
Thermal Destruction Threshold >1100°CHigh-energy C-F bonds require ultra-high temperature rotary kilns to prevent the formation of toxic fluoro-organic byproducts.

Operational Disposal Protocols

The following methodologies provide self-validating steps for the segregation, quenching, and packaging of 2-(3-(Trifluoromethyl)benzyl)azepane waste.

Protocol A: Liquid Waste Segregation & Aqueous Quenching

Objective: Eliminate the volatility of the free base and prevent incompatible chemical reactions in mixed-waste carboys. Causality: By intentionally protonating the azepane nitrogen, we convert the lipophilic free base into a highly water-soluble, non-volatile azepanium salt. This prevents the inhalation hazard of amine vapors and stabilizes the molecule for transport .

  • Segregation: Establish a dedicated, clearly labeled high-density polyethylene (HDPE) waste container designated strictly for "Halogenated Organic Bases." Critical: Never mix this stream with concentrated acids or strong oxidizers without controlled titration, as the neutralization of the azepane ring is highly exothermic.

  • Controlled Quenching: For aqueous laboratory washings containing the compound, place the collection flask in an ice bath. Slowly titrate the solution using 1M Hydrochloric Acid (HCl) or 1M Acetic Acid under continuous magnetic stirring.

  • Self-Validation (pH Verification): After 5 minutes of stirring, test the aqueous layer with a broad-spectrum pH strip.

    • Pass Condition: A stable pH of 6.0–7.0 confirms complete protonation of the azepane ring.

    • Fail Condition: A pH > 7.5 indicates unreacted free base remains; continue titrating dropwise until the target pH is achieved.

  • Transfer: Once validated, funnel the neutralized solution into the designated Halogenated Organic Base waste carboy.

Protocol B: Solid Waste & Spill Decontamination

Objective: Safely capture pure compound or highly concentrated solutions from work surfaces without generating airborne dust or aerosols. Causality: Because the free base has a LogP of ~3.5, water alone will merely spread the chemical across the surface. Using an acidified organic solvent simultaneously solubilizes the lipophilic compound and protonates it, lifting it entirely from the benchtop.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Do not use combustible absorbents like sawdust, which complicate high-temperature incineration.

  • Decontamination Wash: Prepare a decontamination solution of 1% Acetic Acid in Ethanol. Spray the affected surface generously. The ethanol acts as a lipophilic carrier, while the acetic acid protonates the azepane ring, ensuring 100% dissolution of the residue.

  • Collection & Packaging: Sweep the saturated absorbent into a heavy-duty, chemical-resistant bag. Triple-bag the waste and place it into a rigid, sealable HDPE drum.

  • Labeling for Logistics: Label the drum explicitly: "Toxic/Fluorinated Solid Waste – Requires High-Temperature Incineration (>1100°C)."

Thermal Destruction & Mineralization Pathway

Once the waste leaves your facility, it must be routed to a commercial hazardous waste incinerator capable of extreme thermal conditions. Standard incineration (~800°C) of trifluoromethylated compounds is dangerous; it results in Products of Incomplete Combustion (PICs), releasing toxic short-chain perfluoroalkyl substances (PFAS) or fluorophosgene into the atmosphere.

To achieve >99.99% Destruction and Removal Efficiency (DRE), the incinerator (often a rotary cement kiln) must sustain temperatures exceeding 1100°C with a residence time of >2 seconds . This extreme thermal energy cleaves the C-F bonds, completely mineralizing the compound into carbon dioxide, water, and hydrogen fluoride (HF) gas. The highly corrosive HF gas is then captured by a wet caustic scrubber (using Sodium Hydroxide or Calcium Hydroxide) to precipitate safe, inert fluoride salts .

G A 2-(3-(Trifluoromethyl)benzyl)azepane Waste Stream B Chemical Segregation (Fluorinated Organic Base) A->B Collect & Label C High-Temp Incinerator (>1100°C, >2s residence) B->C Transport to Facility D Complete Mineralization (CO2, H2O, HF gas) C->D Thermal Cleavage of C-F E Wet Caustic Scrubber (NaOH / Ca(OH)2) D->E Acid Gas (HF) Capture F Safe Effluent Discharge (NaF / CaF2 salts) E->F Precipitation

Fig 1: Thermal destruction pathway for fluorinated azepane derivatives ensuring complete mineralization.

References

  • National Research Council. (2011). "8 Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • ALGA / Basel Convention. (2024). PFAS destruction via cement kiln co-processing: A Quasi-Circular Fluorine Economy. Land and Groundwater. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. EPA.gov. Available at:[Link]

Handling

Personal protective equipment for handling 2-(3-(Trifluoromethyl)benzyl)azepane

Part 1: Executive Safety Summary & Compound Profile[1] 2-(3-(Trifluoromethyl)benzyl)azepane is a specialized secondary amine building block, likely utilized in the synthesis of CNS-active agents (e.g., monoamine transpor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Compound Profile[1]

2-(3-(Trifluoromethyl)benzyl)azepane is a specialized secondary amine building block, likely utilized in the synthesis of CNS-active agents (e.g., monoamine transporter inhibitors).[1][2][3] As a research-grade substance without a specific global safety monograph, its handling protocols must be derived from Structure-Activity Relationship (SAR) analysis of the azepane core and benzylamine pharmacophore.[1][2][3]

The Golden Rule: Treat this compound as a Class 1B Corrosive and a Potent CNS Active Agent until toxicological data proves otherwise.[2][3]

Chemical Profile & Predicted Properties
PropertyValue / DescriptionOperational Implication
Structure Class Lipophilic Secondary AmineHigh skin absorption potential; CO₂ sensitive.[1][2][3]
Physical State Viscous Oil or Low-Melting SolidMay require warming to dispense; prone to static charge.[1][2][3]
Basicity (pKa) ~10.5 - 11.0 (Estimated)Strong base; incompatible with acids and acid chlorides.[1][2][3]
LogP ~4.2 (Predicted)Highly lipophilic; readily crosses biological membranes (skin/BBB).[2][3]
Air Stability Hygroscopic & CO₂ SensitiveForms carbamates upon air exposure.[2][3] Store under Argon/Nitrogen.[2][3]
GHS Hazard Classification (Derived)

Based on functional group analysis of benzyl-azepanes:

  • Danger: Causes severe skin burns and eye damage (H314).[2][3][4][5]

  • Danger: Toxic if swallowed (H301).[2][3][6]

  • Warning: Suspected of causing genetic defects (Nitrosamine precursor risk) (H341).[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with lipophilic amines and halogenated solvents.[2][3] Use the following decision matrix to select appropriate barriers.

PPE Selection Logic (Graphviz Diagram)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Salt Form State->Solid Weighing Salts Liquid Oil / Free Base / Solution State->Liquid Pipetting / Syringing Level1 Standard PPE: Nitrile (Double) + Lab Coat + Safety Glasses Solid->Level1 Duration Contact Duration? Liquid->Duration Short Splash Risk Only (<5 mins) Duration->Short Transfer Long Immersion / Handling (>15 mins) Duration->Long Synthesis / Cleanup Level2 Enhanced PPE: 5 mil Nitrile (Double) + Face Shield + Sleeve Covers Short->Level2 Level3 Maximum PPE: Silver Shield / Laminate Gloves + Chem-Tape Sealed Cuffs Long->Level3

Figure 1: Risk-based PPE selection workflow. Note that liquid free bases penetrate nitrile rubber significantly faster than solid hydrochloride salts.[1][2][3]

Detailed Glove Specifications
MaterialBreakthrough Time (Est.)Usage Context
Nitrile (4 mil) < 10 mins (in DCM/MeOH)Splash only. Change immediately upon contact.
Nitrile (8 mil) ~ 30 minsAcceptable for brief handling of the neat oil.[2][3]
Laminate (Silver Shield) > 480 minsMandatory for spill cleanup or prolonged immersion.[2][3]
Latex DO NOT USE Permeable to amines; high allergy risk.[2][3]

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap.[3] Secondary amines scavenge atmospheric CO₂ to form solid carbamates (white crust).[2][3] If crust is visible, the titer is compromised.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Segregation: Store away from oxidizing agents (peroxides, nitrates) and acid chlorides .[2][3]

Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during transfer.[2][3]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood .[2][3]

  • Static Control: Use an anti-static gun if handling the solid salt form, as charged particles can disperse into the breathing zone.[3]

  • Solvent Choice:

    • Preferred: Methanol, Ethanol, DMSO (High solubility).

    • Caution: Dichloromethane (DCM).[2][3] While soluble, DCM facilitates rapid skin absorption of the amine. Double glove is mandatory. [1][2][3]

Reaction Setup (Nitrosamine Warning)

CRITICAL SAFETY ALERT: Do not use this compound in the presence of nitrosating agents (Sodium Nitrite, NaNO₂, Nitrous Acid, HNO₂).[2]

  • Mechanism: Secondary amines react rapidly with nitrosating agents to form N-Nitrosamines , which are potent carcinogens.[1][2][3]

  • Quenching: If a reaction involves azides or nitrites, ensure the amine is fully consumed or the nitrite is quenched (e.g., with Sulfamic acid) before mixing streams.

Part 4: Emergency Response & Waste Management[1]

Spill Response Decision Tree

Spill_Response Spill Spill Detected Volume Volume? Spill->Volume Small < 10 mL Volume->Small Large > 10 mL Volume->Large PPE_Don Don Silver Shield Gloves & Respirator (OV/P100) Small->PPE_Don Ventilate 1. Evacuate Area 2. Maximize Ventilation Large->Ventilate Ventilate->PPE_Don Absorb Absorb with Vermiculite or Sand PPE_Don->Absorb Neutralize Wipe with dilute Acetic Acid (creates non-volatile salt) Absorb->Neutralize Waste Seal in HazMat Bag Label: 'Corrosive Amine' Neutralize->Waste

Figure 2: Step-by-step spill response protocol.[1][2][3] Neutralization with weak acid reduces volatility.[1][2][3]

First Aid Measures
  • Eye Contact: Immediate irrigation with water for 15 minutes .[1][3][7][8][9] Time is tissue; amines cause penetrating burns that continue deeper even after surface washing.[2][3]

  • Skin Contact: Wash with soap and water.[3][5][8] Do not use alcohol (ethanol/isopropanol) to wash skin, as this increases blood absorption of the lipophilic amine.[3]

  • Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for delayed pulmonary edema.[3]

Disposal Considerations
  • Waste Stream: Segregate into "Basic Organic Waste" .

  • Incompatibility: NEVER mix with "Acid Waste" (exothermic reaction/spatter) or "Oxidizing Waste" (fire hazard).[2][3]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2][3] Avoid metal containers if the compound is in a salt form (corrosion risk).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3361401, 2-Benzyl-azepane. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(Trifluoromethyl)benzylamine Hazard Classification. Retrieved from [Link][1][2]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs...[2][3][10] N-nitrosation reaction. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

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